molecular formula C15H24 B7802797 Isolongifolene CAS No. 17015-38-2

Isolongifolene

Cat. No.: B7802797
CAS No.: 17015-38-2
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-NHYWBVRUSA-N
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Description

Isolongifolene has been reported in Alpinia latilabris, Daucus carota, and other organisms with data available.

Properties

IUPAC Name

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene
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InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044518
Record name (-)-Isolongifolene
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Molecular Weight

204.35 g/mol
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CAS No.

1135-66-6, 17015-38-2
Record name (-)-Isolongifolene
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Record name Isolongifolene
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Record name Isolongifolene, (+/-)-
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Record name 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
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Record name (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
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Record name ISOLONGIFOLENE, (-)-
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Foundational & Exploratory

Isolongifolene: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a naturally occurring isomeric form of longifolene. While not as abundant as its precursor, this compound is present in the essential oils of a variety of terrestrial plants, contributing to their characteristic aroma and potential bioactivity. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of its precursor, longifolene, and a key signaling pathway modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

This compound is primarily found in the essential oils of higher plants, particularly within the Pinaceae and Cupressaceae families. Its presence has also been reported in other plant families, although typically in lower concentrations. The biosynthesis of this compound in nature is understood to occur through the acid-catalyzed rearrangement of longifolene, a more abundant sesquiterpene.

Terrestrial Plants

The most significant natural sources of this compound are coniferous trees. Several studies have identified its presence in the essential oils derived from various parts of these plants, including needles, wood, and cones.

  • Pine Species (Pinus sp.): Longifolene, the direct precursor to this compound, is a major constituent of the turpentine obtained from several pine species, notably Pinus longifolia (also known as Pinus roxburghii Sarg.), where it can constitute up to 20% of the turpentine.[1] While direct quantitative data for this compound is often not specified, its presence is implied due to its formation from longifolene. One study on Shorea robusta resin reported the presence of this compound at 4.73%.[2]

  • Japanese Cedar (Cryptomeria japonica): The essential oil of Japanese cedar is another documented source of this compound.[3]

  • Juniper Species (Juniperus sp.): this compound has been identified in the essential oil of juniper branch oil, with a reported concentration of 0.50%.[4]

  • Curry Leaf Tree (Murraya koenigii): This plant, belonging to the Rutaceae family, has been shown to contain this compound.[5][6]

The following table summarizes the quantitative data available for the occurrence of this compound and its precursor, longifolene, in various plant species.

Plant SpeciesPlant PartCompoundConcentration (%)Reference
Shorea robustaResinThis compound4.73[2]
Juniperus sp.BranchThis compound0.50[4]
Pinus longifolia (P. roxburghii)ResinLongifoleneup to 20[1]
Cedrus deodaraWoodLongifolene0.67[7]
Microorganisms and Marine Organisms

Current scientific literature does not provide significant evidence for the direct production of this compound by microorganisms or marine organisms. While the enantiomer of longifolene has been found in some fungi and liverworts, the natural occurrence of this compound itself from these sources is not well-documented.[1] Marine invertebrates are known to be a rich source of a wide variety of sesquiterpenes; however, this compound has not been specifically identified as a prominent metabolite in the available literature.[8][9] The study of endophytic fungi has revealed their capacity to produce a vast array of secondary metabolites, including various terpenoids, but specific data on this compound production is scarce.[10]

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is a common method for extracting volatile compounds like sesquiterpenes from plant materials.

  • Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The plant material (e.g., needles, wood shavings, or leaves) is placed in a distillation flask.

    • Water is added to the flask, and the mixture is heated to boiling.

    • Alternatively, live steam is injected into the flask containing the plant material.

    • The steam and volatilized essential oils pass through a condenser, where they are cooled and converted back to a liquid.

    • The condensate is collected in a separator, where the less dense essential oil forms a layer on top of the water and can be collected.

    • The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

2.1.2. Solvent Extraction

Solvent extraction can be used for a more exhaustive extraction of non-volatile and semi-volatile compounds, including sesquiterpenes.

  • Principle: A solvent in which this compound is soluble is used to extract the compound from the plant matrix.

  • Solvents: Common solvents include hexane, ethanol, and methanol. The choice of solvent depends on the polarity of the target compounds. For sesquiterpenes, less polar solvents like hexane are often effective.

  • Procedure (Soxhlet Extraction):

    • The dried and powdered plant material is placed in a thimble in a Soxhlet extractor.

    • The extractor is fitted with a flask containing the extraction solvent and a condenser.

    • The solvent is heated, and its vapor travels up to the condenser, where it liquefies and drips back onto the plant material in the thimble.

    • The solvent fills the thimble and extracts the desired compounds.

    • Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask.

    • This process is repeated for several cycles to ensure complete extraction.

    • After extraction, the solvent is removed using a rotary evaporator to yield the crude extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds in essential oils.

  • Principle: The components of the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

  • Typical GC-MS Parameters for Sesquiterpene Analysis:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 4 °C/min.

      • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

      • (Note: The temperature program should be optimized for the specific mixture of compounds being analyzed).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Quantification: The percentage composition of each component is typically determined by comparing the peak area of the component to the total peak area of all identified compounds (area normalization method). For more accurate quantification, an internal or external standard method can be employed.

Biosynthetic and Signaling Pathways

Biosynthesis of Longifolene (this compound Precursor)

The direct biosynthesis of this compound is not well-elucidated; however, it is known to be an acid-catalyzed rearrangement product of longifolene. The biosynthesis of longifolene starts from farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and rearrangement reactions.

Biosynthesis_of_Longifolene FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Nerolidyl Diphosphate FPP->Intermediate1 Isomerization Intermediate2 Humulyl Cation Intermediate1->Intermediate2 Cyclization Intermediate3 Protoilludyl Cation Intermediate2->Intermediate3 Cyclization & Rearrangement Longifolene Longifolene Intermediate3->Longifolene Cyclization & 1,2-Hydride Shift This compound This compound Longifolene->this compound Acid-Catalyzed Rearrangement

Caption: Biosynthetic pathway of longifolene and its rearrangement to this compound.

PI3K/AKT/GSK-3β Signaling Pathway

This compound has been reported to exhibit neuroprotective effects by attenuating rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis through the regulation of the PI3K/AKT/GSK-3β signaling pathway.[5][6] This pathway is crucial for cell survival, proliferation, and differentiation.

PI3K_AKT_GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits CREB CREB GSK3B->CREB Inhibits GSK3B->Apoptosis Promotes CellSurvival Cell Survival & Proliferation CREB->CellSurvival Promotes This compound This compound This compound->AKT Promotes Activation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/AKT/GSK-3β signaling pathway modulated by this compound.

Conclusion

This compound is a naturally occurring sesquiterpene with a distribution primarily in the essential oils of coniferous trees. While its concentration is generally lower than its precursor, longifolene, it represents a valuable natural product with potential pharmacological applications, particularly in the area of neuroprotection. The methodologies for its extraction and analysis are well-established, relying on standard techniques in phytochemistry. The elucidation of its role in modulating key cellular signaling pathways, such as the PI3K/AKT/GSK-3β pathway, opens avenues for further research into its therapeutic potential. Future studies focusing on optimizing extraction yields, exploring a wider range of natural sources, including endophytic microorganisms, and conducting detailed bioactivity screenings are warranted to fully exploit the potential of this interesting natural compound.

References

The intricate Pathway to Isolongifolene: A Technical Guide to its Precursor Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene, holds significant interest in the pharmaceutical and fragrance industries. While direct enzymatic synthesis of this compound in nature has not been described, its immediate precursor, longifolene, is derived from the intricate isoprenoid biosynthetic pathway. This technical guide provides an in-depth exploration of the biosynthetic routes leading to the precursors of this compound, focusing on the generation of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), their condensation to farnesyl pyrophosphate (FPP), and the subsequent cyclization to form longifolene. The final, non-enzymatic isomerization to this compound is also discussed.

The Genesis of Isoprenoid Precursors: MVA and MEP Pathways

All isoprenoids, including sesquiterpenes, are synthesized from the fundamental C5 units, IPP and DMAPP.[1] Eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway, while most bacteria, green algae, and plant plastids employ the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway.[1][2]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGR).[3] A series of phosphorylations and a decarboxylation then convert mevalonate into IPP, which can be isomerized to DMAPP.[2]

The Non-Mevalonate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).[4][5] A series of enzymatic steps then convert DXP to both IPP and DMAPP.[6]

From C5 Units to the C15 Precursor: Farnesyl Pyrophosphate Synthesis

The C15 precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP), is synthesized by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This sequential reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).[7][8]

The Cyclization Cascade: Formation of Longifolene

Longifolene is formed from the cyclization of FPP, a reaction catalyzed by longifolene synthase.[9] This enzyme orchestrates a complex carbocation-driven cyclization cascade to yield the characteristic tricyclic structure of longifolene. While longifolene is the primary product, other minor sesquiterpenes can also be formed.[10]

The Final Step: Isomerization to this compound

The conversion of longifolene to this compound is an acid-catalyzed isomerization.[11][12] This rearrangement is not known to be mediated by a specific enzyme in biological systems and is typically achieved through chemical synthesis. Various solid acid catalysts have been shown to efficiently facilitate this transformation.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of this compound precursors.

Table 1: Kinetic Parameters of Key Enzymes in the MVA and MEP Pathways

EnzymePathwaySubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Source(s)
HMG-CoA Reductase (Human)MVAHMG-CoA0.41.7[16]
Farnesyl Pyrophosphate Synthase (Human)MVA/MEPIPP0.6-[7]
GPP0.70.63[7]
1-Deoxy-D-xylulose-5-phosphate Synthase (Deinococcus radiodurans)MEPPyruvate1301.8[4]
D-Glyceraldehyde 3-phosphate1101.8[4]

Table 2: Product Yields in Metabolically Engineered E. coli

ProductEngineering StrategyTiter (mg/L)Source(s)
LongifoleneOverexpression of longifolene synthase and FPP synthase with exogenous mevalonate pathway382[9]
LongifoleneOverexpression of longifolene synthase and native FPP synthase1.61[9]

Experimental Protocols

Protocol 1: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol is adapted from a method for the quantitative determination of mevalonate in plasma.[17]

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., 20 ng of Mevalonate-D7).

    • Acidify the sample with hydrochloric acid to convert mevalonate to mevalonolactone.

    • Perform solid-phase extraction (SPE) for purification.

    • Dry the sample and redissolve in 400 µL of 0.2% ammonium hydroxide to revert to the non-lactonic form.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample onto a suitable LC column (e.g., BioBasic AX, 150 × 2.1 mm, 5 µm).

    • Perform mass spectrometric analysis using an ion trap mass spectrometer with an electrospray ionization (ESI) source.

    • Quantify based on a calibration curve prepared with known concentrations of mevalonate.

Protocol 2: GC-MS Analysis of Longifolene

This protocol is based on methods for the analysis of terpenes.[18][19]

  • Extraction:

    • For liquid cultures, extract the broth with an equal volume of an organic solvent such as hexane or pentane.

    • For solid samples (e.g., plant material), perform solvent extraction or headspace analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract onto a GC column suitable for terpene analysis (e.g., HP-5MS).

    • Use a temperature program appropriate for separating sesquiterpenes (e.g., initial temperature of 50°C, ramp to 320°C).

    • Identify longifolene by comparing its retention time and mass spectrum to an authentic standard and a mass spectral library (e.g., NIST).

Protocol 3: Acid-Catalyzed Isomerization of Longifolene to this compound

This protocol is a general procedure based on the use of solid acid catalysts.[11][13][15]

  • Reaction Setup:

    • In a round-bottom flask, combine longifolene and a solid acid catalyst (e.g., silica functionalized with propylsulfonic acid, H3PW12O40/SiO2). The reaction can often be performed solvent-free.

  • Reaction Conditions:

    • Heat the mixture with stirring. The optimal temperature and reaction time will depend on the specific catalyst used (e.g., 180°C for 40 minutes with silica-propylsulfonic acid).

  • Workup and Purification:

    • After the reaction is complete, filter to remove the solid catalyst.

    • The crude product can be purified by distillation or chromatography to obtain pure this compound.

Visualizations

MVA_Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate kinase Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP Phosphomevalonate kinase IPP IPP Mevalonate_PP->IPP Mevalonate-PP decarboxylase DMAPP DMAPP IPP->DMAPP IPP isomerase

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME 4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-P-4-(Cytidine-5'-PP)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP biosynthesis.

FPP_to_this compound IPP IPP (x2) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP DMAPP DMAPP->FPP Longifolene Longifolene FPP->Longifolene Longifolene synthase This compound This compound Longifolene->this compound Acid-catalyzed isomerization

Caption: Biosynthesis of Longifolene and its conversion to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Cell Culture / Plant Tissue Extraction Solvent Extraction Culture->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_MS LC-MS/MS (for intermediates) Purification->LC_MS GC_MS GC-MS (for terpenes) Purification->GC_MS Quantification Quantification LC_MS->Quantification Identification Identification GC_MS->Identification

Caption: General experimental workflow for the analysis of biosynthetic pathways.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon that has garnered significant interest in the fields of fragrance chemistry and drug discovery. As an isomer of longifolene, a constituent of certain pine resins, this compound serves as a valuable chiral building block and a precursor to various bioactive molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody and amber odor.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[3][4]
Molecular Weight 204.35 g/mol [3][4]
CAS Number 1135-66-6[3][4]
Appearance Colorless to light yellow liquid[5]
Odor Woody, amber[2]
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Boiling Point 255-256 °C[1][4]
Melting Point N/A[4]
Density 0.930 g/mL at 20 °C[1][4]
Refractive Index (n²⁰/D) 1.499[1][4]
Optical Activity ([α]²⁰/D) -138 ± 2°, c = 1% in ethanol[1]
Flash Point 49 °C[4][5]
Solubility Soluble in alcohol and DMSO. Slightly soluble in water (59.998 µg/L at 25°C).[4][6][7]
Vapor Pressure 5.49 Pa at 25°C[4]
Table 3: Spectral Data of this compound
SpectroscopyKey FeaturesReference(s)
¹H NMR Data available, specific shifts depend on solvent and instrument.[3]
¹³C NMR Data available, specific shifts depend on solvent and instrument.[3]
Mass Spectrometry (GC-MS) Experimental data available showing characteristic fragmentation patterns.[3]
Infrared (IR) Spectroscopy FTIR spectra available, showing characteristic C-H and C=C stretching and bending frequencies.[3]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Isomerization of Longifolene

The most common method for synthesizing this compound is the acid-catalyzed isomerization of longifolene.[1] Various catalysts and conditions have been reported to achieve high conversion and selectivity.

This method employs a reusable and environmentally friendly solid superacid catalyst.

  • Materials:

    • Longifolene

    • Nano-crystalline sulfated zirconia catalyst

    • Two-necked round-bottom flask

    • Oil bath with temperature controller

    • Magnetic stirrer

    • Condenser

    • Ethyl acetate (for washing)

  • Procedure:

    • Activate the sulfated zirconia catalyst by heating at 450 °C in a muffle furnace for 2 hours.

    • Add 2 g of longifolene to the two-necked round-bottom flask.

    • Place the flask in an oil bath and slowly raise the temperature to the desired reaction temperature (e.g., 140 °C).

    • Add 0.2 g of the pre-activated catalyst to the reactant.

    • Stir the reaction mixture continuously.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). A typical reaction time is 2 hours for ~90-92% conversion with 100% selectivity.[8]

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the product by filtration.

    • Wash the catalyst with ethyl acetate to remove any adhering product. The catalyst can be dried and calcined for reuse.

    • The liquid product (this compound) can be further purified by distillation if necessary.

This protocol utilizes a macroporous cation exchange resin as the catalyst.

  • Materials:

    • Longifolene (50-85% concentration)

    • Glacial acetic acid

    • D113 type macroporous cation exchange resin

    • Reactor with temperature control

    • Filtration apparatus

    • Distillation and rectification columns

  • Procedure:

    • In a reactor, add longifolene, glacial acetic acid, and the D113 cation exchange resin. The recommended weight ratio is 1:0.4:0.1 (longifolene:glacial acetic acid:catalyst).

    • Control the reactor temperature between 50-80 °C.

    • Allow the isomerization reaction to proceed for 6-10 hours.

    • After the reaction, cool the mixture to below 40 °C.

    • Filter the mixture to recover the cation exchange resin, which can be reused.

    • Reclaim the glacial acetic acid via atmospheric distillation.

    • Purify the resulting this compound product by rectification.

Purification of this compound

Following synthesis, this compound can be purified using standard laboratory techniques.

  • Materials:

    • Crude this compound

    • Sodium bicarbonate solution (for neutralization if mineral acids are used)

    • Anhydrous sodium sulfate or magnesium sulfate (for drying)

    • Distillation apparatus (fractional distillation setup recommended)

  • Procedure:

    • If a liquid acid catalyst was used, neutralize the crude product by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Perform fractional distillation under reduced pressure to obtain pure this compound. The boiling point is approximately 255-256 °C at atmospheric pressure.[1][4]

Characterization of this compound

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The resulting spectra should be compared with literature data for this compound to confirm its identity.[3]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5).

  • Analysis: The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to library data for this compound.[3]

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Obtain the IR spectrum using an FTIR spectrometer.

  • Analysis: The spectrum should display characteristic peaks for C-H stretching and bending, as well as C=C stretching of the alkene functional group, consistent with the structure of this compound.[3]

Biological Activity and Signaling Pathways

Recent research has begun to uncover the biological activities of this compound, suggesting its potential in drug development.

Neuroprotective Effects and the PI3K/Akt/GSK-3β Signaling Pathway

One study has indicated that this compound possesses neuroprotective properties by mitigating rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis. This protective effect is mediated through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[7] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of apoptosis. By activating this pathway, this compound can promote cell survival and protect against neuronal damage.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Longifolene reaction Isomerization Reaction (e.g., 140°C, 2h) start->reaction catalyst Acid Catalyst (e.g., Sulfated Zirconia) catalyst->reaction crude_product Crude this compound reaction->crude_product filtration Filtration crude_product->filtration distillation Fractional Distillation filtration->distillation pure_product Pure this compound distillation->pure_product nmr NMR Spectroscopy pure_product->nmr gcms GC-MS pure_product->gcms ir IR Spectroscopy pure_product->ir

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Proposed Interaction of this compound with the PI3K/Akt/GSK-3β Signaling Pathway

G This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits survival Cell Survival akt->survival Promotes apoptosis Apoptosis gsk3b->apoptosis Promotes

Caption: this compound's proposed modulation of the PI3K/Akt/GSK-3β pathway to promote cell survival.

Conclusion

This compound is a versatile sesquiterpene with well-defined physical and chemical properties. Its synthesis from readily available longifolene is efficient and has been optimized using various catalytic systems. The emerging evidence of its biological activity, particularly its neuroprotective effects through the modulation of key signaling pathways, positions this compound as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to Isolongifolene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomer of the naturally occurring longifolene. While not found in abundance in nature itself, its discovery and synthesis have been pivotal in the study of terpene rearrangements and have led to applications in the fragrance industry and as a precursor to biologically active molecules. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing fundamental chemical transformations.

Discovery and History

The story of this compound is intrinsically linked to that of its parent compound, longifolene. Longifolene, a major constituent of Indian turpentine oil from Pinus longifolia, was the subject of intense chemical investigation in the mid-20th century. During studies on the acid-catalyzed reactions of longifolene, researchers discovered that it could undergo a profound skeletal rearrangement to form a new, isomeric hydrocarbon. This new compound was named this compound.

The pioneering work on this acid-catalyzed rearrangement was extensively detailed by Nayak and Dev in 1960. They established that treating longifolene with a mixture of acetic acid and sulfuric acid in dioxane resulted in the formation of this compound, along with other by-products.[1] This discovery opened up a new chapter in terpene chemistry, showcasing the fascinating and complex Wagner-Meerwein rearrangements that these bridged polycyclic systems can undergo.

The structural elucidation of this compound was accomplished through a combination of classical chemical degradation methods and the emerging spectroscopic techniques of the time, such as Infrared (IR) spectroscopy. The correct structure confirmed it as a tricyclic sesquiterpene with a rearranged carbon skeleton compared to longifolene.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.36 g/mol [2]
Boiling Point 255-256 °C at 760 mmHg
Density 0.928 g/cm³ at 25 °C
Refractive Index nD²⁰ ~1.506
Optical Rotation [α]D varies with enantiomeric purity
¹H NMR (CDCl₃) δ 0.85 (s, 3H), 0.88 (s, 3H), 0.95 (s, 3H), 5.25 (br s, 1H)[3]
¹³C NMR (CDCl₃) δ 19.1, 24.8, 28.5, 30.5, 47.6, 55.1, 55.3, 61.5, 105.0, 113.3, 130.7, 134.8, 151.8, 159.4, 194.8[3]
IR (neat) νmax 3040, 1640, 1380, 1365, 885 cm⁻¹
Mass Spectrum (EI) m/z (%) 204 (M⁺, 100), 189, 161, 133, 105, 91

Synthesis of this compound

The synthesis of this compound has been approached from two primary directions: the rearrangement of readily available longifolene and total synthesis from simpler starting materials.

Isomerization of Longifolene

The acid-catalyzed isomerization of longifolene remains the most common and commercially viable method for producing this compound.[4][5] Various acidic catalysts have been employed to effect this transformation.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene (Nayak and Dev, 1960) [1]

  • Reaction Setup: A solution of longifolene (200 g) in glacial acetic acid (500 mL) and dioxane (475 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

  • Acid Addition: To this solution, 50% aqueous sulfuric acid (40 mL) is added with stirring.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (22-24 °C) for 60 hours, followed by warming at 52 °C for an additional 10 hours.

  • Workup: The reaction mixture is then poured into water (600 mL). The aqueous layer is saturated with ammonium sulfate and extracted three times with petroleum ether (50 mL portions).

  • Purification: The combined petroleum ether extracts are washed, dried, and the solvent is evaporated. The resulting crude product, containing approximately 66% this compound, can be further purified by fractional distillation.[1]

G Longifolene Longifolene This compound This compound Longifolene->this compound Wagner-Meerwein Rearrangement Catalyst H₂SO₄ / Acetic Acid Dioxane Catalyst->Longifolene G cluster_0 Piers and Zbozny Total Synthesis (1979) Simple Precursors Simple Precursors Substituted Cyclohexenone Substituted Cyclohexenone Simple Precursors->Substituted Cyclohexenone Stepwise Construction Bicyclic Intermediate Bicyclic Intermediate Substituted Cyclohexenone->Bicyclic Intermediate Annulation Tricyclic Precursor Tricyclic Precursor Bicyclic Intermediate->Tricyclic Precursor Bridge Formation This compound This compound Tricyclic Precursor->this compound Functional Group Manipulation G cluster_0 Insect Olfactory Signaling Odorant Attractant Odorant OR Odorant Receptor (OR) on Olfactory Sensory Neuron Odorant->OR Binds Repellent Isolongifolenone (Repellent) Repellent->OR Blocks Binding or Causes Aversive Signal Neuron Olfactory Sensory Neuron OR->Neuron Activates OR->Neuron Brain Insect Brain Neuron->Brain Signal Transduction Neuron->Brain Attraction Attraction Behavior Brain->Attraction Repulsion Repulsion Behavior Brain->Repulsion

References

Unraveling the Intricate Architecture of Isolongifolene: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a fascinating molecule whose structural elucidation represents a classic example of natural product chemistry, blending chemical degradation with spectroscopic analysis. Initially identified as an acid-catalyzed isomerization product of longifolene, its compact and bridged framework posed a significant challenge to early chemists. This technical guide provides an in-depth exploration of the pivotal studies that led to the definitive determination of its structure, offering detailed experimental protocols, comprehensive data, and logical workflows for a thorough understanding of this complex molecule.

The Genesis of this compound: Isomerization of Longifolene

The journey to understanding this compound begins with its parent compound, longifolene, a major constituent of Indian turpentine oil. The acid-catalyzed rearrangement of longifolene to this compound is a well-established reaction, and understanding this relationship was the first step in its structural investigation.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene

A variety of acidic catalysts have been employed for the isomerization of longifolene to this compound. A representative protocol using a solid acid catalyst is described below.

Materials:

  • Longifolene (purified)

  • Solid acid catalyst (e.g., nano-crystalline sulfated zirconia)

  • Anhydrous solvent (e.g., toluene, or solvent-free)

  • Round bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Activate the solid acid catalyst by heating at an appropriate temperature (e.g., 450°C for 4 hours for sulfated zirconia) and cool under a desiccated atmosphere.

  • In a round bottom flask, charge longifolene and the activated catalyst. The ratio of longifolene to catalyst can vary, typically in the range of 10:1 to 5:1 (w/w).

  • The reaction can be carried out neat (solvent-free) or in an anhydrous solvent.

  • Heat the mixture to the desired reaction temperature (typically between 120°C and 200°C) with continuous stirring.

  • Monitor the progress of the reaction by periodically taking aliquots, quenching with a mild base, and analyzing by GC.

  • Upon completion (disappearance of longifolene), cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Separate the catalyst by filtration.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

This isomerization process, which proceeds with high selectivity, provided the initial quantities of this compound necessary for structural studies.

Classical Structural Elucidation: The Power of Chemical Degradation

In the era preceding the widespread availability of high-resolution spectroscopic techniques, the structures of complex natural products were painstakingly pieced together through a series of chemical degradation reactions. These reactions aimed to break down the unknown molecule into smaller, more easily identifiable fragments. The structures of these fragments would then be used to deduce the carbon skeleton of the parent molecule. The seminal work on the structural elucidation of longifolene and its isomer, this compound, was pioneered by Sukh Dev and U.R. Nayak.

Ozonolysis: Unveiling the Carbonyl Framework

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds and converting them into carbonyl groups. This technique was instrumental in identifying key structural features of this compound.

Materials:

  • This compound

  • Ozone generator

  • Solvent (e.g., dichloromethane, methanol)

  • Reducing agent (e.g., zinc dust, dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide)

  • Apparatus for ozonolysis (e.g., gas dispersion tube)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve a known quantity of this compound in a suitable solvent and cool the solution to a low temperature (typically -78°C using a dry ice/acetone bath).

  • Bubble ozone gas through the solution until the characteristic blue color of ozone persists, indicating the completion of the reaction.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Reductive Workup: Add a reducing agent like zinc dust and water or dimethyl sulfide to the reaction mixture and allow it to warm to room temperature. This procedure cleaves the ozonide to yield aldehydes or ketones.

  • Oxidative Workup: Alternatively, add an oxidizing agent like hydrogen peroxide to the reaction mixture. This will oxidize any initially formed aldehydes to carboxylic acids.

  • After the workup is complete, perform an appropriate extraction to isolate the carbonyl-containing products.

  • The degradation products are then separated and purified using techniques like column chromatography or fractional distillation.

  • The structure of each purified fragment is determined by spectroscopic methods and comparison with authentic samples.

By identifying the structures of the keto-acids and other carbonyl compounds produced from the ozonolysis of this compound, early researchers were able to deduce the connectivity of the carbon atoms in the original molecule.

Permanganate Oxidation: Corroborating the Skeletal Framework

Oxidation with potassium permanganate (KMnO₄) under various conditions can also be used to cleave double bonds and oxidize other functional groups, providing complementary information to ozonolysis.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium periodate (NaIO₄) (for Lemieux-von Rudloff oxidation)

  • Solvent system (e.g., aqueous acetone, t-butanol/water)

  • Acid or base for pH adjustment

  • Sodium bisulfite for quenching

  • Standard laboratory glassware for workup and purification

Procedure (Lemieux-von Rudloff Oxidation):

  • Dissolve this compound in a mixture of t-butanol and water.

  • Add a catalytic amount of potassium permanganate and a stoichiometric amount of sodium periodate. The periodate continuously re-oxidizes the manganese species, allowing for the use of catalytic permanganate.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding sodium bisulfite solution.

  • Acidify the reaction mixture and extract the acidic products with a suitable organic solvent (e.g., diethyl ether).

  • The extracted products are then derivatized (e.g., as methyl esters) for easier analysis and purification by chromatography.

  • Structural identification of the resulting diacids and keto-acids provides further evidence for the carbon skeleton of this compound.

The logical progression from the degradation products to the final structure is a complex deductive process. The workflow can be visualized as follows:

structural_elucidation_workflow This compound This compound (C15H24) ozonolysis Ozonolysis (Reductive/Oxidative Workup) This compound->ozonolysis permanganate Permanganate Oxidation This compound->permanganate degradation_products Identified Degradation Products (Keto-acids, Di-acids, etc.) ozonolysis->degradation_products permanganate->degradation_products skeleton_deduction Deduction of Carbon Skeleton degradation_products->skeleton_deduction spectroscopy Spectroscopic Analysis (IR, NMR, MS) skeleton_deduction->spectroscopy stereochemistry Stereochemical Analysis (Chiroptical Methods, Chemical Correlation) spectroscopy->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure mass_spec_fragmentation This compound This compound (m/z 204) fragment1 [C10H13]+ (m/z 137) This compound->fragment1 - C5H11 fragment2 Other Fragments This compound->fragment2 - various losses

An In-depth Technical Guide to the Enantiomers of Isolongifolene: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant chiral molecule with applications spanning the fragrance, cosmetic, and pharmaceutical industries. As a chiral compound, it exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the enantiomers of this compound, detailing their physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on experimental protocols for their synthesis and separation, alongside a comparative analysis of their properties where data is available.

Introduction

This compound is a structural isomer of longifolene, a naturally abundant sesquiterpene found in the essential oils of various pine species. The acid-catalyzed rearrangement of longifolene yields this compound, a reaction of significant industrial importance. The presence of two chiral centers in the this compound structure gives rise to a pair of enantiomers: (+)-isolongifolene and (-)-isolongifolene. Understanding the distinct properties and biological effects of each enantiomer is crucial for their targeted application in various fields, particularly in drug development where stereochemistry often dictates therapeutic efficacy and toxicological profiles.

Physicochemical Properties

The enantiomers of this compound share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ). Their physical properties, such as boiling point and density, are identical. The primary distinguishing characteristic in a chiral environment is their optical rotation—the direction in which they rotate plane-polarized light.

Property(-)-Isolongifolene(+)-Isolongifolene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol
Boiling Point 255-256 °C255-256 °C
Density (at 20°C) 0.930 g/mL0.930 g/mL
Refractive Index (at 20°C) 1.4991.499
Optical Rotation ([α]²⁰/D) -138° ± 2° (c=1% in ethanol)+138° ± 2° (inferred)

Synthesis of this compound Enantiomers

The primary route to this compound is through the acid-catalyzed isomerization of longifolene. The chirality of the resulting this compound is dependent on the chirality of the starting longifolene. The most common naturally occurring enantiomer of longifolene is (+)-longifolene, which exhibits a positive optical rotation of +42.73°.[1] Acid-catalyzed rearrangement of (+)-longifolene is the presumed route to (+)-isolongifolene, while (-)-longifolene would yield (-)-isolongifolene.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene

This protocol describes a general method for the acid-catalyzed isomerization of longifolene to this compound. The specific enantiomer of longifolene used will determine the enantiomer of this compound produced.

Materials:

  • Longifolene (either enantiomer or racemic mixture)

  • Solid acid catalyst (e.g., Montmorillonite K10 clay, sulfated zirconia, or a macroporous cation exchange resin like D113)[2][3]

  • Glacial acetic acid (optional, depending on the catalyst)[3]

  • Anhydrous sodium sulfate

  • Solvent for extraction (e.g., diethyl ether or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, place the longifolene.

  • Add the solid acid catalyst. The ratio of catalyst to longifolene can vary depending on the chosen catalyst (e.g., 10-20% w/w).[2]

  • If using a cation exchange resin, glacial acetic acid may be added as a solvent/co-catalyst.[3]

  • The reaction is typically carried out under solvent-free conditions for solid acid catalysts like clays or sulfated zirconia.[4]

  • Assemble the reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C for Montmorillonite K10) and stir vigorously.[2] Reaction times can range from a few hours to overnight, depending on the catalyst and temperature.[2][3]

  • Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of longifolene), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator. If the reaction was solvent-free, proceed to the next step.

  • Extract the product by adding a suitable organic solvent (e.g., diethyl ether) and filtering to remove the solid catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Isomerization:

G Longifolene Start with (+)- or (-)-Longifolene Catalyst Add Solid Acid Catalyst (e.g., Montmorillonite K10) Longifolene->Catalyst Heat Heat and Stir (e.g., 120°C) Catalyst->Heat Monitor Monitor by GC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Distillation Workup->Purify This compound Obtain Corresponding This compound Enantiomer Purify->this compound

Caption: Workflow for the synthesis of this compound enantiomers.

Enantiomeric Separation and Analysis

The separation of this compound enantiomers is crucial for studying their individual properties and for ensuring enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like HP-chiral-20B).[5]

GC Conditions (Example):

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[5]

  • Injector Temperature: 250°C[5]

  • Oven Temperature Program: 40°C (hold for 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold for 3 min).[5]

  • Detector Temperature (FID): 300°C[5]

  • Injection Volume: 0.1 µL of a diluted sample in hexane.[5]

  • Split Ratio: 100:1[5]

Procedure:

  • Prepare a dilute solution of the this compound sample (racemic or enantiomerically enriched) in a suitable solvent like hexane.

  • Inject the sample into the GC under the specified conditions.

  • The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.

  • The identity of each peak can be confirmed by injecting pure standards of each enantiomer if available. The relative peak areas can be used to determine the enantiomeric excess (e.e.) of the sample.

Biological Activities

The biological activities of this compound and its derivatives have been a subject of interest, particularly in the development of new therapeutic agents and pest control solutions.

Insect Repellent Activity

Research has shown that (-)-isolongifolenone , a ketone derivative of (-)-isolongifolene, is a potent insect repellent. It has demonstrated greater efficacy in deterring the biting of mosquitoes, such as Aedes aegypti and Anopheles stephensi, compared to the widely used synthetic repellent DEET in laboratory settings.[6] Furthermore, it has shown comparable repellency to DEET against blacklegged ticks (Ixodes scapularis) and lone star ticks (Amblyomma americanum).[6] The biological activity of (+)-isolongifolenone has not been reported in the reviewed literature, highlighting an area for future research.

Potential as a Tyrosinase Inhibitor

This compound has been reported to inhibit tyrosinase, a key enzyme in melanin biosynthesis. By inhibiting this enzyme, there is potential for its use in cosmetic and dermatological applications for skin lightening and treating hyperpigmentation disorders. However, the available literature does not specify which enantiomer is responsible for this activity or if there is a stereochemical preference.

Precursor for Estrogen Receptor Ligands

Signaling Pathway Postulation (General):

While a specific, detailed signaling pathway for this compound enantiomers is not yet elucidated, a general representation of its potential interaction as a tyrosinase inhibitor can be visualized.

G cluster_0 Melanin Biosynthesis Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone This compound This compound Enantiomer This compound->Tyrosinase Inhibition

Caption: Postulated inhibition of tyrosinase by an this compound enantiomer.

Conclusion and Future Perspectives

The enantiomers of this compound represent a fascinating area of study with significant potential in various scientific and industrial domains. While the synthesis of this compound from longifolene is well-established, there is a clear need for more research into the enantioselective synthesis of each enantiomer to avoid the need for chiral separation.

A significant gap in the current knowledge is the lack of comparative biological studies between (+)- and (-)-isolongifolene. Future research should focus on elucidating the specific biological activities of each enantiomer, particularly in the areas of insect repellency, tyrosinase inhibition, and as precursors for pharmacologically active molecules. Such studies will be instrumental in unlocking the full potential of these chiral molecules and enabling their targeted and effective application. Furthermore, the development and publication of detailed, validated analytical methods for the chiral separation of this compound enantiomers would be highly beneficial to the research community.

References

The Solubility Profile of Isolongifolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolongifolene, a tricyclic sesquiterpene, is a key intermediate in the synthesis of various fragrance compounds and has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. A thorough understanding of its solubility in different organic solvents is paramount for its application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its biological mechanism of action.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a C15H24 hydrocarbon—it is expected to exhibit good solubility in non-polar and moderately polar organic solvents, with limited solubility in highly polar solvents and practical insolubility in water.

The following table summarizes the available quantitative data and provides estimations based on the solubility of structurally similar sesquiterpenes. These estimations should be considered as a guideline and may vary depending on the specific experimental conditions such as temperature and purity of both the solute and the solvent.

SolventChemical FormulaPolarity (Dielectric Constant)Reported/Estimated Solubility of this compound
Water H₂O80.1~59.998 µg/L at 25°C (practically insoluble)[1]
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.710 mg/mL (48.94 mM)[2][3]
Ethanol C₂H₅OH24.5Soluble (qualitative)[4][5][6]
Methanol CH₃OH32.7Soluble (qualitative)
Acetone C₃H₆O20.7Highly Soluble (estimated)
Chloroform CHCl₃4.8Highly Soluble (estimated)
Hexane C₆H₁₄1.9Highly Soluble (estimated)
Ethyl Acetate C₄H₈O₂6.0Soluble (estimated)

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be present throughout the equilibration period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for analysis.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to solvent in a vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle (≥24h) B->C D Filter supernatant to remove undissolved solid C->D E Quantify this compound concentration (e.g., by GC/HPLC) D->E F Calculate Solubility E->F

Caption: A flowchart of the isothermal shake-flask method.

G cluster_1 This compound's Neuroprotective Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits Neuroprotection Neuroprotection & Cell Survival AKT->Neuroprotection Promotes Apoptosis Apoptosis (Neuronal Cell Death) GSK3b->Apoptosis Promotes

Caption: The PI3K/AKT/GSK-3β signaling cascade.

Biological Relevance: The PI3K/AKT/GSK-3β Signaling Pathway

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. One of the key mechanisms implicated is the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 beta (GSK-3β) signaling pathway.

This pathway is crucial for regulating cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and inhibits GSK-3β. Overactivity of GSK-3β is associated with pro-apoptotic signaling and neuronal cell death. Therefore, by inhibiting GSK-3β, this compound can suppress apoptotic pathways and promote neuronal survival.

The ability to formulate this compound in appropriate solvent systems is critical for conducting further in-vitro and in-vivo studies to explore this and other potential therapeutic applications.

Conclusion

This compound is a hydrophobic molecule with good solubility in a range of common organic solvents and is practically insoluble in water. While precise quantitative data is limited for many solvents, its solubility profile can be reasonably predicted based on its chemical structure. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents of interest. Understanding the solubility of this compound is a critical step in harnessing its potential in both the fragrance industry and as a promising therapeutic agent, particularly for its neuroprotective effects mediated through pathways such as the PI3K/AKT/GSK-3β cascade.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isolongifolene from Longifolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (C₁₅H₂₄) is a tricyclic sesquiterpene and a key isomer of longifolene.[1] Due to its characteristic woody and amber odor, it is extensively utilized in the fragrance and perfumery industries.[2] Beyond its olfactory properties, this compound and its derivatives are of significant commercial interest as versatile raw materials in the synthesis of flavorings for the food and pharmaceutical sectors.[1] Furthermore, derivatives of this compound have been investigated for applications as natural insecticides and for their potential role in regulating fertility and treating breast cancer.[3]

The primary route for producing this compound is through the acid-catalyzed isomerization (rearrangement) of longifolene, a readily available sesquiterpene.[4] Historically, this process involved corrosive mineral acids like sulfuric acid, leading to multi-step procedures, significant chemical waste, and difficult product separation.[5][6] Modern synthetic chemistry has shifted towards more efficient, eco-friendly methods employing solid acid catalysts. These heterogeneous catalysts offer numerous advantages, including single-step reactions, solvent-free conditions, high conversion and selectivity, and ease of separation and reusability.[1][2]

This document provides detailed application notes on various catalytic systems and a comprehensive protocol for the synthesis of this compound from longifolene.

Reaction Pathway: Acid-Catalyzed Isomerization

The conversion of longifolene to this compound proceeds via a Wagner-Meerwein rearrangement mechanism initiated by an acid catalyst. The process involves the protonation of the exocyclic double bond in longifolene to form a carbocation intermediate. This intermediate then undergoes a skeletal rearrangement to a more stable tertiary carbocation, which subsequently loses a proton to yield the final product, this compound.[5]

G Longifolene Longifolene Carbocation Carbocation Intermediate Longifolene->Carbocation H+ (Acid Catalyst) Protonation This compound This compound Carbocation->this compound Rearrangement & Deprotonation (-H+)

Caption: Acid-catalyzed rearrangement of longifolene to this compound.

Application Notes: Comparison of Catalytic Methods

The choice of catalyst is critical in the isomerization of longifolene, impacting reaction efficiency, product selectivity, and environmental footprint. Modern methods favor heterogeneous solid acid catalysts over traditional homogeneous liquid acids.

Key Advantages of Solid Acid Catalysts:

  • Eco-Friendly: Eliminates the need for corrosive liquid acids and subsequent neutralization steps, reducing chemical waste.[1][6]

  • High Selectivity: Can achieve near 100% selectivity for this compound, minimizing byproduct formation.[1][5][7]

  • Solvent-Free Conditions: Many processes can be run without a solvent, improving the atom economy and simplifying purification.[1][2][8]

  • Catalyst Reusability: Solid catalysts are easily separated from the reaction mixture by filtration and can be regenerated and reused, lowering operational costs.[1][5]

The following table summarizes the performance of various catalytic systems reported for this transformation.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Catalyst Reaction Conditions Solvent Longifolene Conversion (%) This compound Selectivity (%) Reference
H₂SO₄ / Acetic Acid 22-52°C, 70h Dioxane Not specified (66% yield) Forms alcohol byproducts [5]
Boron trifluoride etherate ~100°C None Not specified High [6]
Montmorillonite Clay K10 120°C Not specified >90% ~100% [7][9]
D113 Cation Exchange Resin 50-80°C, 6-10h Glacial Acetic Acid High High [10]
H₃PW₁₂O₄₀ / SiO₂ 25-180°C, 3h None or Cyclohexane 100% 95-100% [6]
Nanocrystalline Sulfated Zirconia 160-200°C, 0.5-2h None >90% 100% [5][7]

| Solid Acid Catalyst (CSIR) | Not specified | None | 90-95% | ~100% |[1][2] |

Experimental Protocol: Heterogeneous Catalytic Synthesis

This protocol describes a general, single-step, solvent-free method for the isomerization of longifolene using a reusable solid acid catalyst, based on procedures developed for nanocrystalline sulfated zirconia and other solid acids.[2][5][7]

4.1 Materials and Equipment

  • Materials:

    • Longifolene (distilled, ~79% or higher purity)[8]

    • Solid Acid Catalyst (e.g., Nanocrystalline Sulfated Zirconia, pre-activated at 450-550°C)[7]

    • Ethyl Acetate (for washing)

    • Nitrogen gas (for inert atmosphere)

    • Acetone (for GC analysis)

  • Equipment:

    • Two or three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Condenser with water circulator

    • Thermometer

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Gas Chromatograph (GC) with a suitable column (e.g., HP-5) for analysis[7]

4.2 Procedure

  • Reaction Setup: Place 10.0 g of longifolene into a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Inert Atmosphere: Flush the system with nitrogen gas.

  • Heating: Begin stirring and heat the flask in an oil bath to the desired reaction temperature (e.g., 160°C).[7]

  • Catalyst Addition: Once the temperature has stabilized, add the pre-activated solid acid catalyst (e.g., 1.0 g, 10% w/w of longifolene).

  • Reaction Monitoring: Maintain the reaction at temperature with vigorous stirring. Monitor the progress of the reaction by periodically withdrawing small aliquots (e.g., every 30 minutes) using a syringe. Prepare samples for GC analysis by dissolving in acetone. The reaction is typically complete within 0.5 to 2 hours, showing >90% conversion of longifolene.[7]

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration. Wash the recovered catalyst with ethyl acetate (10 mL), dry in an oven (110°C), and calcine (550°C) for regeneration and reuse.[7]

  • Product Isolation: The filtered liquid is the crude this compound product. For higher purity, the product can be purified by fractional distillation under reduced pressure.

4.3 Analysis and Characterization

  • Gas Chromatography (GC): Analyze the reaction aliquots and the final product to determine the percent conversion of longifolene and the selectivity for this compound.[9]

  • Infrared (IR) Spectroscopy: Confirm the identity of the product. This compound exhibits a characteristic gem-dimethyl absorption band around 1370 cm⁻¹ and a methylene group absorption at 1458 cm⁻¹.[9]

Product Characterization Data

Table 2: Physicochemical and Spectroscopic Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₂₄ [1]
Molecular Weight 204.35 g/mol -
Appearance Colorless to pale yellow liquid [3]
Boiling Point 255-256 °C [11]
Density 0.930 g/mL at 20 °C [11]
Refractive Index (n20/D) 1.499 [11]
IR Absorption (cm⁻¹) 1370 (gem-dimethyl), 1458 (methylene) [9]

| Flash Point | 49 °C (closed cup) |[11] |

Safety Precautions

  • This compound is a flammable liquid (Flam. Liq. 3, H226).[11] Keep away from heat, sparks, and open flames.

  • The synthesis should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Handle acid catalysts with care, following all relevant safety data sheet (SDS) guidelines. While solid acids are safer than liquid acids, inhalation of dust should be avoided.

References

Synthesis of Isolongifolenone from Isolongifolene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolenone, a naturally occurring sesquiterpenoid derived from turpentine, is a valuable compound with significant applications in the fragrance, food, and pharmaceutical industries.[1] Its unique olfactory properties make it a sought-after ingredient in perfumery. Beyond its aromatic profile, isolongifolenone and its derivatives have demonstrated a range of biological activities, including potential anticancer properties, making them promising scaffolds for drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of isolongifolenone from its precursor, isolongifolene, focusing on common and efficient methodologies.

Chemical Transformation Pathway

The primary synthetic route to isolongifolenone from this compound is through allylic oxidation. This reaction selectively introduces a carbonyl group at the allylic position of the this compound molecule, converting the alkene into an α,β-unsaturated ketone.

G This compound This compound Isolongifolenone Isolongifolenone This compound->Isolongifolenone Allylic Oxidation

Caption: Chemical conversion of this compound to Isolongifolenone.

Experimental Protocols

Several effective protocols for the allylic oxidation of this compound have been reported. The choice of catalyst and oxidant can significantly influence the reaction efficiency, selectivity, and environmental impact. Below are detailed protocols for three distinct methods.

Protocol 1: Copper-Catalyzed Oxidation with tert-Butyl Hydroperoxide (TBHP)

This method presents a "green" synthesis approach, utilizing a common and inexpensive catalyst.[3]

Materials:

  • This compound

  • tert-Butyl hydroperoxide (TBHP)

  • Copper (Cu) powder

  • tert-Butyl alcohol (TBA)

Procedure:

  • In a reaction flask, combine this compound, copper powder (3% by mass relative to this compound), and tert-butyl alcohol (mass ratio of 1:1 with this compound).

  • Stir the mixture and heat to 80°C.

  • Add tert-butyl hydroperoxide (3.5 molar equivalents relative to this compound) to the reaction mixture.

  • Maintain the reaction at 80°C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography to yield pure isolongifolenone.

Protocol 2: Chromium Hexacarbonyl-Catalyzed Oxidation with TBHP

This protocol is noted for its high yield and purity of the final product.[4][5]

Materials:

  • (-)-Isolongifolene (98% purity)

  • Chromium hexacarbonyl [Cr(CO)₆]

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile (CH₃CN)

  • Benzene (C₆H₆)

Procedure:

  • Prepare a solution of (-)-isolongifolene (e.g., 300 mg, 1.47 mmol) and chromium hexacarbonyl (0.5 molar equivalents) in a mixture of acetonitrile and benzene (e.g., 4 mL CH₃CN and 0.4 mL C₆H₆). Benzene aids in the dissolution of this compound.

  • Add tert-butyl hydroperoxide (3 molar equivalents) dropwise to the solution.

  • Gently reflux the reaction mixture at approximately 82°C for 4 hours. Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture.

  • Dilute the mixture with hexane and wash successively with water (3 x 5 mL) and brine.

  • Dry the organic layer over sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude isolongifolenone using flash chromatography on silica gel with a hexane-ethyl acetate (5:1 v/v) eluent.

Protocol 3: Cobalt-MCM-41 Catalyzed Aerobic Oxidation

This method utilizes a heterogeneous catalyst and mild, solvent-free conditions, offering advantages in terms of catalyst recovery and reuse.[6]

Materials:

  • This compound

  • Co-MCM-41 catalyst

Procedure:

  • The reaction is conducted under solvent-free conditions.

  • Combine this compound with the Co-MCM-41 catalyst.

  • Heat the mixture to 80°C and stir for 24 hours in the presence of air (aerobic oxidation).

  • The catalyst can be recovered from the reaction mixture by simple filtration or centrifugation.

  • The resulting product mixture primarily contains isolongifolenone.

Data Presentation

The following tables summarize the quantitative data from the described protocols for easy comparison.

Table 1: Comparison of Reaction Conditions and Yields for Isolongifolenone Synthesis

ParameterProtocol 1 (Cu-catalyzed)[3][7]Protocol 2 (Cr-catalyzed)[4]Protocol 3 (Co-MCM-41 catalyzed)[6]
Catalyst Copper (Cu)Chromium hexacarbonyl [Cr(CO)₆]Co-MCM-41
Oxidant tert-Butyl hydroperoxide (TBHP)tert-Butyl hydroperoxide (TBHP)Air (O₂)
Solvent tert-Butyl alcohol (TBA)Acetonitrile/BenzeneSolvent-free
Temperature 80°C~82°C (reflux)80°C
Reaction Time 12 hours4 hours24 hours
Yield (crude) >93%98.4%-
Yield (purified) -82.4%-
Purity (crude) -93.9%-
Purity (purified) 98.75%99.7%90% selectivity for isolongifolenone

Experimental Workflow Visualization

The general workflow for the synthesis and purification of isolongifolenone can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine this compound, Catalyst, and Solvent (if applicable) B Add Oxidant A->B C Heat and Stir for Specified Time B->C D Cool Reaction Mixture C->D E Catalyst Removal / Quenching D->E F Extraction and Washing E->F G Drying and Solvent Evaporation F->G H Column Chromatography G->H I Pure Isolongifolenone H->I

References

Application Notes and Protocols for the GC-MS Quantification of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plant species, notably in Cedrus deodara (Himalayan Cedarwood) and Cupressus funebris (Chinese Weeping Cypress). As a volatile organic compound, its accurate quantification is crucial for the quality control of essential oils, fragrance formulations, and for research into its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of this compound in complex matrices. This document provides a detailed methodology for the quantitative analysis of this compound using GC-MS.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated GC-MS method for the quantification of sesquiterpenes like this compound. These values are based on established methods for similar analytes and provide a benchmark for method validation.[1][2]

Table 1: Calibration Curve and Linearity Data

ParameterTypical Value
Linearity Range0.1 - 10.0 µg/mL[1][2]
Correlation Coefficient (R²)≥ 0.998[1][2]
Calibration Curve EquationY = mx + c

Table 2: Method Detection and Quantification Limits

ParameterTypical Value
Limit of Detection (LOD)0.02 - 0.05 µg/mL
Limit of Quantification (LOQ)0.07 - 0.15 µg/mL[3]

Table 3: Method Accuracy and Precision

ParameterTypical Value
Accuracy (% Recovery)80 - 115%[1][2]
Intra-day Precision (% RSD)≤ 12%[1][2]
Inter-day Precision (% RSD)≤ 11%[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. A general protocol for the extraction of this compound from essential oils is provided below.

Materials:

  • Essential oil sample

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • 2 mL GC vials with septa

Protocol:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in hexane and make up the volume to 10 mL.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • If the solution is cloudy or contains particulate matter, add a small amount of anhydrous sodium sulfate, vortex again, and centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the clear supernatant to a 2 mL GC vial for analysis.

  • For samples with expected low concentrations of this compound, a dilution factor of 1:100 in hexane can be used initially. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio of 50:1 is a good starting point, can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 5 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier Ion: m/z 161.

  • Qualifier Ions: m/z 175, 133, 204.

  • Dwell Time: 100 ms per ion.

Calibration and Quantification

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (purity ≥98%) at a concentration of 100 µg/mL in hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10.0 µg/mL (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL).

Calibration Curve Construction:

  • Inject each calibration standard into the GC-MS system.

  • Record the peak area of the quantifier ion (m/z 161) for each concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.998 for good linearity.[1][2]

Quantification of this compound in Samples:

  • Inject the prepared sample solution into the GC-MS system.

  • Record the peak area of the quantifier ion (m/z 161) for this compound.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

  • Factor in the initial weight and dilution factor to determine the final concentration of this compound in the original sample.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Essential Oil Sample weigh Weigh Sample start->weigh dissolve Dissolve in Hexane weigh->dissolve vortex Vortex dissolve->vortex dry_filter Dry/Filter (if needed) vortex->dry_filter injection Inject Sample transfer Transfer to GC Vial dry_filter->transfer transfer->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization calibration Calibration Curve detection MS Detection (SIM) ionization->detection peak_integration Peak Integration detection->peak_integration peak_integration->calibration quantification Quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_validation Method Validation cluster_quantification Quantitative Analysis col_selection Column Selection (Non-polar) temp_prog Temperature Program Optimization col_selection->temp_prog ms_params MS Parameter Selection (SIM mode, Ion Selection) temp_prog->ms_params lod_loq LOD & LOQ linearity Linearity & Range ms_params->linearity linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision sample_analysis Sample Analysis precision->sample_analysis result_calculation Result Calculation sample_analysis->result_calculation

Caption: Logical relationship of key steps in the quantification method.

References

Application Notes and Protocols for FT-IR Spectroscopy in the Functional Group Analysis of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene is a tricyclic sesquiterpene, a class of natural products with diverse biological activities. Its chemical structure, comprised solely of carbon and hydrogen, presents a unique fingerprint in Fourier-Transform Infrared (FT-IR) spectroscopy. This analytical technique is a powerful, non-destructive method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. These vibrations, including stretching and bending of bonds, occur at characteristic frequencies, providing valuable structural information. This document provides detailed application notes and experimental protocols for the functional group analysis of this compound using FT-IR spectroscopy.

Functional Group Analysis of this compound

The structure of this compound is characterized by a complex, bridged tricyclic alkane framework. The primary functional groups are alkane C-H and C-C bonds in various arrangements, including methyl, methylene, and methine groups, as well as a gem-dimethyl group. The absence of heteroatoms like oxygen or nitrogen simplifies the spectrum, making the interpretation of the hydrocarbon vibrations paramount.

The expected FT-IR absorption bands for this compound are primarily in the C-H stretching and bending regions. The key vibrational modes and their expected frequency ranges are detailed in the table below.

Quantitative Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for this compound based on literature and spectral databases.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Relative Intensity
C-H StretchAlkane (CH₃, CH₂, CH)2850-3000~2950, ~2870Strong
C-H Bend (Scissoring)Methylene (-CH₂-)1450-14701458[1]Medium
C-H Bend (Asymmetric)Methyl (-CH₃)~1450Not specifiedMedium
C-H Bend (Symmetric)Gem-dimethyl1370-13851370[1]Medium
C-C StretchAlkane Skeleton800-1200Not specifiedWeak to Medium

Experimental Protocols

This section outlines detailed protocols for acquiring the FT-IR spectrum of this compound, which is typically a liquid at room temperature.

Protocol 1: Neat Liquid Analysis using Transmission Spectroscopy

This is a common and straightforward method for pure liquid samples.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

  • This compound sample

  • Pasteur pipette

  • Solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum:

    • Place the empty, clean, and dry demountable liquid cell in the sample holder.

    • Close the sample compartment.

    • Acquire a background spectrum. This will subtract the absorbance from the atmosphere (CO₂ and H₂O) and the cell windows.

  • Sample Preparation:

    • Disassemble the liquid cell.

    • Using a clean Pasteur pipette, place a small drop of the this compound sample onto the center of one of the IR-transparent windows.

    • Carefully place the second window on top of the first, creating a thin, uniform liquid film. Avoid air bubbles.

    • Assemble the cell, ensuring it is securely fastened.

  • Sample Spectrum Acquisition:

    • Place the assembled cell containing the sample into the sample holder in the spectrometer.

    • Close the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • Disassemble the cell and clean the windows thoroughly with a suitable solvent and lens tissue. Store the windows in a desiccator to prevent damage from moisture.

Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a rapid and simple alternative that requires minimal sample preparation.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, non-abrasive wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are ready for use.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean and dry.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The parameters (number of scans, resolution) can be similar to the transmission method.

  • Data Processing and Analysis:

    • The software will generate the final spectrum.

    • Identify and label the characteristic absorption bands.

  • Cleaning:

    • Carefully wipe the this compound sample from the ATR crystal using a soft wipe.

    • Clean the crystal surface with a solvent-moistened wipe and allow it to dry completely.

Logical Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of interpreting the FT-IR spectrum of this compound.

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing & Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare this compound Sample background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks correlate_groups Correlate Peaks to Functional Groups identify_peaks->correlate_groups end End correlate_groups->end

Caption: Experimental Workflow for FT-IR Analysis of this compound.

data_interpretation Logical Flow for this compound FT-IR Spectrum Interpretation cluster_regions Spectral Regions of Interest cluster_assignments Peak Assignments spectrum Obtain this compound FT-IR Spectrum ch_stretch Analyze C-H Stretching Region (2850-3000 cm⁻¹) spectrum->ch_stretch ch_bend Analyze C-H Bending Region (1350-1470 cm⁻¹) spectrum->ch_bend fingerprint Analyze Fingerprint Region (< 1350 cm⁻¹) spectrum->fingerprint assign_ch_stretch Assign strong peaks to sp³ C-H stretches ch_stretch->assign_ch_stretch assign_ch_bend Assign medium peaks to -CH₂, -CH₃, and gem-dimethyl bends ch_bend->assign_ch_bend assign_fingerprint Assign weak/medium peaks to C-C stretches and other skeletal vibrations fingerprint->assign_fingerprint conclusion Confirm Tricyclic Alkane Structure assign_ch_stretch->conclusion assign_ch_bend->conclusion assign_fingerprint->conclusion

Caption: Logical Flow for Interpreting the FT-IR Spectrum of this compound.

References

Application Notes and Protocols for the Extraction of Isolongifolene from Pine Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance and pharmaceutical industries due to its characteristic woody and amber odor. It is not typically extracted directly from pine resin in significant quantities. Instead, its precursor, longifolene, is extracted and subsequently isomerized to yield this compound. Longifolene is abundantly found in the turpentine oil of specific pine species, most notably Chir Pine (Pinus roxburghii Sarg., formerly P. longifolia).[1][2] This document provides a comprehensive protocol for the entire workflow, beginning with the extraction of longifolene-rich turpentine from pine resin, followed by the catalytic isomerization of longifolene to this compound, and concluding with purification and analytical characterization of the final product.

Part 1: Extraction of Longifolene-Rich Turpentine Oil from Pine Resin

The primary method for extracting volatile compounds like turpentine from pine oleoresin is steam distillation.[3][4] This process effectively separates the volatile turpentine fraction, which contains longifolene, from the non-volatile rosin.

Protocol 1: Steam Distillation of Pine Resin

Objective: To extract longifolene-rich turpentine oil from the oleoresin of Pinus roxburghii.

Materials and Equipment:

  • Raw pine oleoresin (Pinus roxburghii)

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask/separatory funnel)

  • Heating mantle

  • Deionized water

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Pine Resin: Place a known quantity of raw pine oleoresin into the distillation flask of the steam distillation apparatus.

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Distillation: Introduce steam from the steam generator into the distillation flask containing the resin. The steam will vaporize the volatile oils within the resin.[3]

  • Condensation: The mixture of steam and turpentine vapor will pass into the condenser. Cool water circulating through the condenser will cause the vapors to condense back into a liquid.

  • Collection: Collect the condensate, which will be a biphasic mixture of water and turpentine oil, in a separatory funnel.

  • Separation: Allow the layers in the separatory funnel to fully separate. Turpentine oil is less dense than water and will form the upper layer.[5] Drain and discard the lower aqueous layer.

  • Drying: Transfer the collected turpentine oil to a clean, dry flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and allow it to stand for 15-20 minutes.

  • Final Product: Decant or filter the dried turpentine oil into a clean, tared storage bottle. Record the final weight and calculate the yield.

Expected Yield: The yield of essential oil from Pinus roxburghii oleoresin can be up to 19.92% depending on the extraction method.[6]

Data Presentation: Typical Composition of Pinus roxburghii Turpentine Oil

The composition of turpentine oil can vary, but a typical profile for Pinus roxburghii is presented below.

ComponentChemical ClassTypical Percentage (%)
α-PineneMonoterpene20-30
β-PineneMonoterpene5-10
δ-3-CareneMonoterpene55-65
Longifolene Sesquiterpene up to 20
Other Terpenes2-10

Source:[1][7]

Part 2: Catalytic Isomerization of Longifolene to this compound

The conversion of longifolene to this compound is an acid-catalyzed rearrangement.[8] While various catalysts can be used, nano-crystalline sulfated zirconia has demonstrated high efficacy, offering over 90% conversion with 100% selectivity in a solvent-free process.[1][3][9]

Protocol 2: Isomerization using Nano-crystalline Sulfated Zirconia

Objective: To convert longifolene into this compound with high efficiency and selectivity.

Materials and Equipment:

  • Longifolene-rich turpentine oil (from Part 1) or purified longifolene

  • Nano-crystalline sulfated zirconia catalyst

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser with water circulation

  • Moisture trap

  • Syringe for sample withdrawal

  • Ethyl acetate for washing

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Prior to the reaction, activate the nano-crystalline sulfated zirconia catalyst by heating it in a muffle furnace at 450°C for 2-4 hours.[9]

  • Reaction Setup: Add 2 g of longifolene (or longifolene-rich turpentine) to a two-necked round-bottom flask equipped with a magnetic stir bar.[3]

  • Catalyst Addition: Add the pre-activated catalyst to the flask. A reactant-to-catalyst weight ratio of 10:1 (e.g., 0.2 g of catalyst for 2 g of longifolene) is effective.[3]

  • Apparatus Assembly: Fit the flask with a condenser and a moisture trap. Place the setup in an oil bath on a heating mantle with stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (in the range of 120-200°C) with continuous stirring.[3][9] The reaction can be monitored by periodically taking samples with a syringe for GC analysis. A reaction time of 0.5 to 6 hours is typical for high conversion.[9]

  • Reaction Work-up: After the reaction is complete (as determined by GC analysis showing the disappearance of the longifolene peak), cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product by filtration.[3][9] The catalyst can be washed with ethyl acetate, dried, and calcined for regeneration and reuse.[9]

  • Product: The filtrate is the crude this compound product, which can then be purified.

Data Presentation: Comparison of Catalytic Isomerization Methods
CatalystTemperature (°C)TimeConversion (%)Selectivity (%)Reference
Nano-crystalline Sulfated Zirconia120-2000.5-6 h>90100[3][9]
Montmorillonite Clay K10120->90100[3]
Amberlyst-159536 h95-[3]
H₃PW₁₂O₄₀ / SiO₂25-1803 h10095-100[10]

Part 3: Purification and Analysis of this compound

The crude product from the isomerization reaction will contain this compound, any unreacted longifolene, and potentially minor side products. Fractional distillation is a suitable method for purification due to the difference in boiling points between longifolene and this compound.

Protocol 3: Purification by Fractional Distillation

Objective: To separate this compound from unreacted longifolene and other components.

Materials and Equipment:

  • Crude this compound product

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with stirrer

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. A fractionating column (e.g., Vigreux) is placed between the distillation flask and the condenser to improve separation efficiency.[11]

  • Charging the Flask: Place the crude this compound mixture into the distillation flask along with boiling chips or a stir bar.

  • Distillation: Heat the flask gently. The temperature at the still head should be monitored closely.

  • Fraction Collection: Collect the different fractions in separate receiving flasks as the temperature plateaus.

    • Longifolene: Boiling point ~254-256°C at atmospheric pressure.

    • This compound: Boiling point ~258-260°C at atmospheric pressure.

  • Vacuum Distillation (Recommended): To avoid potential thermal degradation at high temperatures, it is advisable to perform the distillation under reduced pressure. This will lower the boiling points of the components.

  • Purity Analysis: Analyze the collected fractions by GC-FID or GC-MS to determine their purity. Combine the fractions that contain high-purity this compound. A purity of 94.30% has been reported after fractional distillation.[12]

Protocol 4: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components in the turpentine oil and the final product.

Apparatus and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., HP-5, ZB-5), is suitable.[9][13]

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 2 minutes.

    • Ramp: Increase to 250-270°C at a rate of 3-10°C per minute.[12][13]

    • Final hold: Maintain at 250-270°C for a specified time.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[13]

    • Mass Range: 40-380 m/z.[13]

    • Solvent Delay: Set to elute the solvent before data acquisition begins.[14]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 drop in 1.5 mL of a volatile solvent like hexane or acetone).[14]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST).

Data Presentation: Analytical Parameters
ParameterLongifoleneThis compound
Molecular FormulaC₁₅H₂₄C₁₅H₂₄
Molar Mass ( g/mol )204.36204.36
Boiling Point (°C)~254-256~258-260
GC Retention Time (RT)~15.23 min~15.63 min

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used. The provided RTs are from a specific study for relative comparison.[9]

Visualizations

Experimental Workflow

G Overall Workflow for this compound Production cluster_0 Part 1: Extraction cluster_1 Part 2: Isomerization cluster_2 Part 3: Purification & Analysis PineResin Pine Resin (Pinus roxburghii) SteamDist Steam Distillation PineResin->SteamDist Turpentine Longifolene-Rich Turpentine Oil SteamDist->Turpentine Isomerization Catalytic Isomerization (e.g., Sulfated Zirconia) Turpentine->Isomerization CrudeIso Crude this compound Mixture Isomerization->CrudeIso Purification Purification (Fractional Distillation) CrudeIso->Purification PurifiedIso Purified this compound Purification->PurifiedIso Analysis Analysis (GC-MS, GC-FID) PurifiedIso->Analysis

Caption: Overall Workflow for this compound Production.

Isomerization of Longifolene

G Acid-Catalyzed Isomerization of Longifolene Longifolene Longifolene This compound This compound Longifolene->this compound H+ Catalyst (e.g., Sulfated Zirconia) Heat (120-200°C)

Caption: Acid-Catalyzed Isomerization of Longifolene.

References

Anwendungshinweise und Protokolle: Derivatisierung von Isolongifolen zur Steigerung der Bioaktivität

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Daten zur Derivatisierung des natürlichen Sesquiterpens Isolongifolen zur Entwicklung neuer Verbindungen mit verbesserter Bioaktivität, insbesondere im Bereich der Krebsbekämpfung.

Einleitung

Isolongifolen, ein Sesquiterpen, das aus Longifolen gewonnen wird, dient als vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl von bioaktiven Molekülen. Seine komplexe, starre tricyclische Struktur macht es zu einem attraktiven Gerüst für die Entdeckung von Medikamenten. Die Derivatisierung von Isolongifolen und seinem Keton-Analogon, Isolongifolanon, hat sich als vielversprechende Strategie zur Entwicklung potenter antikanzerogener Wirkstoffe erwiesen. Diese Anwendungsbeschreibung beschreibt die Synthese und biologische Bewertung mehrerer Klassen von Isolongifolen-Derivaten, einschließlich Thiazolopyrimidinen, Caprolactamen, Tetralon-Triazolen und Pyrazolen.

Quantitative Bioaktivitätsdaten

Die folgenden Tabellen fassen die In-vitro-Antikrebsaktivität verschiedener Klassen von Isolongifolen-Derivaten gegen eine Reihe von menschlichen Krebszelllinien zusammen. Die Aktivität wird als IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) in Mikromolar (µM) ausgedrückt.

Tabelle 1: Antikrebsaktivität von Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivaten [1]

VerbindungMCF-7 (Brustkrebs) IC50 (µM)HeLa (Gebärmutterhalskrebs) IC50 (µM)HepG2 (Leberkrebs) IC50 (µM)
4i 0.33 ± 0.240.52 ± 0.133.09 ± 0.11
Doxorubicin0.45 ± 0.030.62 ± 0.050.53 ± 0.04

Positivkontrolle

Tabelle 2: Antikrebsaktivität von Isolongifolenon-basierten Caprolactam-Derivaten

VerbindungMCF-7 (Brustkrebs) IC50 (µM)HepG2 (Leberkrebs) IC50 (µM)A549 (Lungenkrebs) IC50 (µM)
E10 0.32 ± 0.471.36 ± 0.211.39 ± 0.15
Piperlongumin1.87 ± 0.112.54 ± 0.172.31 ± 0.24

Positivkontrolle

Tabelle 3: Antikrebsaktivität von von Longifolen abgeleiteten Tetralon-Derivaten mit 1,2,4-Triazol-Einheit

VerbindungT-24 (Blasenkrebs) IC50 (µM)MCF-7 (Brustkrebs) IC50 (µM)HepG2 (Leberkrebs) IC50 (µM)A549 (Lungenkrebs) IC50 (µM)HT-29 (Darmkrebs) IC50 (µM)
6d 15.31 ± 1.527.34 ± 1.2510.27 ± 1.8912.55 ± 2.0311.48 ± 1.66
6g 10.12 ± 1.334.42 ± 2.9313.56 ± 1.7811.23 ± 1.5410.89 ± 1.32
6h 11.78 ± 1.676.89 ± 1.4312.43 ± 1.559.89 ± 1.7712.01 ± 1.49
5-FU18.72 ± 1.9816.54 ± 2.1320.31 ± 2.4522.87 ± 2.5615.76 ± 1.88

Positivkontrolle (5-Fluorouracil)

Tabelle 4: Antikrebsaktivität von Pyrazolring-haltigen Isolongifolanon-Derivaten

VerbindungMCF-7 (Brustkrebs) IC50 (µM)A549 (Lungenkrebs) IC50 (µM)HeLa (Gebärmutterhalskrebs) IC50 (µM)
3b 5.21 ± 0.28> 40> 40
Cisplatin8.93 ± 0.5410.21 ± 0.6712.54 ± 0.88

Positivkontrolle

Anmerkung zur antimikrobiellen Aktivität: Während die heterozyklischen Einheiten (Thiazolopyrimidine, Triazole, Pyrazole) in anderen Kontexten antimikrobielle und antifungale Aktivitäten gezeigt haben, wurden in der untersuchten Literatur keine spezifischen quantitativen Daten (z. B. minimale Hemmkonzentrationen, MHK) für die hier beschriebenen Isolongifolen-Derivate gefunden. Weitere Untersuchungen sind erforderlich, um das antimikrobielle Potenzial dieser Verbindungsklassen zu bestimmen.

Experimentelle Protokolle

Synthese von Isolongifolanon (Ausgangsmaterial)

Isolongifolanon, ein Schlüsselintermediat, wird typischerweise durch eine zweistufige Reaktion aus Longifolen hergestellt.

Schritt 1: Isomerisierung von Longifolen zu Isolongifolen

  • Lösen Sie Longifolen in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan).

  • Fügen Sie einen sauren Katalysator hinzu (z. B. Bortrifluorid-Etherat oder eine feste Säure wie sulfatiertes Zirkonoxid).

  • Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur für mehrere Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC).

  • Nach Abschluss der Reaktion neutralisieren Sie den Katalysator (z. B. mit einer wässrigen Natriumbicarbonatlösung).

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, trocknen Sie die organische Phase (z. B. über wasserfreiem Natriumsulfat) und entfernen Sie das Lösungsmittel unter reduziertem Druck, um rohes Isolongifolen zu erhalten.

  • Reinigen Sie das Produkt durch Vakuumdestillation oder Säulenchromatographie.

Schritt 2: Allylische Oxidation von Isolongifolen zu Isolongifolanon

  • Lösen Sie das gereinigte Isolongifolen in einem geeigneten Lösungsmittel (z. B. Acetonitril oder tert-Butanol).

  • Fügen Sie einen Katalysator hinzu (z. B. Kupfer(I)-chlorid oder Kobalt(II)-acetat).

  • Fügen Sie ein Oxidationsmittel (z. B. tert-Butylhydroperoxid, TBHP) tropfenweise bei kontrollierter Temperatur hinzu.

  • Rühren Sie die Mischung bei erhöhter Temperatur (z. B. 80 °C) für mehrere Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder GC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und löschen Sie das überschüssige Oxidationsmittel (z. B. mit einer wässrigen Natriumsulfitlösung).

  • Extrahieren Sie das Produkt, waschen Sie die organische Phase, trocknen Sie sie und entfernen Sie das Lösungsmittel, um rohes Isolongifolanon zu erhalten.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Synthese von Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivaten[1]

G Isolongifolanone Isolongifolanone Intermediate1 α-Bromoisolongifolanone Isolongifolanone->Intermediate1 Br2, HBr/AcOH Intermediate2 Isolongifoleno-thioureido-Derivat Intermediate1->Intermediate2 Thioharnstoff, Ethanol, Rückfluss Final_Product Isolongifoleno[7,8-d]thiazolo- [3,2-a]pyrimidin-Derivat Intermediate2->Final_Product Substituiertes Malononitril, Natriumethanolat, Rückfluss

Abbildung 1: Allgemeiner Syntheseweg für Thiazolopyrimidin-Derivate.

  • Bromierung von Isolongifolanon: Isolongifolanon wird mit Brom in Gegenwart von Bromwasserstoffsäure in Essigsäure behandelt, um α-Bromoisolongifolanon zu ergeben.

  • Reaktion mit Thioharnstoff: Das α-Bromoisolongifolanon wird mit Thioharnstoff in Ethanol unter Rückfluss erhitzt, um das entsprechende Thioureido-Derivat zu bilden.

  • Cyclokondensation: Das Thioureido-Zwischenprodukt wird mit einem substituierten Malononitril in Gegenwart von Natriumethanolat unter Rückfluss umgesetzt, um das endgültige Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivat zu erhalten.

Synthese von Isolongifolenon-basierten Caprolactam-Derivaten

G Isolongifolenone Isolongifolenone Oxime Isolongifolenonoxim Isolongifolenone->Oxime Hydroxylaminhydrochlorid, Natriumacetat, Ethanol, Rückfluss Caprolactam Isolongifolenyl-Caprolactam Oxime->Caprolactam Thionylchlorid, Beckmann-Umlagerung Final_Product N-Cinnamoyl-Isolongifolenyl- Caprolactam-Derivat Caprolactam->Final_Product Substituiertes Cinnamoylchlorid, Dichlormethan, 0 °C bis RT

Abbildung 2: Allgemeiner Syntheseweg für Caprolactam-Derivate.

  • Oxim-Bildung: Isolongifolenon wird mit Hydroxylaminhydrochlorid in Gegenwart von Natriumacetat in Ethanol unter Rückfluss umgesetzt, um das entsprechende Oxim zu bilden.

  • Beckmann-Umlagerung: Das Oxim wird mit Thionylchlorid behandelt, um eine Beckmann-Umlagerung zu induzieren, die zum Isolongifolenyl-Caprolactam führt.

  • N-Acylierung: Das Caprolactam wird mit verschiedenen substituierten Cinnamoylchloriden in Dichlormethan bei 0 °C bis Raumtemperatur umgesetzt, um die endgültigen N-Cinnamoyl-Derivate zu ergeben.

Synthese von von Longifolen abgeleiteten Tetralon-Derivaten mit 1,2,4-Triazol-Einheit

G Longifolene Longifolen Tetralin 7-Isopropyl-1,1-dimethyl- 1,2,3,4-tetrahydronaphthalin Longifolene->Tetralin Isomerisierung/Aromatisierung Tetralone 6-Isopropyl-4,4-dimethyl- 3,4-dihydronaphthalen-1(2H)-on Tetralin->Tetralone Oxidation (TBHP, CuCl2) Bromo_Tetralone 2-Brom-Tetralon Tetralone->Bromo_Tetralone Bromierung (NBS) Triazole_Tetralone 2-(5-Amino-1H-1,2,4-triazol- 3-ylthio)-Tetralon Bromo_Tetralone->Triazole_Tetralone 5-Amino-3-mercapto-1,2,4-triazol, KOH, Ethanol, Rückfluss Final_Product N-Sulfonyliertes Triazol- Tetralon-Derivat Triazole_Tetralone->Final_Product Substituiertes Sulfonylchlorid, NaHCO3, Acetonitril

Abbildung 3: Allgemeiner Syntheseweg für Tetralon-Triazol-Derivate.

  • Isomerisierung und Aromatisierung: Longifolen wird zu einem Tetralin-Derivat isomerisiert und aromatisiert.

  • Oxidation: Das Tetralin-Derivat wird zu dem entsprechenden Tetralon oxidiert.

  • Bromierung: Das Tetralon wird selektiv an der α-Position bromiert.

  • Triazol-Einführung: Das Brom-Tetralon wird mit 5-Amino-3-mercapto-1,2,4-triazol in Gegenwart einer Base umgesetzt.

  • N-Sulfonylierung: Das resultierende Triazol-Tetralon wird mit verschiedenen substituierten Sulfonylchloriden N-sulfonyliert, um die Zielverbindungen zu ergeben.

Synthese von Pyrazolring-haltigen Isolongifolanon-Derivaten

G Isolongifolanone Isolongifolanone Chalcone Isolongifolanon-Chalkon Isolongifolanone->Chalcone Substituiertes Benzaldehyd, NaOH, Ethanol, Rühren bei RT Final_Product Pyrazolring-haltiges Isolongifolanon-Derivat Chalcone->Final_Product Hydrazinhydrat, Essigsäure, Rückfluss

Abbildung 4: Allgemeiner Syntheseweg für Pyrazol-Derivate.

  • Claisen-Schmidt-Kondensation: Isolongifolanon wird mit einem substituierten Benzaldehyd in Gegenwart einer Base (z. B. Natriumhydroxid) in Ethanol bei Raumtemperatur umgesetzt, um das entsprechende Chalkon-Derivat zu bilden.

  • Pyrazol-Bildung: Das Chalkon wird mit Hydrazinhydrat in Essigsäure unter Rückfluss erhitzt, um das endgültige Pyrazolring-haltige Isolongifolanon-Derivat zu ergeben.

Wirkmechanismen und Signalwege

Die vielversprechendsten Isolongifolen-Derivate üben ihre Antikrebswirkung über verschiedene zelluläre Mechanismen aus, darunter die Induktion von Apoptose und die Modulation wichtiger Signalwege.

Induktion von Apoptose

Mehrere Derivate, insbesondere die Thiazolopyrimidine und Pyrazole, induzieren in Krebszellen Apoptose (programmierter Zelltod). Dies wird durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) und die Störung des mitochondrialen Membranpotenzials vermittelt.

G cluster_drug Isolongifolen-Derivat cluster_cell Krebszelle Drug Bioaktives Derivat ROS ↑ Reaktive Sauerstoffspezies (ROS) Drug->ROS Mito ↓ Mitochondriales Membranpotenzial ROS->Mito Caspase ↑ Caspase-Aktivierung Mito->Caspase Apoptosis Apoptose Caspase->Apoptosis

Abbildung 5: Vereinfachter Signalweg der Apoptoseinduktion.

Modulation des p53/mTOR-Signalwegs

Die Isolongifolenon-basierten Caprolactam-Derivate haben gezeigt, dass sie den p53/mTOR-Signalweg beeinflussen, einen entscheidenden Regulator für Zellwachstum, Proliferation und Autophagie.

G cluster_drug Isolongifolen-Derivat cluster_pathway p53/mTOR-Signalweg Drug Caprolactam-Derivat (E10) p53 ↑ p53 Drug->p53 mTOR ↓ mTOR-Aktivierung p53->mTOR hemmt Apoptosis ↑ Apoptose p53->Apoptosis Autophagy ↑ Autophagie mTOR->Autophagy hemmt

Abbildung 6: Modulation des p53/mTOR-Signalwegs.

Schlussfolgerung

Die Derivatisierung von Isolongifolen bietet einen fruchtbaren Boden für die Entwicklung neuartiger bioaktiver Verbindungen. Die in dieser Anwendungsbeschreibung vorgestellten Protokolle und Daten zeigen, dass durch die Modifikation des Isolongifolen-Gerüsts potente Antikrebsmittel mit unterschiedlichen Wirkmechanismen hergestellt werden können. Zukünftige Forschungsarbeiten sollten sich auf die Optimierung der Leitsubstanzen, die Untersuchung ihres pharmakokinetischen Profils und die umfassende Bewertung ihres antimikrobiellen Potenzials konzentrieren.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries. It is often synthesized through the isomerization of longifolene, resulting in a crude mixture that requires efficient purification to isolate this compound from unreacted starting material and other byproducts. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC), a robust technique for obtaining high-purity compounds. The method involves the development of an analytical-scale separation followed by a systematic scale-up to a preparative scale, ensuring high recovery and final purity.

Experimental Workflow

The overall workflow for the purification of this compound is a multi-step process that begins with the development of an analytical method, which is then scaled up for preparative chromatography. The purity of the collected fractions is subsequently verified using the initial analytical method.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_scaleup Phase 2: Preparative Purification cluster_analysis Phase 3: Analysis & Final Product Crude Crude this compound Sample SamplePrep Sample Preparation (Dissolution in Acetonitrile) Crude->SamplePrep AnalyticalDev Analytical HPLC Method Development SamplePrep->AnalyticalDev LoadingStudy Column Loading Study AnalyticalDev->LoadingStudy ScaleUp Scale-Up Calculation (Flow Rate, Injection Vol.) LoadingStudy->ScaleUp PrepRun Preparative HPLC Run ScaleUp->PrepRun FractionCollect Fraction Collection (Triggered by UV Signal) PrepRun->FractionCollect PurityCheck Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityCheck SolventEvap Solvent Evaporation PurityCheck->SolventEvap PureProduct High-Purity this compound SolventEvap->PureProduct

Caption: Workflow for HPLC Purification of this compound.

Materials and Reagents

  • Crude this compound (e.g., from isomerization of longifolene)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Ultrapure)

  • This compound reference standard (≥98% purity)

Detailed Protocols

Protocol 1: Analytical Method Development

This protocol establishes the separation conditions on an analytical scale to ensure good resolution between this compound and its impurities.

  • Sample Preparation: Prepare a stock solution of the crude this compound mixture at 1 mg/mL in acetonitrile. Prepare a reference standard solution of this compound at the same concentration.

  • Chromatographic Conditions:

    • Instrument: Standard analytical HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm. Due to the lack of a strong chromophore, a low wavelength is necessary for detection.[1]

    • Injection Volume: 10 µL.

  • Procedure: Inject the reference standard to determine the retention time of this compound. Subsequently, inject the crude sample to assess the separation from impurities. Adjust the gradient if necessary to achieve baseline resolution.

Protocol 2: Scale-Up to Preparative HPLC

This protocol details the process of scaling the optimized analytical method to a preparative scale for purification.

  • Loading Study: Using the analytical method, incrementally increase the injection volume of the crude sample (e.g., from 10 µL up to 100 µL or until resolution is lost) to determine the maximum sample load the stationary phase can handle without significant peak distortion. This step is crucial for maximizing throughput in the preparative run.

  • Scale-Up Calculations: Use the parameters from the analytical column to calculate the equivalent conditions for the preparative column. The scaling factor is based on the ratio of the column cross-sectional areas.[2]

    • Scaling Factor (SF) = (D_prep / D_anal)²

      • Where D_prep is the inner diameter of the preparative column and D_anal is the inner diameter of the analytical column.

    • Preparative Flow Rate = Analytical Flow Rate x SF

    • Preparative Injection Volume = Analytical Injection Volume x SF

  • Preparative Chromatographic Conditions:

    • Instrument: Preparative HPLC system with a fraction collector.

    • Column: C18 reverse-phase column with the same chemistry and particle size as the analytical column (e.g., 30 x 150 mm, 5 µm).

    • Mobile Phase & Gradient: Same as the analytical method.

    • Flow Rate & Injection Volume: Use the calculated scaled values.

    • Detection: UV at 210 nm.

  • Fraction Collection:

    • Prepare the crude sample at a higher concentration (e.g., 50-100 mg/mL) in acetonitrile. The solubility of this compound is poor in water but good in organic solvents like DMSO and ethanol, making acetonitrile a suitable choice.[3]

    • Inject the concentrated crude sample.

    • Monitor the chromatogram in real-time. Collect the eluent corresponding to the this compound peak into a clean collection vessel. Modern HPLC systems allow for automated fraction collection based on the UV signal threshold and slope.

Protocol 3: Purity Analysis of Collected Fractions
  • Sample Preparation: Take a small aliquot of the collected fraction, dilute it with acetonitrile to approximately 1 mg/mL.

  • Analysis: Inject the diluted fraction into the analytical HPLC system using the method described in Protocol 4.1.

  • Purity Determination: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the this compound fraction as follows:

    • Purity (%) = (Area_this compound / Total Area of all peaks) x 100

  • Recovery Calculation: After confirming the purity of the fractions, pool the pure fractions and evaporate the solvent (e.g., using a rotary evaporator). Weigh the final purified product.

    • Recovery (%) = (Mass_Pure this compound / Mass_this compound in Crude) x 100

Data Presentation

The performance of the HPLC method is summarized in the following tables. Validation data is based on typical performance for similar validated RP-HPLC methods.[4][5] Expected purification results are based on reported purities for terpene purification.[6]

Table 1: Analytical Method Validation Parameters

ParameterSpecification
Linearity (R²)> 0.998
Precision (%RSD)< 2%
Accuracy (Recovery)98.5% – 101.7%
Limit of Detection (LOD)Dependent on detector, typically ng range
Limit of Quantitation (LOQ)Dependent on detector, typically high ng range

Table 2: Example Scale-Up Parameter Calculations

ParameterAnalytical Column (4.6 x 150 mm)Preparative Column (30 x 150 mm)
Scaling Factor (SF) N/A(30 / 4.6)² ≈ 42.6
Flow Rate 1.0 mL/min42.6 mL/min
Max Injection Volume 50 µL (from loading study)2130 µL (2.13 mL)

Table 3: Expected Purification Performance

ParameterValue
Initial Purity (Crude)~50-60%
Final Purity (Post-HPLC) > 98%
Expected Recovery > 85%

Conclusion

This application note provides a comprehensive and systematic protocol for the purification of this compound from a crude mixture using preparative HPLC. By first developing a robust analytical method and then systematically scaling it to a preparative scale, researchers can achieve high purity (>98%) and good recovery (>85%) of the target compound. This method is essential for obtaining high-quality this compound for further research and development in the pharmaceutical and fragrance industries.

References

Application Notes and Protocols: Isolongifolene's Mechanism of Action as an Insect Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a naturally occurring sesquiterpene, and its derivative, (-)-isolongifolenone, have demonstrated significant repellent activity against a variety of disease-vectoring arthropods, including mosquitoes and ticks. This document provides a detailed overview of the current understanding of this compound's mechanism of action as an insect repellent, supported by quantitative data from key studies. While the precise molecular targets remain an active area of research, this document outlines the putative mechanisms involving the insect olfactory system. Detailed protocols for established bioassays to evaluate repellent efficacy are also provided to facilitate further research and development in this area.

Introduction

The search for safe and effective insect repellents is a global health priority due to the prevalence of vector-borne diseases. Natural products, such as the sesquiterpene this compound, offer a promising avenue for the development of novel repellent formulations. Isolongifolenone, an oxidized derivative of this compound, has been shown to be a potent repellent, in some cases exceeding the efficacy of the widely used synthetic repellent, DEET.[1][2] Understanding the mechanism by which these compounds exert their repellent effect is crucial for optimizing their use and for the rational design of new, more effective repellents. This document summarizes the known repellent effects of isolongifolenone and provides detailed protocols for key behavioral and electrophysiological assays used to characterize insect repellents.

Putative Mechanism of Action: Interference with Olfactory Signaling

While the specific molecular targets of this compound and its derivatives have not yet been definitively identified, the primary mechanism of action for most insect repellents involves the modulation of the insect's olfactory system. The current hypothesis is that this compound acts as a spatial repellent by interfering with the normal function of olfactory sensory neurons (OSNs) in insects. This interference can occur through several potential mechanisms at the level of olfactory receptors (ORs), which are responsible for detecting volatile chemical cues from the environment, including host odors.

Potential modes of action include:

  • Receptor Agonism: this compound may act as an agonist, directly activating specific ORs that trigger an aversive behavioral response in the insect.

  • Receptor Antagonism: It could act as an antagonist, blocking the binding of attractant molecules to their specific ORs, thereby rendering the insect "blind" to host cues.

  • Allosteric Modulation: this compound might bind to an allosteric site on an OR, changing the receptor's conformation and modulating its response to other odorants. This could either enhance the response to an inhibitory cue or diminish the response to an attractant.

The insect olfactory system is complex, involving different families of receptors and signaling pathways. The two primary signaling mechanisms initiated by ORs are:

  • Ionotropic Signaling: Many insect ORs form ligand-gated ion channels. Upon odorant binding, the channel opens, leading to an influx of cations and depolarization of the neuron, which generates an action potential.

  • Metabotropic Signaling: Some insect ORs are G-protein coupled receptors (GPCRs). Odorant binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels and neuronal firing.

It is plausible that this compound interacts with one or more components of these pathways to exert its repellent effect. Further research, including electrophysiological recordings from single sensilla and receptor-binding assays, is needed to elucidate the precise molecular interactions.

Diagram of a Putative Olfactory Signaling Pathway

Olfactory_Signaling cluster_0 Sensillum Lymph cluster_1 Dendritic Membrane of Olfactory Sensory Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Delivery & Binding G_protein G-Protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) cAMP cAMP AC->cAMP Production cAMP->Ion_Channel Gating Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Behavior Repellent Behavior Action_Potential->Behavior

Caption: Putative GPCR-mediated olfactory signaling pathway in an insect sensory neuron.

Quantitative Data on Repellent Efficacy

Studies have demonstrated the potent repellent effects of (-)-isolongifolenone against various arthropod vectors. The following tables summarize the key quantitative findings from laboratory bioassays.

Table 1: Repellent Efficacy of (-)-Isolongifolenone against Mosquitoes
SpeciesAssay TypeConcentration% Mosquitoes Not Biting (Isolongifolenone)% Mosquitoes Not Biting (DEET)Reference
Aedes aegyptiIn vitro K&D Bioassay25 nmol/cm²92%81%[1][3]
Anopheles stephensiIn vitro K&D Bioassay25 nmol/cm²75%65%[1][3]
Table 2: Repellent Efficacy of (-)-Isolongifolenone against Ticks
SpeciesAssay TypeConcentrationProportion Repelled (Isolongifolenone)Proportion Repelled (DEET)Reference
Ixodes scapularisFingertip Bioassay78 nmol/cm²1.01.0[1][3]
Amblyomma americanumFingertip Bioassay155 nmol/cm²0.80.8[1][3]

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the efficacy of insect repellents.

Klun and Debboun (K&D) In Vitro Bioassay for Mosquitoes

This assay measures the biting deterrent efficacy of a compound without the use of a live host.

Materials:

  • K&D module (a six-well test chamber)

  • Blood reservoir with six wells

  • Baudruche membrane (or other suitable artificial membrane)

  • Organdy cloth

  • Test compound (e.g., this compound) and control (e.g., ethanol)

  • Pipettes

  • Female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi), 5-15 days old, starved for 24 hours

  • Warmed bovine blood containing an anticoagulant

Procedure:

  • Prepare the blood reservoir by filling each well with warmed blood and covering it with the Baudruche membrane.

  • Cut a piece of organdy cloth to cover the six wells of the reservoir.

  • Apply a known concentration of the test compound (e.g., 25 nmol/cm²) dissolved in a solvent (e.g., ethanol) to a defined area on the cloth corresponding to one of the wells. Apply the solvent alone to another area as a control. Allow the solvent to evaporate completely.

  • Place the treated cloth over the membrane-covered blood wells.

  • Place a Teflon separator over the cloth to prevent direct contact with the K&D module.

  • Load each of the six cells of the K&D module with a set number of female mosquitoes (typically 5).

  • Position the K&D module over the Teflon separator, aligning the cells with the treated and control areas on the cloth.

  • Open the sliding doors of the module to expose the mosquitoes to the treated and control surfaces for a defined period (e.g., 3 minutes).

  • After the exposure time, close the doors and count the number of mosquitoes in each cell that have engorged with blood (i.e., have bitten through the cloth and membrane).

  • Calculate the proportion of mosquitoes not biting for each treatment.

Diagram of K&D In Vitro Bioassay Workflow

KD_Bioassay A Prepare blood reservoir with membrane C Place cloth over reservoir A->C B Treat organdy cloth with This compound and control B->C D Position Teflon separator C->D F Place K&D module on setup D->F E Load K&D module with mosquitoes E->F G Expose mosquitoes to treated surfaces (3 min) F->G H Count engorged mosquitoes G->H I Calculate % not biting H->I

Caption: Workflow for the Klun and Debboun (K&D) in vitro bioassay.

Arm-in-Cage Assay for Mosquitoes

This assay evaluates the complete protection time of a topical repellent on human skin.[4][5][6][7][8]

Materials:

  • Test repellent formulation

  • Control formulation (placebo)

  • Human volunteers

  • Mosquito cage (e.g., 40x40x40 cm) containing 200 host-seeking female mosquitoes

  • Protective glove for the hand

Procedure:

  • Recruit human volunteers and obtain informed consent.

  • Apply a standardized amount of the test repellent formulation to a defined area on one forearm of the volunteer. Apply the control formulation to the other forearm. The hand is protected by a glove.

  • At set time intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observe and record the number of mosquito landings and probes on the exposed skin. The "first confirmed bite" (one bite followed by another within a short period) is often used as the endpoint.

  • The Complete Protection Time (CPT) is defined as the time from repellent application until the first confirmed bite.

  • The test is concluded for a given repellent when it fails to provide protection.

Diagram of Arm-in-Cage Assay Workflow

Arm_in_Cage A Recruit and consent volunteers B Apply repellent and control to forearms A->B C Insert treated arm into mosquito cage at t=0 B->C D Observe for landings/bites (3 min exposure) C->D E Repeat exposure every 30 minutes D->E If no bite F Record time of first confirmed bite D->F If bite confirmed E->D G Calculate Complete Protection Time (CPT) F->G

Caption: Workflow for the arm-in-cage mosquito repellent assay.

Y-Tube Olfactometer Assay for Spatial Repellency

This assay assesses the ability of a volatile chemical to repel insects from a distance.[9][10]

Materials:

  • Y-tube olfactometer

  • Air pump and flow meter to provide a clean, constant airflow

  • Odor sources (e.g., filter paper treated with this compound, control solvent, or an attractant like human odor)

  • Insects (e.g., mosquitoes)

Procedure:

  • Set up the Y-tube olfactometer with a constant airflow through both arms.

  • Place the repellent-treated odor source at the end of one arm and a control source at the end of the other arm.

  • Release a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it chooses to enter and the time it takes to make a choice.

  • Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

  • Calculate the percentage of insects choosing the repellent arm versus the control arm to determine the degree of spatial repellency.

Diagram of Y-Tube Olfactometer Logical Relationships

Y_Tube cluster_0 Stimulus Arms Repellent Repellent Odor (this compound) Choice_Point Choice Point Repellent->Choice_Point Airflow Control Control Odor (Solvent) Control->Choice_Point Airflow Insect_Release Insect Release Point Insect_Release->Choice_Point Insect Movement Repellent_Choice Choice: Repellent Arm Choice_Point->Repellent_Choice Aversion Control_Choice Choice: Control Arm Choice_Point->Control_Choice Preference/No Aversion

Caption: Logical relationships in a Y-tube olfactometer spatial repellency assay.

Future Directions

The potent repellent activity of this compound and its derivatives warrants further investigation into their precise mechanism of action. Future research should focus on:

  • Electrophysiological studies: Performing single sensillum recordings (SSR) to identify which specific olfactory sensory neurons on the insect antenna or maxillary palp are activated or inhibited by this compound.

  • Receptor deorphanization: Using heterologous expression systems (e.g., in Xenopus oocytes or HEK cells) to express candidate insect olfactory receptors and test their response to this compound.

  • Computational modeling: Employing molecular docking simulations to predict the binding of this compound to the three-dimensional structures of insect olfactory receptors.

  • Behavioral genetics: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the expression of specific olfactory receptors in insects and then assessing their behavioral response to this compound.

Elucidating the molecular targets of this compound will not only provide a deeper understanding of insect olfaction but also pave the way for the development of a new generation of highly effective and targeted insect repellents.

References

Application Notes and Protocols: Development of Isolongifolene-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of bioactive compounds derived from isolongifolene, a versatile natural sesquiterpenoid. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antifungal agents. These notes are intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and biological screening of novel this compound-based compounds.

Overview of this compound and its Bioactive Derivatives

This compound, a tricyclic sesquiterpene, is readily available from the isomerization of longifolene, a major component of turpentine oil.[1][2] Its unique and rigid carbon skeleton makes it an attractive scaffold for the synthesis of diverse bioactive molecules. Structural modifications of the this compound core have led to the discovery of derivatives with potent biological activities.

Recent research has focused on the development of this compound-based compounds as potential therapeutic agents, particularly in oncology. Various heterocyclic moieties, such as caprolactams, triazoles, pyrimidines, and pyrazoles, have been incorporated into the this compound framework to enhance bioactivity and target specific cellular pathways.[3][4][5][6]

Synthesis of this compound Derivatives

The synthesis of bioactive compounds from this compound typically begins with the preparation of key intermediates like isolongifolanone or this compound epoxide.[7][8] These intermediates can then be further modified to introduce desired functional groups and heterocyclic rings.

A general synthetic approach involves the following key steps:

  • Isomerization of Longifolene: Longifolene is converted to this compound, often through acid-catalyzed rearrangement.[1][9]

  • Functionalization of the this compound Scaffold: Introduction of functional groups, such as ketones or epoxides, provides handles for further derivatization.[7][8]

  • Heterocycle Formation: Condensation reactions with appropriate reagents are used to construct the desired heterocyclic rings onto the this compound backbone.

For example, a series of isolongifolenone-based caprolactam derivatives were synthesized, starting from isolongifolenone.[3] Similarly, novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives were synthesized from isolongifolanone.[5][10]

In Vitro Bioactivity Screening

A crucial step in the development of this compound-based compounds is the evaluation of their biological activity in vitro. The following sections detail common assays used to assess the anticancer and antimicrobial potential of these derivatives.

Anticancer Activity

The antiproliferative activity of this compound derivatives is typically evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity (IC50, µM) of Selected this compound Derivatives

Compound IDDerivative TypeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HeLa (Cervical)T-24 (Bladder)HT-29 (Colon)Reference
E10 Caprolactam0.321.361.39---[3]
4i Thiazolo[3,2-a]pyrimidine0.333.09-0.52--[5]
3b PyrazoleStrongest on MCF-7-----[6]
6d Tetralone-1,2,4-triazole++++++[4]
6g Tetralone-1,2,4-triazole++++++[4]
6h Tetralone-1,2,4-triazole++++++[4]

"+" indicates better and more broad-spectrum anticancer activity than the positive control, 5-FU.

This protocol is adapted from the methodology used to evaluate longifolene-derived tetralone derivatives.[4]

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, T-24, HT-29)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • 5-Fluorouracil (5-FU) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and 5-FU for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial and Antifungal Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of various microorganisms.

Table 2: Antifungal Activity of Longifolene-Derived Diacylhydrazine Compounds (% Inhibition at 50 µg/mL)

Compound IDP. piricolaC. orbiculareA. solaniG. graminisReference
5a 97.580.572.167.1[11]

This protocol is based on the evaluation of longifolene-derived diacylhydrazine compounds.[11]

Objective: To assess the antifungal activity of this compound derivatives against pathogenic fungi.

Materials:

  • Fungal strains (e.g., P. piricola, C. orbiculare, A. solani, G. graminis)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent)

  • Chlorothalonil as a positive control

  • Petri dishes

Procedure:

  • Prepare PDA medium and sterilize.

  • Incorporate the test compounds at a concentration of 50 µg/mL into the molten PDA.

  • Pour the medium into Petri dishes.

  • Inoculate the center of each plate with a mycelial disc (4 mm diameter) of the test fungus.

  • Incubate the plates at 24 ± 1°C.

  • When the mycelial growth in the control group reaches the edge of the plate, measure the diameter of the mycelial colony in the treated plates.

  • Calculate the percentage of inhibition.

Mechanism of Action Studies

Understanding the mechanism by which this compound derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Key mechanistic studies include the analysis of apoptosis, cell cycle arrest, and the modulation of specific signaling pathways.

Apoptosis Induction

Many anticancer drugs induce cell death through apoptosis. The following protocol describes a common method for detecting apoptosis.

This protocol is based on the investigation of isolongifolenone-based caprolactam derivative E10.[3]

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cells (e.g., MCF-7)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Reactive Oxygen Species (ROS) Generation

Some this compound derivatives have been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS).[5][6]

Objective: To measure the generation of ROS in cancer cells following treatment with this compound derivatives.

Materials:

  • Cancer cells (e.g., MCF-7)

  • Test compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Load the cells with DCFH-DA (typically 10 µM) and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often mediated through the modulation of specific signaling pathways. Visualizing these pathways and the experimental workflow can aid in understanding their mechanism of action and in planning further research.

G cluster_workflow Experimental Workflow for Bioactivity Screening cluster_mech A Synthesis of This compound Derivatives B In Vitro Cytotoxicity (MTT Assay) A->B C Mechanism of Action Studies B->C H In Vivo Studies (e.g., Xenograft Model) C->H D Apoptosis Assay (Annexin V) E ROS Measurement F Cell Cycle Analysis G Western Blot (Pathway Proteins) I Lead Compound Identification H->I

Caption: General experimental workflow for the development of bioactive this compound derivatives.

G cluster_pathway p53/mTOR/Autophagy Signaling Pathway E10 Isolongifolenone Derivative (E10) ROS Increased ROS E10->ROS p53 p53 Activation ROS->p53 mTOR mTOR Inhibition p53->mTOR Autophagy Autophagy Induction mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Proposed signaling pathway for an isolongifolenone-based caprolactam derivative (E10).[3]

G cluster_pathway ROS-Mediated Apoptosis Pathway Comp4i Isolongifoleno[7,8-d]thiazolo [3,2-a]pyrimidine (4i) Mito Mitochondrial Membrane Potential Alteration Comp4i->Mito ROS ROS Production Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

References

Troubleshooting & Optimization

Improving the yield and purity of synthetic Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of synthetic Isolongifolene. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, which primarily involves the acid-catalyzed isomerization of Longifolene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and economically viable method for synthesizing this compound is the acid-catalyzed isomerization of Longifolene[1][2]. Longifolene, a readily available sesquiterpene hydrocarbon from certain pine species, undergoes rearrangement in the presence of an acid catalyst to yield its isomer, this compound[3].

Q2: What are the key advantages of using solid acid catalysts over traditional liquid acids?

A2: Solid acid catalysts, such as sulfated zirconia or modified clays, offer several advantages over traditional liquid acids like sulfuric acid. They are generally less corrosive, easier to separate from the reaction mixture (often by simple filtration), and can be regenerated and reused, making the process more environmentally friendly and cost-effective[1][2].

Q3: What purity levels can be expected for synthetic this compound?

A3: The purity of synthetic this compound can vary significantly depending on the reaction conditions and purification methods employed. Purity levels of 80%, 85%, and 90% are commercially available. With careful optimization of the synthesis and purification, it is possible to achieve purities upwards of 94%[4].

Q4: What are the primary applications of this compound?

A4: this compound is highly valued in the fragrance and perfumery industries for its characteristic woody and amber odor[1][2]. It serves as a key starting material for the synthesis of other fragrance compounds, such as Isolongifolanone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Low Reaction Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the isomerization of Longifolene to this compound can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.

    • Too low: May result in incomplete conversion of Longifolene.

    • Too high: Can lead to the formation of undesired byproducts and degradation of the product.

    • Solution: The optimal temperature range is typically between 120°C and 200°C for solid acid catalysts like sulfated zirconia[5]. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific catalytic system.

  • Catalyst Deactivation: The acidic sites on the catalyst can become deactivated over time, leading to a decrease in conversion efficiency.

    • Cause: Deactivation can be caused by coking (deposition of carbonaceous material on the catalyst surface) or poisoning by impurities in the feedstock[6].

    • Solution: Catalyst regeneration is often possible. For instance, sulfated zirconia catalysts can be regenerated by washing with a solvent like ethyl acetate followed by calcination at high temperatures (e.g., 550°C)[7]. The reusability of the catalyst should be evaluated to determine the number of cycles it can be effectively used for.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time using Gas Chromatography (GC) to determine the point at which the conversion of Longifolene plateaus. Reaction times can range from 30 minutes to several hours depending on the catalyst and temperature[5].

  • Inefficient Catalyst: The chosen catalyst may not be active enough under the employed conditions.

    • Solution: Consider screening different acid catalysts. Nano-crystalline sulfated zirconia has been shown to be highly effective, achieving over 90% conversion[8]. Other options include montmorillonite clay and certain ion-exchange resins[9].

Low Product Purity

Q: The purity of my synthesized this compound is poor. What are the likely impurities and how can I remove them?

A: Impurities in synthetic this compound typically include unreacted Longifolene and various side-products formed during the isomerization reaction.

  • Presence of Unreacted Longifolene: This is a common impurity when the reaction has not gone to completion.

    • Solution: Fractional distillation is the most effective method for separating this compound from the more volatile Longifolene. Due to their close boiling points, a fractionating column with a sufficient number of theoretical plates is necessary for a good separation.

  • Formation of Side-Products: Depending on the reaction conditions and the catalyst used, several side-products can be formed. With catalysts like sulfuric acid in the presence of water, the formation of sesquiterpene alcohols has been reported.

    • Solution: A multi-step purification process may be required.

      • Washing: Neutralize any remaining acid catalyst by washing the reaction mixture with a sodium bicarbonate solution[4].

      • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate.

      • Fractional Distillation: Carefully perform fractional distillation under reduced pressure to separate this compound from less volatile byproducts.

  • Inadequate Purification: The purification technique may not be efficient enough.

    • Solution: Optimize the fractional distillation process. Key parameters to consider are the column length and packing, reflux ratio, and the distillation rate. Monitoring the fractions by GC analysis is crucial to identify the purest fractions of this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystTemperature (°C)Reaction TimeConversion of Longifolene (%)Selectivity for this compound (%)Reference
Nano-crystalline Sulfated Zirconia120-2000.5 - 6 h>90~100[5][8]
Montmorillonite Clay K10120Not Specified>90100[10]
D113 Cation Exchange Resin50-806 - 10 hNot SpecifiedHigh[9]
Boron Trifluoride Etherate60Not SpecifiedHighNot Specified[11]
Sulfuric Acid / Acetic Acid22-5270 h~66 (Yield)Not Specified[10]

Experimental Protocols

Protocol 1: Isomerization of Longifolene using Nano-crystalline Sulfated Zirconia

This protocol is based on the work by Sahu et al.[5][8].

1. Catalyst Preparation (Two-Step Sol-Gel Technique):

  • Hydrolyze zirconium-n-propoxide with an aqueous ammonia solution (pH 9-10) with continuous stirring.
  • Age the resulting gel for 3 hours at room temperature, then filter and dry at 110°C for 12 hours.
  • Sulfate the obtained zirconium hydroxide with 0.5 M sulfuric acid.
  • Dry the sulfated zirconia at 110°C for 8-12 hours, followed by calcination at 550-650°C for 2-6 hours[5].

2. Isomerization Reaction:

  • Activate the prepared sulfated zirconia catalyst at 450°C for 4 hours prior to the reaction.
  • In a round-bottom flask equipped with a condenser and magnetic stirrer, add Longifolene and the activated catalyst (a reactant to catalyst ratio of 10:1 by weight is a good starting point).
  • Heat the mixture to the desired reaction temperature (e.g., 180°C) under solvent-free conditions[5].
  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

3. Product Isolation and Purification:

  • After the reaction reaches the desired conversion, cool the mixture to room temperature.
  • Separate the solid catalyst by filtration.
  • The liquid product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Purification of this compound by Fractional Distillation

1. Work-up of the Reaction Mixture:

  • If a liquid acid catalyst was used, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
  • Wash the organic layer with brine (saturated NaCl solution).
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter to remove the drying agent.
  • Remove any low-boiling solvents under reduced pressure using a rotary evaporator.

2. Fractional Distillation Setup:

  • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to ensure good separation.
  • Place the crude this compound in the distillation flask with a magnetic stir bar.
  • Connect the apparatus to a vacuum pump and a cold trap.

3. Distillation Process:

  • Gradually reduce the pressure to the desired level.
  • Slowly heat the distillation flask.
  • Collect the initial fractions, which will likely contain any remaining solvent and unreacted Longifolene.
  • Monitor the head temperature. A stable temperature reading indicates the collection of a pure fraction.
  • Collect the this compound fraction at its characteristic boiling point under the applied pressure.
  • Analyze the collected fractions by GC to confirm their purity.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Longifolene Longifolene (Starting Material) Reaction Isomerization Reaction (120-200°C) Longifolene->Reaction Catalyst Acid Catalyst (e.g., Sulfated Zirconia) Catalyst->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Workup Work-up (Neutralization, Drying) Crude_Product->Workup Distillation Fractional Distillation (Under Vacuum) Workup->Distillation Pure_this compound High-Purity this compound Distillation->Pure_this compound Byproducts Byproducts (Unreacted Longifolene, Side-products) Distillation->Byproducts Troubleshooting_Yield Start Low this compound Yield Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst active? A1_Yes->Q2 S1 Adjust temperature to 120-200°C. Perform small-scale optimization. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction time sufficient? A2_Yes->Q3 S2 Regenerate the catalyst (calcination). Consider using a fresh batch or a different catalyst. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End S3 Monitor reaction progress with GC. Increase reaction time until conversion plateaus. A3_No->S3 S3->End

References

Technical Support Center: Acid-Catalyzed Isomerization of Longifolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed isomerization of longifolene to its valuable isomer, isolongifolene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acid-catalyzed isomerization of longifolene?

A1: The most frequently encountered side products are other sesquiterpene isomers and hydration products, particularly when using protic acids in the presence of water. With strong mineral acids like sulfuric acid in acetic acid and dioxane, several sesquiterpene alcohols can form.[1] In some cases, rearrangement can lead to the formation of other tricyclic sesquiterpenes. However, with the use of selective solid acid catalysts, such as nano-crystalline sulfated zirconia or certain functionalized silica, the formation of side products can be minimized, achieving close to 100% selectivity for this compound.[2][3][4][5]

Q2: Which acid catalyst is most effective for the isomerization of longifolene to this compound?

A2: The effectiveness of a catalyst is determined by factors such as conversion rate, selectivity, reusability, and ease of separation. While traditional homogeneous catalysts like sulfuric acid/acetic acid can facilitate the reaction, they often lead to the formation of byproducts and present challenges in product purification.[1][3] Solid acid catalysts are generally preferred for their environmental benefits and ease of handling. Nano-crystalline sulfated zirconia has demonstrated high activity, achieving over 90% conversion with 100% selectivity under solvent-free conditions.[3] Similarly, silica functionalized with propylsulfonic acid has shown complete conversion with approximately 100% selectivity.[5] Montmorillonite clay K10 is another effective solid acid catalyst, yielding over 90% conversion with 100% selectivity.[6] The choice of catalyst will ultimately depend on the specific experimental setup, desired purity, and scalability of the process.

Q3: What are the typical reaction conditions for this isomerization?

A3: Reaction conditions vary depending on the catalyst used. For solid acid catalysts, the reaction is often carried out under solvent-free conditions at elevated temperatures, typically ranging from 120°C to 180°C.[3][5][6] For instance, with nano-crystalline sulfated zirconia, the reaction can be completed in less than an hour at atmospheric pressure.[3] When using homogeneous catalysts like acetic acid and sulfuric acid in dioxane, the reaction may proceed at lower temperatures (e.g., 22-24°C followed by warming to 52°C) but can take a significantly longer time (up to 60 hours).[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the isomerization can be effectively monitored by taking aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] These techniques allow for the separation and quantification of longifolene, this compound, and any side products, thus providing a clear picture of the conversion and selectivity over time.

Q5: Is it possible to regenerate and reuse the solid acid catalyst?

A5: Yes, a significant advantage of using solid acid catalysts is their reusability. After the reaction, the catalyst can be separated from the reaction mixture by filtration, washed with a suitable solvent (e.g., acetone or ethyl acetate) to remove any adsorbed organic material, and then dried and calcined at high temperatures (e.g., 450-550°C) to restore its activity.[3][8][9][10] This regeneration process allows for multiple reaction cycles with consistent performance.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Longifolene 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Insufficient reaction time. 4. Catalyst poisoning.1. Activate the catalyst according to the protocol (e.g., calcination at high temperature for solid acids). 2. Ensure the reaction temperature is within the optimal range for the chosen catalyst. 3. Increase the reaction time and monitor the progress by GC. 4. Ensure the starting material and solvent (if used) are pure and free from contaminants that could deactivate the catalyst.
Low Selectivity for this compound (Multiple Side Products) 1. Use of a non-selective catalyst (e.g., strong mineral acids). 2. Presence of water in the reaction mixture. 3. Reaction temperature is too high, leading to degradation or further isomerization.1. Switch to a more selective solid acid catalyst like sulfated zirconia or functionalized silica. 2. Use anhydrous solvents and ensure the starting material is dry. 3. Optimize the reaction temperature to favor the formation of the desired product.
Difficulty in Separating the Product from the Catalyst 1. Use of a homogeneous catalyst.1. Switch to a heterogeneous solid acid catalyst, which can be easily separated by filtration.
Inconsistent Results Between Batches 1. Inconsistent catalyst activity. 2. Variations in starting material purity. 3. Variations in reaction conditions (temperature, stirring rate).1. Ensure the catalyst is from the same batch or that different batches are standardized for activity. 2. Analyze the purity of the longifolene starting material before each reaction. 3. Maintain consistent and well-controlled reaction parameters.

Data Presentation

Table 1: Comparison of Different Acid Catalysts for Longifolene Isomerization

CatalystReaction Temperature (°C)Reaction TimeConversion of Longifolene (%)Selectivity for this compound (%)SolventReference
Acetic acid/Sulfuric acid22-5270 h~66 (yield)Not specified (multiple byproducts)Dioxane[3]
Montmorillonite Clay K10120Not specified>90100Not specified[6]
Nano-crystalline Sulfated Zirconia120-2000.5 - 6 h>90100Solvent-free[3]
H₃PW₁₂O₄₀/SiO₂25-1803 h10095-100Cyclohexane or Solvent-free[11]
Silica Functionalized with Propylsulfonic Acid18040 min100~100Solvent-free[5]
Ion Exchange Resin (Indion-140)80-9025 h54.68 (yield)Not specified (multiple byproducts)Acetic Anhydride[6]

Experimental Protocols

Protocol 1: Isomerization of Longifolene using Nano-crystalline Sulfated Zirconia (Solvent-Free)

  • Catalyst Activation: Activate the nano-crystalline sulfated zirconia catalyst by calcining it in a muffle furnace at 450°C for 2 hours.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add longifolene (e.g., 1 g).

  • Catalyst Addition: Add the pre-activated sulfated zirconia catalyst to the flask. The reactant-to-catalyst ratio is typically in the range of 2-10 weight percent.

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 180°C) with continuous stirring.

  • Monitoring: Take samples periodically using a syringe and analyze by GC to monitor the conversion of longifolene.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Separate the solid catalyst by filtration. The liquid product is primarily this compound.

  • Catalyst Regeneration: Wash the recovered catalyst with acetone, dry it in an oven at 110°C for 2-4 hours, and then calcine it in a muffle furnace at 550°C for 4-8 hours to regenerate it for future use.[3]

Protocol 2: Analysis of Reaction Products by GC-MS

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5 or DB-Wax).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 140°C, ramped to 230°C at a rate of 4°C/minute.

    • Carrier Gas: Helium or Nitrogen.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to longifolene, this compound, and any side products by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison with spectral libraries (e.g., NIST).[6][7]

Visualizations

Reaction_Mechanism Longifolene Longifolene Protonation Protonation (H+) Longifolene->Protonation Carbocation_A Longifolyl Cation Protonation->Carbocation_A Rearrangement Wagner-Meerwein Rearrangement Carbocation_A->Rearrangement Side_Reactions Side Reactions (e.g., Hydration) Carbocation_A->Side_Reactions Carbocation_B Isolongifolyl Cation Rearrangement->Carbocation_B Deprotonation Deprotonation (-H+) Carbocation_B->Deprotonation Carbocation_B->Side_Reactions This compound This compound Deprotonation->this compound Side_Products Side Products (e.g., Alcohols) Side_Reactions->Side_Products

Caption: Reaction mechanism for the acid-catalyzed isomerization of longifolene.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Low Selectivity? Start->Problem Check_Conversion Check GC/GC-MS: Low Conversion? Problem->Check_Conversion Yes Success Successful Isomerization Problem->Success No Check_Catalyst Is Catalyst Active? Check_Conversion->Check_Catalyst Yes Check_Selectivity Check GC/GC-MS: Multiple Side Products? Check_Conversion->Check_Selectivity No Activate_Catalyst Activate/Regenerate Catalyst Check_Catalyst->Activate_Catalyst No Check_Temp_Time Check Reaction Temp & Time Check_Catalyst->Check_Temp_Time Yes Activate_Catalyst->Start Optimize_Conditions Increase Temp/Time Check_Temp_Time->Optimize_Conditions Optimize_Conditions->Start Check_Catalyst_Type Using Selective Catalyst? Check_Selectivity->Check_Catalyst_Type Yes Change_Catalyst Switch to a More Selective Catalyst Check_Catalyst_Type->Change_Catalyst No Check_Water Check for Water Contamination Check_Catalyst_Type->Check_Water Yes Change_Catalyst->Start Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Water->Use_Anhydrous Use_Anhydrous->Start

Caption: Troubleshooting workflow for the acid-catalyzed isomerization of longifolene.

References

Technical Support Center: Efficient Isolongifolene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Isolongifolene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

The most prevalent and economically viable starting material for this compound synthesis is Longifolene.[1][2][3][4][5] Longifolene is a sesquiterpene hydrocarbon readily available from Indian turpentine oil derived from Chirpine (Pinus longifolia).[1][4] An alternative, though less common, synthetic route starts from camphene-1-carboxylic acid.[1][4][5]

Q2: What are the advantages of using solid acid catalysts over traditional mineral acids for this compound synthesis?

Solid acid catalysts offer several significant advantages over conventional mineral acids like sulfuric acid (H₂SO₄) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[1][2][3][4][5]

  • Eco-Friendly: Solid catalysts are non-corrosive and minimize the production of hazardous waste, leading to a greener process.[2][3][5]

  • Ease of Separation: Being in a solid phase, these catalysts can be easily separated from the liquid reaction mixture by simple filtration, simplifying product purification.[1][4]

  • Reusability: Many solid acid catalysts can be regenerated and reused multiple times without significant loss of activity, making the process more cost-effective.[1][2][3]

  • Improved Selectivity: Solid acid catalysts, such as nano-crystalline sulfated zirconia, can offer very high selectivity (approaching 100%) towards this compound, minimizing the formation of by-products.[1][4]

  • Solvent-Free Conditions: The use of certain solid catalysts allows the reaction to be carried out under solvent-free conditions, which is both environmentally and economically advantageous.[1][2][3][4][5]

Q3: Which solid acid catalysts are most effective for the isomerization of Longifolene to this compound?

Several solid acid catalysts have demonstrated high efficacy in this transformation:

  • Nano-crystalline Sulfated Zirconia: This solid superacid catalyst has shown excellent activity, achieving over 90% conversion of Longifolene with nearly 100% selectivity for this compound under solvent-free conditions.[1][4][5]

  • Montmorillonite Clay (K10): This clay-based catalyst is also effective, providing high conversion and selectivity at moderate temperatures.[6][7]

  • Ion Exchange Resins: Cation exchange resins, such as Indion-140 and D113 macroporous cation exchange resin, have been successfully employed as catalysts.[6][8][9]

  • Other Solid Acids: Systems like TiO₂/S₂O₈²⁻ and ZrO₂/S₂O₈²⁻ have also been reported for this isomerization.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Longifolene 1. Insufficient Catalyst Activity: The catalyst may be improperly prepared, deactivated, or used in an insufficient amount. 2. Suboptimal Reaction Temperature: The temperature may be too low for the specific catalyst being used. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Catalyst Activation/Preparation: Ensure the catalyst is properly activated before use (e.g., calcination at the recommended temperature). Verify the catalyst preparation procedure. Increase the catalyst loading within the recommended range (e.g., reactant to catalyst ratio of 2-10 wt%). 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range for the catalyst (e.g., 120-200°C for sulfated zirconia).[1] 3. Increase Reaction Time: Extend the reaction time and monitor the progress using techniques like GC analysis.[1]
Poor Selectivity (Formation of By-products) 1. High Reaction Temperature: Excessive heat can lead to the formation of undesired side products, such as tetralin and octalin aromatic hydrocarbons.[10] 2. Inappropriate Catalyst: The chosen catalyst may not be selective enough for the desired transformation. The acidity of the catalyst (Brønsted vs. Lewis acid sites) can influence selectivity.[10] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after reaching maximum conversion of the starting material can sometimes lead to the formation of by-products.1. Temperature Optimization: Lower the reaction temperature to a point that still allows for a reasonable reaction rate but minimizes by-product formation. 2. Catalyst Selection: Choose a catalyst known for high selectivity, such as nano-crystalline sulfated zirconia.[1][4] The ratio of Brønsted to Lewis acid sites can be a critical factor to consider.[10] 3. Reaction Monitoring: Monitor the reaction progress closely and stop the reaction once the optimal yield of this compound is achieved.
Catalyst Deactivation (in subsequent runs) 1. Leaching of Active Sites: The acidic components of the catalyst may leach into the reaction mixture during the reaction.[5] 2. Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites. 3. Incomplete Regeneration: The regeneration procedure may not be sufficient to fully restore the catalyst's activity.1. Use Stable Catalysts: Employ robust solid catalysts where the active species are strongly bound to the support. 2. Catalyst Regeneration: After each run, wash the catalyst with a suitable solvent (e.g., ethyl acetate) to remove adherent materials, followed by drying and calcination at an appropriate temperature (e.g., 550°C) to burn off any coke.[4] 3. Optimize Regeneration Protocol: Ensure the regeneration temperature and time are sufficient to remove all contaminants without damaging the catalyst structure.
Difficulty in Product Purification 1. Formation of Colored Impurities: Using mineral acids can often result in a colored product that requires extensive purification.[1][5] 2. Presence of By-products with Similar Boiling Points: If selectivity is low, separating this compound from its isomers or other by-products can be challenging.1. Use Solid Acid Catalysts: Employing solid acid catalysts generally results in a cleaner reaction mixture.[1] 2. Optimize Reaction Conditions for Selectivity: Refer to the "Poor Selectivity" section to minimize the formation of impurities. 3. Purification Techniques: Utilize fractional distillation under reduced pressure for efficient separation of this compound from other components.

Catalyst Performance Data

CatalystStarting MaterialReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Nano-crystalline Sulfated ZirconiaLongifolene120 - 2000.5 - 6>90~100[1][4]
Montmorillonite Clay K10Longifolene120->90100[6]
Amberlyst-15Longifolene953695-[1]
D113 Macroporous Cation Exchange ResinLongifolene50 - 806 - 10--[8]
H₃PW₁₂O₄₀ / SiO₂Longifolene25 - 180310095-100[11]

Experimental Protocols

Synthesis of Nano-crystalline Sulfated Zirconia Catalyst

This protocol describes a one-step sol-gel technique for preparing the catalyst.[1][4]

  • Preparation of Sulfuric Acid Solution: Dilute concentrated H₂SO₄ with deionized water.

  • Hydrolysis and Sulfation: Add the diluted sulfuric acid solution drop-wise to a 30% solution of zirconium isopropoxide in an alcohol (e.g., isopropanol) under constant stirring at ambient temperature.

  • Gel Formation: Continue stirring until a gel is formed.

  • Drying: Dry the gel in an oven at approximately 110°C for 8-12 hours.

  • Calcination: Calcine the dried solid in a muffle furnace at 550-650°C for 2-6 hours to obtain the nano-crystalline sulfated zirconia.

General Procedure for Isomerization of Longifolene

This procedure is based on the use of a solid acid catalyst under solvent-free conditions.[1][4]

  • Catalyst Activation: Activate the prepared nano-crystalline sulfated zirconia catalyst in a muffle furnace at 400-450°C for 2-4 hours prior to the reaction.

  • Reaction Setup: Place Longifolene in a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature controller.

  • Reaction Initiation: Heat the Longifolene to the desired reaction temperature (e.g., 180-190°C).

  • Catalyst Addition: Add the pre-activated catalyst to the hot Longifolene. The reactant to catalyst ratio can be varied, for example, from 2 to 10 weight percent.

  • Reaction Monitoring: Take samples periodically and analyze them by gas chromatography (GC) to monitor the conversion of Longifolene and the selectivity towards this compound.

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product by filtration.

  • Catalyst Regeneration: Wash the recovered catalyst with a suitable solvent like ethyl acetate, dry it at 110°C, and then calcine it at 550°C for 4-8 hours to regenerate it for future use.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis This compound Synthesis cluster_catalyst_recycle Catalyst Recycling prep1 Zirconium Alkoxide + H₂SO₄ prep2 Sol-Gel Formation prep1->prep2 prep3 Drying (110°C) prep2->prep3 prep4 Calcination (550-650°C) prep3->prep4 syn1 Catalyst Activation (400-450°C) prep4->syn1 Use Catalyst syn3 Reaction (120-200°C) syn1->syn3 syn2 Longifolene Heating syn2->syn3 syn4 Product Filtration syn3->syn4 syn5 This compound syn4->syn5 rec1 Wash with Solvent syn4->rec1 Recovered Catalyst rec2 Drying (110°C) rec1->rec2 rec3 Recalcination (550°C) rec2->rec3 rec3->syn1 Reuse Catalyst troubleshooting_guide start Low this compound Yield cause1 Low Conversion? start->cause1 cause2 Poor Selectivity? start->cause2 sol1a Increase Temperature cause1->sol1a Yes sol1b Increase Catalyst Loading cause1->sol1b Yes sol1c Increase Reaction Time cause1->sol1c Yes sol2a Decrease Temperature cause2->sol2a Yes sol2b Change Catalyst cause2->sol2b Yes sol2c Monitor Reaction Closely cause2->sol2c Yes

References

Troubleshooting guide for Isolongifolene synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isolongifolene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Catalyst: The choice and condition of the acid catalyst are critical.

    • Recommendation: Many protocols have moved away from corrosive liquid acids like sulfuric acid due to safety and disposal issues.[1][2] Consider using solid acid catalysts such as nanocrystalline sulfated zirconia, montmorillonite clay K10, or ion-exchange resins like Amberlyst-15 or D113 macroporous cation exchange resin.[1][3][4] These have been shown to produce high yields, in some cases over 90%.[1][3]

    • Troubleshooting:

      • If using a solid catalyst, ensure it is properly activated and stored. For example, sulfated zirconia may require calcination at high temperatures.[1][5]

      • Catalyst leaching can occur with some solid supports like acid-treated silica gel, leading to decreased activity over time.[1]

  • Incorrect Reaction Temperature: The isomerization of longifolene to this compound is temperature-sensitive.

    • Recommendation: Optimal temperatures vary depending on the catalyst. For instance, with nanocrystalline sulfated zirconia, the reaction can be carried out between 120 to 200°C.[1][5] When using D113 macroporous cation exchange resin with glacial acetic acid, a lower temperature range of 50 to 80°C is recommended.[4]

    • Troubleshooting: Carefully monitor and control the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and by-product formation.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Reaction times can range from as short as 0.5 hours to as long as 36 hours depending on the specific protocol.[1][5] For example, using nanocrystalline sulfated zirconia can yield over 90% conversion in just 2 hours.[5]

    • Troubleshooting: Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time for your specific conditions.[3][6]

2. Q: I am observing significant side product formation in my reaction mixture. How can I increase the selectivity for this compound?

A: The formation of by-products is a common issue, particularly with strong, non-selective acids.

  • Cause: The use of harsh acid catalysts like sulfuric acid in dioxane can lead to the formation of sesquiterpene alcohols as by-products.[1][3]

  • Solution:

    • Catalyst Selection: Employing highly selective catalysts can minimize side reactions. Nanocrystalline sulfated zirconia has been reported to provide ~100% selectivity for this compound.[1][7][8] Montmorillonite clay K10 has also shown 100% selectivity at 120°C.[1]

    • Solvent-Free Conditions: Some modern protocols advocate for solvent-free reactions, which can simplify the process and potentially reduce side reactions.[1][8]

    • Reaction Conditions: Fine-tuning the reaction temperature and time can also improve selectivity.

3. Q: The purification of this compound from the reaction mixture is proving to be difficult. What are some effective purification strategies?

A: Purification can be challenging, especially when corrosive acids or multiple by-products are present.

  • Traditional Methods: Older methods involving catalysts like boron trifluoride etherate or sulfuric acid require multi-step workups, including cautious quenching with potassium hydroxide, extractions, and water washes, which can be time-consuming and hazardous.[1]

  • Modern Approaches:

    • Filtration: A significant advantage of using solid acid catalysts is the ease of separation. The catalyst can often be removed by simple filtration.[1][5]

    • Distillation: After catalyst removal, the product can be purified by distillation.[4] In some cases, fractional distillation is necessary to separate this compound from unreacted longifolene and other terpenes.[3]

    • Washing: Even with modern catalysts, a wash with a mild base like sodium bicarbonate solution may be necessary to neutralize any residual acidity before distillation.[3][6]

4. Q: My catalyst seems to be deactivating after one or two runs. How can I improve catalyst reusability?

A: Catalyst deactivation is a concern for the economic viability and environmental friendliness of the synthesis.

  • Causes of Deactivation:

    • Thermal Instability: Some ion-exchange resins like Amberlyst-15 have poor thermal stability and can swell with prolonged use.[1]

    • Leaching: Active catalytic species can leach from the solid support.[1]

    • Fouling: Adherent materials can block the active sites of the catalyst.

  • Solutions for Regeneration:

    • Washing: Washing the catalyst with a suitable solvent, such as ethyl acetate, can remove adherent materials.[1][5]

    • Drying and Calcination: For robust catalysts like sulfated zirconia, a regeneration process involving drying at 110°C followed by calcination at 550°C can restore its activity.[1][5]

    • Choosing a Stable Catalyst: Selecting a catalyst with known good thermal and chemical stability is crucial for reusability. D113 macroporous cation exchange resin is reported to be reusable for over 1000 times while maintaining good activity.[4]

Quantitative Data Summary

CatalystTemperature (°C)Time (h)Yield/Conversion (%)Selectivity (%)SolventReference
Nanocrystalline Sulfated Zirconia120 - 2000.5 - 6>90~100Solvent-free[1][5][7][8]
Amberlyst-15 / Acid-treated Silica Gel953695--[1]
Montmorillonite Clay K10120->90100-[1]
Bromoacetic Acid-----[1][3]
Acetic Acid / Sulfuric Acid22-24 then 5260 then 1066 (this compound in product)-Dioxane[1]
D113 Macroporous Cation Exchange Resin50 - 806 - 10-HighGlacial Acetic Acid[4]
Cation Ion Exchange Resin (Indion 140)80 - 902554.68 (this compound)-Acetic Anhydride[3]

Detailed Experimental Protocols

Protocol 1: Isomerization of Longifolene using Nanocrystalline Sulfated Zirconia

This protocol is based on a single-step, solvent-free, and environmentally friendly approach.[1][5][8]

  • Catalyst Activation: Activate the nano-crystalline sulfated zirconia catalyst by heating it in a muffle furnace at 400-450°C for 2-4 hours prior to the reaction.[5]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller, add the desired amount of longifolene. The reactant to catalyst ratio is typically in the range of 2-10 weight percent.

  • Reaction Execution: Place the flask in an oil bath and slowly raise the temperature to the desired reaction temperature (120-200°C).

  • Catalyst Addition: Once the desired temperature is reached, add the pre-activated catalyst to the flask.

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC).

  • Work-up: After the reaction reaches the desired conversion (typically >90% in 0.5-6 hours), cool the reaction mixture to room temperature.

  • Purification: Separate the solid catalyst from the liquid product by filtration. The resulting liquid is high-purity this compound.

  • Catalyst Regeneration: The filtered catalyst can be washed with ethyl acetate, dried at 110°C for 2-4 hours, and then calcined at 550°C for 4-8 hours to be reused.[1][5]

Protocol 2: Isomerization of Longifolene using D113 Macroporous Cation Exchange Resin

This protocol utilizes a reusable ion-exchange resin and avoids the need for a post-reaction washing step.[4]

  • Reaction Setup: In a reactor, add longifolene (50-85% concentration), glacial acetic acid, and D113 macroporous cation exchange resin in a weight ratio of approximately 1:0.2-0.6:0.05-0.1.

  • Reaction Execution: Heat the reactor to a temperature between 50 and 80°C and maintain for 6 to 10 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to below 40°C. Filter the mixture to reclaim the D113 resin for reuse.

  • Purification: The filtrate is then subjected to distillation to recover the glacial acetic acid, followed by rectification to obtain the final this compound product.

Visualizations

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckCatalyst 1. Check Catalyst Start->CheckCatalyst CatalystType Is the catalyst appropriate? (e.g., Solid Acid vs. Liquid Acid) CheckCatalyst->CatalystType CatalystActivity Is the catalyst active? (Properly activated/stored?) CatalystType->CatalystActivity Yes ConsiderNewCatalyst Consider alternative catalyst (e.g., Sulfated Zirconia, Ion Exchange Resin) CatalystType->ConsiderNewCatalyst No ActivateCatalyst Re-activate or replace catalyst CatalystActivity->ActivateCatalyst No CheckConditions 2. Check Reaction Conditions CatalystActivity->CheckConditions Yes ConsiderNewCatalyst->CheckConditions ActivateCatalyst->CheckConditions Temperature Is the temperature optimal for the chosen catalyst? CheckConditions->Temperature Time Is the reaction time sufficient? Temperature->Time Yes AdjustTemp Adjust temperature based on protocol Temperature->AdjustTemp No IncreaseTime Increase reaction time and monitor via GC Time->IncreaseTime No CheckPurification 3. Review Purification Protocol Time->CheckPurification Yes AdjustTemp->CheckPurification IncreaseTime->CheckPurification SeparationMethod Is the catalyst separation efficient? CheckPurification->SeparationMethod Workup Is the work-up appropriate? (e.g., neutralization, washing) SeparationMethod->Workup Yes UseFiltration Use filtration for solid catalysts SeparationMethod->UseFiltration No OptimizeWorkup Optimize washing/neutralization steps Workup->OptimizeWorkup No Solution Improved Yield and Purity Workup->Solution Yes UseFiltration->Solution OptimizeWorkup->Solution Experimental_Workflow Start Start Reagents Prepare Longifolene and Catalyst Start->Reagents CatalystActivation Activate Catalyst (if required, e.g., calcination) Reagents->CatalystActivation ReactionSetup Set up Reaction Vessel (Flask, stirrer, condenser) CatalystActivation->ReactionSetup Reaction Run Isomerization Reaction (Controlled Temperature and Time) ReactionSetup->Reaction Monitoring Monitor Progress (GC Analysis) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration/Quenching) Monitoring->Workup Complete Purification Purify this compound (Distillation/Rectification) Workup->Purification Analysis Characterize Product (GC-MS, FTIR) Purification->Analysis End End Analysis->End

References

Overcoming challenges in the purification of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isolongifolene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, typically synthesized from the isomerization of longifolene, can contain several impurities. The most common include:

  • Unreacted Longifolene: The starting material for the isomerization reaction.

  • Other Terpene Derivatives: Side products from the isomerization reaction.

  • Sesquiterpene Alcohols: Can form as by-products, particularly when using methods involving hydration with acids like acetic and sulfuric acid.[1]

  • Color Impurities: May be generated, especially when using mineral acids for synthesis.[1]

  • Catalyst Residues: If solid catalysts are used, fine particles may remain in the product if not properly filtered.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: The purity of this compound is most commonly determined using gas chromatography (GC) based methods:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying the percentage purity of this compound. It provides quantitative data on the relative amounts of different components in a sample. One study reported a purified sample containing 94.30% this compound as determined by GC-FID.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is crucial for the identification of impurities. By comparing the mass spectra of unknown peaks with a library (e.g., NIST), the chemical structures of by-products and other contaminants can be elucidated.[3]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. Common and effective methods include:

  • Fractional Distillation: This is a primary method for separating this compound from impurities with different boiling points, such as unreacted longifolene and other terpene isomers.

  • Washing: Washing the crude product with a sodium bicarbonate solution is effective for neutralizing and removing acidic residues, especially when mineral acids are used as catalysts.[2]

  • Filtration: Essential for removing solid catalysts, such as sulfated zirconia or heteropoly acids, from the reaction mixture.[1]

  • Column Chromatography: While less common for large-scale purification, it can be used for achieving very high purity by separating compounds based on their affinity for a stationary phase.

Troubleshooting Guides

Issue 1: Low Purity of this compound after Purification
Possible Cause Suggested Solution
Incomplete Isomerization Reaction Optimize the reaction conditions (catalyst, temperature, time) to maximize the conversion of longifolene to this compound. A high conversion rate simplifies purification.
Inefficient Fractional Distillation Ensure the distillation column has a sufficient number of theoretical plates for the separation of components with close boiling points. Optimize the reflux ratio and heating rate to improve separation efficiency.
Presence of Unwanted By-products Consider using a more selective catalyst for the isomerization reaction. Solid acid catalysts like nano-crystalline sulfated zirconia have been reported to yield >90% conversion with ~100% selectivity for this compound, minimizing byproduct formation.[1][4]
Contamination with Catalyst If using a solid catalyst, ensure complete removal by filtration. Use a fine-pored filter paper or a membrane filter if necessary.
Issue 2: Presence of Color in the Purified this compound
Possible Cause Suggested Solution
Formation of Color Impurities during Synthesis This is common when using mineral acids.[1] Consider switching to a solid acid catalyst which often results in a cleaner product.
Oxidation of the Product Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.
Residual Acidic Impurities Thoroughly wash the crude product with a sodium bicarbonate solution to neutralize and remove any remaining acid.
Thermally Induced Degradation Avoid excessive temperatures during distillation. If the boiling point is high, consider vacuum distillation to lower the required temperature.

Quantitative Data on this compound Purification

Synthesis Method Catalyst Conversion of Longifolene (%) Selectivity for this compound (%) Final Purity (%) Reference
IsomerizationNano-crystalline sulfated zirconia>90~100Not specified[1][4]
IsomerizationH3PW12O40 (Heteropoly acid)Not specifiedHigh (only product formed)Not specified[3]
Isomerization & AcetylationCation ion exchange resin54.68 (this compound yield)-94.30[2]
HydrationAcetic acid and Sulphuric acid--~66[1]

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Fractional Distillation

  • Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake the funnel vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and discard the aqueous (bottom) layer.

    • Repeat the washing step with deionized water until the aqueous layer is neutral (test with pH paper).

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Swirl the flask and let it stand until the liquid is clear.

  • Filtration:

    • Filter the dried this compound to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Place the dried and filtered this compound in the distillation flask.

    • Heat the flask gently to initiate boiling.

    • Collect the fraction that distills at the boiling point of this compound (approximately 255-256 °C at atmospheric pressure). Monitor the temperature at the still head closely. Fractions collected at lower temperatures will likely contain more volatile impurities, while higher boiling fractions may contain less volatile by-products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude this compound Crude this compound Washing Washing Crude this compound->Washing Remove Acid Drying Drying Washing->Drying Remove Water Filtration Filtration Drying->Filtration Remove Drying Agent Fractional_Distillation Fractional_Distillation Filtration->Fractional_Distillation Separate by Boiling Point Pure this compound Pure this compound Fractional_Distillation->Pure this compound Purity_Analysis Purity_Analysis Pure this compound->Purity_Analysis GC-FID/GC-MS

Caption: General workflow for the purification of this compound.

troubleshooting_low_purity Low_Purity Low_Purity Incomplete_Reaction Incomplete_Reaction Low_Purity->Incomplete_Reaction Cause Inefficient_Distillation Inefficient_Distillation Low_Purity->Inefficient_Distillation Cause Byproducts_Present Byproducts_Present Low_Purity->Byproducts_Present Cause Optimize_Reaction Optimize_Reaction Incomplete_Reaction->Optimize_Reaction Solution Improve_Distillation Improve_Distillation Inefficient_Distillation->Improve_Distillation Solution Use_Selective_Catalyst Use_Selective_Catalyst Byproducts_Present->Use_Selective_Catalyst Solution

Caption: Troubleshooting logic for low purity of this compound.

References

Catalyst deactivation and regeneration in Isolongifolene production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of Isolongifolene, with a focus on catalyst deactivation and regeneration.

Troubleshooting Guides

This section addresses common issues encountered during the isomerization of longifolene to this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Low or Decreasing Catalyst Activity

Symptoms:

  • Incomplete conversion of longifolene.

  • Longer reaction times are required to achieve desired conversion.

  • A noticeable drop in this compound yield over consecutive runs with a recycled catalyst.

Possible Causes and Troubleshooting Steps:

  • Catalyst Deactivation by Coking:

    • Cause: The primary cause of deactivation for solid acid catalysts in terpene isomerization is the formation of carbonaceous deposits, or "coke," on the catalyst surface. These deposits block the active sites and pores of the catalyst.[1][2][3]

    • Troubleshooting:

      • Confirm Coking: Perform a Temperature-Programmed Oxidation (TPO) analysis on a spent catalyst sample to confirm the presence and quantity of coke.

      • Regenerate Catalyst: Implement a regeneration protocol involving calcination to burn off the coke deposits. (See Experimental Protocols for a detailed procedure).

      • Optimize Reaction Conditions: To minimize coke formation in future runs, consider optimizing reaction temperature and time. Higher temperatures can sometimes accelerate coking.

  • Leaching of Active Sites (for Sulfated Zirconia):

    • Cause: In acidic reaction media, there is a possibility of sulfate groups leaching from the sulfated zirconia support, leading to a loss of Brønsted acid sites.[4][5]

    • Troubleshooting:

      • Analyze Liquid Phase: After the reaction, analyze the liquid product mixture for the presence of sulfates to confirm leaching.

      • Catalyst Characterization: Compare the sulfur content of the fresh and spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis.

      • Consider Catalyst Modification: If leaching is significant, consider using a sulfated zirconia catalyst with improved hydrothermal stability or exploring alternative solid acid catalysts.

  • Poor Catalyst Quality or Preparation:

    • Cause: Inconsistent catalyst preparation can lead to variations in acidity, surface area, and pore structure, affecting performance. For natural clays like montmorillonite, impurities can be a significant issue.[6]

    • Troubleshooting:

      • Characterize Fresh Catalyst: Ensure thorough characterization of each new batch of catalyst (e.g., BET surface area analysis, acidity measurement by ammonia TPD) to confirm consistency.

      • Standardize Preparation: Follow a standardized and well-documented protocol for catalyst synthesis or pre-treatment.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for this compound production?

Several solid acid catalysts have shown high efficacy in the isomerization of longifolene to this compound, including nano-crystalline sulfated zirconia, montmorillonite clay, and functionalized silica.[6][7] Nano-crystalline sulfated zirconia is often highlighted for its high conversion (>90%) and selectivity (~100%) under solvent-free conditions.[8][9] However, the "best" catalyst can depend on specific process conditions, cost considerations, and the desired catalyst lifetime.

Q2: How do I know if my catalyst is deactivated?

A decline in catalytic activity is the primary indicator of deactivation. This will manifest as a lower conversion of longifolene to this compound under the same reaction conditions (temperature, pressure, reaction time) compared to a fresh catalyst. You may also observe a decrease in the selectivity towards this compound.

Q3: What is the most common reason for catalyst deactivation in this process?

The most common deactivation mechanism for solid acid catalysts in terpene isomerization reactions is the formation of coke on the catalyst surface.[1][2] This blocks the active sites and hinders the diffusion of reactants and products within the catalyst pores.

Q4: Can I regenerate my deactivated catalyst?

Yes, in many cases, deactivated solid acid catalysts can be regenerated. The most common method is calcination in the presence of air or an inert gas containing a small amount of oxygen. This process burns off the accumulated coke and can restore the catalyst's activity.[10]

Q5: How many times can I regenerate my catalyst?

The number of possible regeneration cycles depends on the type of catalyst and the severity of the deactivation. For robust catalysts like sulfated zirconia, multiple regeneration cycles are often possible with minimal loss of activity. However, for catalysts like montmorillonite clay, the thermal stability can be lower, potentially limiting the number of effective regeneration cycles.[6]

Q6: What is Temperature-Programmed Oxidation (TPO) and why is it useful?

Temperature-Programmed Oxidation (TPO) is an analytical technique used to characterize the nature and amount of coke deposited on a catalyst. The catalyst is heated in a controlled flow of an oxidizing gas, and the evolved gases (primarily CO2) are monitored. The temperature at which CO2 evolves provides information about the type of coke (e.g., "soft" vs. "hard" coke). This information is valuable for optimizing regeneration protocols.

Data Presentation

Table 1: Comparison of Common Catalysts for this compound Production
Catalyst TypeTypical Conversion (%)Typical Selectivity (%)Key AdvantagesPotential Deactivation Issues
Nano-crystalline Sulfated Zirconia > 90~ 100High activity and selectivity, ReusableCoke formation, Potential for sulfate leaching
Montmorillonite Clay (K10) > 90~ 100Low cost, Readily availableCoke formation, Lower thermal stability, Inconsistent quality due to natural origin
Propylsulfonic Acid Functionalized Silica ~ 100~ 100High activity and selectivityPotential for coke formation

Note: The performance data is based on literature reports and can vary depending on specific reaction conditions.

Table 2: Generalized Impact of Regeneration on Catalyst Performance
Catalyst TypeDeactivation CauseRegeneration MethodTypical Activity Recovery (%)Potential Impact on Selectivity
Sulfated Zirconia Coke FormationCalcination (e.g., 550°C in air)90 - 98Generally minimal change
Montmorillonite Clay Coke FormationCalcination (lower temperature may be required)80 - 95May see slight variations

Disclaimer: This table presents generalized data from studies on solid acid catalysts in similar applications. Specific performance in this compound production may vary.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination

This protocol is a general guideline for the regeneration of coked solid acid catalysts.

Materials:

  • Deactivated (spent) catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Source of dry, compressed air or a mixture of N2 and O2

  • Gas flow controllers

Procedure:

  • Place the spent catalyst in the quartz tube within the furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) for 15-30 minutes at room temperature to remove any adsorbed volatile compounds.

  • Begin heating the furnace at a controlled ramp rate (e.g., 5-10 °C/min) under a flow of the inert gas.

  • At a designated temperature (e.g., 200-300 °C), introduce a controlled flow of air or a lean oxygen mixture (e.g., 1-5% O2 in N2).

  • Continue to heat to the final calcination temperature (e.g., 550 °C for sulfated zirconia). The optimal temperature should be high enough to combust the coke but not so high as to cause thermal degradation of the catalyst.

  • Hold at the final temperature for a specified duration (e.g., 2-4 hours) until coke combustion is complete. This can be monitored by analyzing the off-gas for CO2.

  • Switch back to an inert gas flow and cool the furnace down to room temperature.

  • The regenerated catalyst is now ready for reuse or characterization.

Protocol 2: Temperature-Programmed Oxidation (TPO) for Coke Characterization

Equipment:

  • A dedicated TPO instrument or a setup consisting of a microreactor, a furnace with a programmable temperature controller, mass flow controllers, and a detector (e.g., a mass spectrometer or a thermal conductivity detector).

Procedure:

  • A small, accurately weighed amount of the coked catalyst is placed in the microreactor.

  • The catalyst is heated in a stream of inert gas (e.g., He or Ar) to a desired starting temperature (e.g., 100 °C) to remove any physisorbed species.

  • The gas stream is switched to a dilute oxygen mixture (e.g., 2-5% O2 in He).

  • The temperature is then ramped linearly at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • The concentration of CO2 (and CO) in the effluent gas is continuously monitored by the detector.

  • The resulting plot of CO2 concentration versus temperature is the TPO profile, which can be used to quantify the amount of coke and characterize its nature.

Mandatory Visualization

Catalyst_Deactivation_Troubleshooting start Low or Decreasing Catalyst Activity coking Suspect Coke Formation start->coking leaching Suspect Active Site Leaching (SZ) start->leaching quality Suspect Poor Catalyst Quality start->quality coking->leaching No tpo Perform TPO Analysis coking->tpo Yes leaching->quality No analyze_liquid Analyze Liquid Phase for Sulfates leaching->analyze_liquid Yes characterize_fresh Characterize New Catalyst Batch quality->characterize_fresh Yes regenerate Regenerate Catalyst (Calcination) tpo->regenerate optimize Optimize Reaction Conditions regenerate->optimize solution Problem Resolved optimize->solution characterize_catalyst Characterize Spent and Fresh Catalyst analyze_liquid->characterize_catalyst modify_catalyst Consider Catalyst Modification characterize_catalyst->modify_catalyst modify_catalyst->solution standardize_prep Standardize Catalyst Preparation characterize_fresh->standardize_prep standardize_prep->solution Catalyst_Lifecycle cluster_main Catalyst Activity Cycle fresh Fresh Catalyst (High Activity) reaction This compound Production fresh->reaction deactivated Deactivated Catalyst (Coke Formation) reaction->deactivated Deactivation regeneration Regeneration (Calcination) deactivated->regeneration regeneration->fresh Activity Restored

References

Minimizing by-product formation in Isolongifolene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isolongifolene Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common by-products observed during the acid-catalyzed isomerization of longifolene to this compound?

A: By-product formation is highly dependent on the catalyst and reaction conditions used.

  • With traditional mineral acids (e.g., sulfuric acid in dioxane), the presence of water can lead to the formation of various sesquiterpene alcohols . These arise when water acts as a nucleophile and quenches the carbocation intermediates formed during the rearrangement process.

  • Using certain solid acid catalysts under non-optimal conditions , incomplete isomerization can leave residual longifolene or lead to the formation of other isomeric terpene structures.

  • In syntheses starting from camphene derivatives , such as camphene-1-carboxylic acid, a common by-product is a C₁₃-keto acid , which results from the degradation of the this compound product.[1]

Modern, well-controlled methods using anhydrous solid acid catalysts, such as sulfated zirconia or specific heteropolyacids, can achieve near-quantitative conversion with ~100% selectivity, virtually eliminating by-product formation.[2][3][4]

Q2: My GC-MS analysis shows an unexpected peak with a mass corresponding to C₁₅H₂₆O. What is the likely identity of this by-product and why did it form?

A: A peak with the formula C₁₅H₂₆O strongly suggests the formation of a sesquiterpene alcohol . This is a common by-product when using liquid acid catalysts or inadequately dried solid acid catalysts.

Mechanism of Formation: The acid-catalyzed isomerization of longifolene proceeds through a series of carbocation intermediates. If trace amounts of water are present in the reaction medium, water can attack one of these carbocations. A subsequent deprotonation step yields a neutral alcohol molecule. This side reaction competes with the desired rearrangement to this compound.

Solution:

  • Ensure all solvents and reagents are rigorously dried before use.

  • If using a solid acid catalyst, ensure it is properly activated and dried according to the protocol, typically by calcination at high temperatures (e.g., 450-650°C).

  • Switch to a modern, solvent-free protocol using a high-selectivity solid acid catalyst, which is less susceptible to hydration side reactions.[5][6]

Q3: My this compound yield is low, but I don't see significant by-product peaks. What could be the issue?

A: Low yield without significant by-product formation often points to issues with reaction conversion or product isolation.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated/inefficient catalyst. You should see a significant amount of unreacted longifolene in your analysis.

  • Catalyst Deactivation: Solid acid catalysts can be deactivated by impurities or moisture. Ensure the starting material is pure and the catalyst is handled under anhydrous conditions.

  • Product Loss During Workup: this compound is a volatile hydrocarbon. Significant amounts can be lost during solvent removal or distillation if not performed carefully. Ensure efficient condensation and use appropriate vacuum pressures and temperatures.

  • Adsorption onto Catalyst: The product may be adsorbed onto the surface of the solid catalyst. Ensure the catalyst is washed thoroughly with a suitable solvent (e.g., ethyl acetate) after filtration.

Q4: How can I completely avoid by-product formation in my this compound synthesis?

A: While achieving 100% selectivity is challenging, modern methods come very close. The key is to use a highly selective catalyst in a well-controlled, anhydrous environment. Single-step, solvent-free isomerization using a nano-crystalline sulfated zirconia catalyst has been shown to achieve over 90% conversion with approximately 100% selectivity for this compound.[4][6][7] Similarly, heteropoly acid catalysts have been reported to yield this compound with no observable by-products.[2] Following a robust protocol for catalyst synthesis and activation is critical.

Data Presentation: Catalyst Performance Comparison

The table below summarizes the performance of different catalytic systems in the isomerization of longifolene.

Catalyst SystemStarting MaterialTemperature (°C)Time (h)Conversion (%)Selectivity for this compound (%)Major By-products Noted
H₂SO₄ / Acetic Acid in Dioxane Longifolene22-5270VariableModerate3-sesquiterpene alcohols
Amberlyst-15 Longifolene9536~95HighNot specified
Montmorillonite Clay K10 Longifolene120Not specified>90~100None Reported
H₃PW₁₂O₄₀ / SiO₂ Longifolene50-100310095-100None Reported[2]
Nano-crystalline Sulfated Zirconia Longifolene120-2000.5-6>90~100None Reported[5][7]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound using Nano-crystalline Sulfated Zirconia

This protocol is adapted from patented methods demonstrating high efficiency and selectivity.[5][6]

Part A: Catalyst Preparation (Sulfated Zirconia)

  • Hydrolysis: Prepare a 30% solution of zirconium isopropoxide in propanol. Add aqueous ammonia (25%) dropwise with continuous stirring until the pH of the mixture reaches 9-10. Continue stirring for 3 hours to form a gel.

  • Drying: Dry the gel at room temperature for 3 hours, followed by drying in an oven at 110°C for 12 hours.

  • Sulfation: Powder the dried gel (to ~170 mesh) and stir with 1M H₂SO₄ (15 mL per gram of powder) for 30 minutes.

  • Final Drying & Calcination: Filter the sulfated powder. Dry it at room temperature for 3 hours and then at 110°C for 12 hours. Calcine the final product in a muffle furnace at 600-650°C for 2-6 hours.

  • Activation: Before the reaction, pre-activate the catalyst at 450°C in a muffle furnace for 2 hours.

Part B: Isomerization Reaction (Solvent-Free)

  • Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, condenser, and temperature controller (using an oil bath).

  • Charging: Add 2.0 g of longifolene to the flask.

  • Reaction Initiation: Slowly raise the temperature of the oil bath to the desired reaction temperature (e.g., 190°C). Add 0.2 g of the pre-activated sulfated zirconia catalyst (reactant-to-catalyst ratio of 10 weight percent).

  • Monitoring: The reaction can be monitored by taking small aliquots periodically (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC).

  • Workup: After the reaction is complete (typically 0.5-4 hours), cool the mixture to room temperature. Filter the reaction mixture to separate the solid catalyst. The filtrate is the crude this compound product. The catalyst can be washed with ethyl acetate, dried, and recalcined for reuse.

  • Purification (if necessary): The resulting product is typically of high purity. If needed, fractional distillation under reduced pressure can be performed for further purification.

Visualizations

Reaction Pathway Diagram

G cluster_main Main Isomerization Pathway cluster_side By-product Formation Pathway Longifolene Longifolene Carbocation1 Initial Carbocation (Longifolyl Cation) Longifolene->Carbocation1 + H⁺ Carbocation2 Rearranged Carbocation 1 Carbocation1->Carbocation2 Wagner-Meerwein Rearrangement Carbocation3 Rearranged Carbocation 2 (Isolongifolyl Cation) Carbocation2->Carbocation3 1,2-Alkyl Shift Oxonium Oxonium Ion Carbocation2->Oxonium + H₂O (Nucleophilic Attack) This compound This compound (Product) Carbocation3->this compound - H⁺ Water H₂O (Trace) Water->Oxonium Alcohol Sesquiterpene Alcohol (By-product) Oxonium->Alcohol - H⁺

Caption: Acid-catalyzed rearrangement of longifolene and the side pathway to alcohol by-products.

Experimental Workflow Diagram

G cluster_cat Catalyst Preparation cluster_reac Isomerization Reaction cluster_work Workup & Analysis Hydrolysis Hydrolysis Drying1 Drying1 Hydrolysis->Drying1 Gel Formation Sulfation Sulfation Drying1->Sulfation Powdering Drying2 Drying2 Sulfation->Drying2 Filtration Calcination Calcination Drying2->Calcination Activation AddCat Add Activated Catalyst Calcination->AddCat Transfer Charge Charge Reactor with Longifolene Heat Heat to 190°C Charge->Heat Heat->AddCat React Stir for 0.5-4h AddCat->React Cool Cool to RT React->Cool Completion Filter Filter Catalyst Cool->Filter Analyze GC-MS Analysis Filter->Analyze Purify Purify (Optional) Analyze->Purify

Caption: Workflow for high-selectivity this compound synthesis using a solid acid catalyst.

Troubleshooting Logic Diagram

G Start Analysis Shows By-product Formation CheckMass By-product mass C₁₅H₂₆O? Start->CheckMass CheckReactant High % of Longifolene remains? CheckMass->CheckReactant No IsAlcohol Likely Sesquiterpene Alcohol CheckMass->IsAlcohol Yes Incomplete Incomplete Conversion CheckReactant->Incomplete Yes OtherIsomer Other Isomers / Degradation Products CheckReactant->OtherIsomer No Sol_Dry Action: Ensure anhydrous conditions. Reactivate catalyst. IsAlcohol->Sol_Dry Sol_TimeTemp Action: Increase reaction time or temperature. Incomplete->Sol_TimeTemp Sol_Catalyst Action: Check catalyst type and reaction temperature. OtherIsomer->Sol_Catalyst

Caption: Troubleshooting flowchart for identifying the cause of by-product formation.

References

Technical Support Center: Solvent-Free Synthesis of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solvent-free synthesis of Isolongifolene. This resource is designed for researchers, scientists, and drug development professionals engaged in green chemistry practices. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the solvent-free isomerization of longifolene to this compound using solid acid catalysts.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Longifolene 1. Inactive Catalyst: The catalyst may not have been properly activated or has deactivated. 2. Insufficient Reaction Temperature: The reaction temperature may be too low for the specific catalyst being used. 3. Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Poor Catalyst-Reactant Contact: Inefficient stirring or mixing can lead to poor contact between the solid catalyst and the liquid longifolene.1. Catalyst Activation/Regeneration: Ensure the catalyst is pre-activated before use (e.g., calcination at 450-550°C). For used catalysts, perform a regeneration cycle by washing with a solvent like ethyl acetate followed by calcination.[1] 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (120-200°C) and monitor the conversion by GC analysis.[2] 3. Increase Reaction Time: Extend the reaction time and take aliquots periodically to determine the optimal duration for achieving high conversion.[2] 4. Improve Agitation: Ensure vigorous stirring to maintain a uniform suspension of the catalyst in the reactant.
Low Selectivity to this compound (Presence of Byproducts) 1. Formation of Sesquiterpene Alcohols: This can occur with the use of conventional mineral acids, even in trace amounts.[2] 2. Further Rearrangement Products: Under severe reaction conditions or with highly acidic catalysts, this compound can further rearrange to other isomers or aromatic compounds. 3. Incorrect Catalyst Acidity: The ratio of Brønsted to Lewis acid sites on the catalyst can influence selectivity.[3]1. Use High-Purity Solid Acid Catalysts: Employ well-prepared solid acid catalysts like nano-crystalline sulfated zirconia to avoid side reactions associated with mineral acids. 2. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Optimize these parameters to favor the formation of this compound. 3. Catalyst Modification: The acidity of the catalyst can be tuned during its preparation (e.g., by varying the sulfation level or calcination temperature) to enhance selectivity.[4]
Catalyst Deactivation After a Few Runs 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Loss of Sulfate Groups: For sulfated zirconia, leaching or decomposition of sulfate groups can occur, reducing the catalyst's acidity. 3. Poisoning: Impurities in the longifolene feedstock can poison the catalyst.1. Regeneration by Calcination: A common method for removing coke is to wash the catalyst with a solvent and then calcine it in air at a high temperature (e.g., 550°C).[1] 2. Monitor Catalyst Composition: Periodically analyze the sulfur content of the catalyst to check for sulfate loss. 3. Purify Starting Material: Ensure the longifolene used is of high purity to prevent catalyst poisoning.
Difficulty in Separating Catalyst from Product 1. Fine Catalyst Particles: If the catalyst particles are too fine, they may be difficult to separate by simple filtration.1. Use a Sintered Glass Funnel: Employ a funnel with a fine porosity for filtration. 2. Centrifugation: If filtration is slow, centrifuging the reaction mixture and then decanting the liquid product can be an effective separation method.
Inconsistent Results Between Batches 1. Variability in Catalyst Preparation: Inconsistent synthesis of the solid acid catalyst can lead to batch-to-batch variations in performance. 2. Fluctuations in Reaction Conditions: Minor differences in reaction temperature or stirring speed can affect the outcome.1. Standardize Catalyst Synthesis: Follow a precise and reproducible protocol for the synthesis and activation of the catalyst. 2. Precise Control of Parameters: Use accurate temperature controllers and consistent stirring rates for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of a solvent-free synthesis of this compound?

A1: The main advantage is that it is an environmentally friendly or "green" process.[2] By eliminating the need for organic solvents, it reduces hazardous waste generation, minimizes environmental pollution, and can lead to a more energy-efficient and atom-economical synthesis.[2][5]

Q2: What type of catalyst is most effective for the solvent-free isomerization of longifolene?

A2: Nano-crystalline sulfated zirconia has been shown to be a highly effective solid superacid catalyst for this reaction, providing high conversion (>90%) and excellent selectivity (~100%) to this compound.[2][6] Other solid acid catalysts like montmorillonite clay and silica-functionalized propylsulfonic acid have also been used.[7][8]

Q3: How can I prepare the nano-crystalline sulfated zirconia catalyst?

A3: The catalyst can be prepared using a sol-gel method. This typically involves the hydrolysis of a zirconium precursor, such as zirconium isopropoxide, followed by sulfation with sulfuric acid. The resulting gel is then dried and calcined at a high temperature (e.g., 550-650°C) to produce the active catalyst.[2] Both one-step and two-step sol-gel procedures have been reported.[2][9]

Q4: How do I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by gas chromatography (GC).[2] An HP-5 capillary column or equivalent is suitable for separating longifolene from this compound.[2]

Q5: Is the catalyst reusable?

A5: Yes, one of the key benefits of using a solid acid catalyst like sulfated zirconia is its reusability. After the reaction, the catalyst can be recovered by filtration, washed with a solvent such as ethyl acetate, dried, and then regenerated by calcination in air.[1][5]

Q6: What are the typical reaction conditions for the solvent-free synthesis of this compound?

A6: Typical reaction conditions involve heating longifolene with the solid acid catalyst (usually 2-10 wt% of the reactant) at a temperature between 120°C and 200°C for a period of 0.5 to 6 hours with vigorous stirring.[2]

Experimental Protocols

Protocol 1: Synthesis of Nano-crystalline Sulfated Zirconia Catalyst (Two-Step Sol-Gel Method)
  • Hydrolysis: In a beaker, prepare a 30% solution of zirconium (IV) isopropoxide in propanol. While stirring vigorously, add deionized water dropwise to initiate hydrolysis. Continue stirring for 3 hours as a gel forms.

  • Drying: Dry the gel at room temperature for 3 hours, followed by drying in an oven at 110°C for 12 hours.

  • Sulfation: Grind the dried zirconia xerogel into a fine powder. For every 1 gram of powder, add 15 mL of 1 M sulfuric acid and stir for 1 hour.

  • Final Drying and Calcination: Filter the sulfated zirconia, wash with deionized water to remove excess acid, and dry in an oven at 110°C for 12 hours. Calcine the dried powder in a muffle furnace at 550°C for 4-8 hours. The catalyst is then cooled to room temperature and stored in a desiccator.[1]

Protocol 2: Solvent-Free Isomerization of Longifolene to this compound
  • Catalyst Activation: Pre-activate the synthesized nano-crystalline sulfated zirconia catalyst in a muffle furnace at 450°C for 2 hours. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature controller, add 2 grams of longifolene.

  • Reaction Initiation: Place the flask in an oil bath and slowly raise the temperature to 180°C. Once the temperature is stable, add 0.2 grams (10 wt%) of the pre-activated catalyst to the flask.

  • Reaction Monitoring: Maintain the reaction at 180°C with vigorous stirring. Take samples periodically (e.g., every 30 minutes) using a syringe and analyze by gas chromatography to monitor the conversion of longifolene and the formation of this compound.

  • Product Isolation: After the desired conversion is achieved (typically >90% within 2-4 hours), cool the reaction mixture to room temperature. The solid catalyst can be separated from the liquid product by filtration or centrifugation. The resulting liquid is high-purity this compound.[2]

Quantitative Data

CatalystReactant:Catalyst Ratio (w/w)Temperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Nano-crystalline Sulfated Zirconia10:1180290~100[2]
Nano-crystalline Sulfated Zirconia10:1200290~100[2]
Montmorillonite Clay K10Not Specified120Not Specified>90100[7]
Silica Functionalized with Propylsulfonic AcidNot Specified1800.67100~100[8]

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_isomerization Isomerization Reaction cluster_regeneration Catalyst Regeneration Z_propoxide Zirconium (IV) Isopropoxide Hydrolysis Hydrolysis Z_propoxide->Hydrolysis Drying1 Drying (110°C) Hydrolysis->Drying1 Sulfation Sulfation (H2SO4) Drying1->Sulfation Drying2 Drying (110°C) Sulfation->Drying2 Calcination Calcination (550°C) Drying2->Calcination Active_Catalyst Active Sulfated Zirconia Calcination->Active_Catalyst Reaction Reaction Vessel (180°C) Active_Catalyst->Reaction Longifolene Longifolene Longifolene->Reaction Filtration Filtration/Centrifugation Reaction->Filtration This compound This compound Product Filtration->this compound Spent_Catalyst Spent Catalyst Filtration->Spent_Catalyst Washing Washing (Ethyl Acetate) Spent_Catalyst->Washing Regen_Calcination Calcination (550°C) Washing->Regen_Calcination Regen_Calcination->Active_Catalyst Recycled troubleshooting_logic Start Low Conversion? Check_Temp Is Temperature Optimal (120-200°C)? Start->Check_Temp Yes Check_Time Is Reaction Time Sufficient (0.5-6h)? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active? Check_Time->Check_Catalyst Yes Increase_Time Increase Time Check_Time->Increase_Time No Check_Mixing Is Stirring Vigorous? Check_Catalyst->Check_Mixing Yes Regenerate_Catalyst Regenerate/Reactivate Catalyst Check_Catalyst->Regenerate_Catalyst No Increase_Stirring Increase Stirring Speed Check_Mixing->Increase_Stirring No Success High Conversion Check_Mixing->Success Yes Increase_Temp->Success Increase_Time->Success Regenerate_Catalyst->Success Increase_Stirring->Success

References

Temperature and pressure optimization for Isolongifolene isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the isomerization of longifolene to isolongifolene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My longifolene conversion rate is low. What are the potential causes and solutions?

A1: Low conversion can stem from several factors:

  • Suboptimal Temperature: The reaction is highly temperature-dependent. Most solid acid catalysts require temperatures between 120°C and 200°C.[1][2] For instance, sulfated zirconia catalysts operate effectively in the 120-200°C range, while some organocatalysts are optimized at 100°C.[2][3] Ensure your reaction temperature is appropriate for your specific catalyst.

  • Catalyst Inactivity: The catalyst may be deactivated. Solid acid catalysts can lose activity due to impurities or coking.[1] Ensure the catalyst has been properly activated before use, typically by heating at elevated temperatures (e.g., 400-450°C for sulfated zirconia).[3]

  • Insufficient Reaction Time: Isomerization may require several hours to reach high conversion. Reaction times can range from 40 minutes to over 6 hours depending on the catalyst and temperature.[3][4][5] Monitor the reaction over time to determine the optimal duration.

  • Poor Catalyst-Reactant Ratio: The ratio of longifolene to the catalyst is crucial. For nano-crystalline sulfated zirconia, a reactant-to-catalyst ratio in the range of 2-10 weight percent is recommended.[1]

Q2: I am observing significant by-product formation and low selectivity for this compound. How can I improve this?

A2: Poor selectivity is often linked to reaction conditions and catalyst choice:

  • Incorrect Temperature: Excessively high temperatures can lead to the formation of undesired isomerized byproducts.[2] A systematic variation of the reaction temperature is recommended to find the optimum for maximizing selectivity.[2]

  • Catalyst Acidity: The type and strength of the acid sites on the catalyst are critical. While strong acidity is needed, non-selective side reactions can occur. Using catalysts known for high selectivity, such as montmorillonite K10 or certain sulfated zirconias, can yield nearly 100% selectivity.[1]

  • Presence of Water: For some catalysts, bound water molecules can lower the strength of Brønsted acidic sites, reducing catalytic activity and potentially affecting selectivity.[4][6] Activating the catalyst by heating (e.g., 225°C for SFS catalyst) can remove this water and enhance performance.[6]

Q3: Does reaction pressure significantly impact the isomerization process?

A3: Most documented procedures for longifolene isomerization are successfully conducted at atmospheric pressure .[1][3] The reaction is primarily a liquid-phase rearrangement, and elevated pressure is generally not required to drive the reaction towards the desired product. Optimization efforts should first focus on temperature, catalyst type, and reaction time, as these factors have the most pronounced effects on conversion and selectivity.

Q4: How can I regenerate and reuse my solid acid catalyst?

A4: Reusability is a key advantage of solid acid catalysts.[7] A typical regeneration procedure involves:

  • Separation: The catalyst is separated from the reaction mixture by filtration.[1][3]

  • Washing: The recovered catalyst is washed with a solvent like ethyl acetate to remove any adherent organic materials.[1]

  • Drying: The washed catalyst is dried in an oven, for example at 110°C for 2-4 hours.[3]

  • Calcination: The dried catalyst is then calcined in a furnace at high temperatures (e.g., 550°C for 4-8 hours) to restore its active sites.[3] Some catalysts, like D113 cation exchange resin, can be reused after a simple recovery and filtration process.[5]

Q5: Is a solvent necessary for this reaction?

A5: Many modern, eco-friendly protocols for this isomerization are performed under solvent-free conditions .[1][4][7] This approach simplifies product purification and reduces environmental impact. However, some systems may utilize a solvent. For example, reactions with certain cation exchange resins use glacial acetic acid.[5] Historically, processes involving liquid acids like sulfuric acid used dioxane as a solvent.[1]

Data Presentation: Reaction Parameter Comparison

The following tables summarize quantitative data from various catalytic systems for the isomerization of longifolene.

Table 1: Solid Acid Catalyst Performance

Catalyst TypeOptimal Temperature (°C)Reaction TimeConversion (%)Selectivity (%)Pressure
Nano-crystalline Sulfated Zirconia120 - 2000.5 - 6 h>90100Atmospheric
Montmorillonite Clay K10120Not specified>90100Atmospheric
Propylsulfonic Acid-Functionalized Silica (SFS)18040 min~100~100Atmospheric
Pore-engineered Silica-Alumina200Not specified9597Atmospheric
D113 Cation Exchange Resin50 - 806 - 10 hNot specifiedHighAtmospheric
Heteropoly Acid (H₃PW₁₂O₄₀/SiO₂)25 - 1803 h10095 - 100Atmospheric

Table 2: Organocatalyst Performance

Catalyst TypeOptimal Temperature (°C)Reaction TimeConversion (%)Selectivity (%)Pressure
ETP-71003 h>9992Atmospheric

Experimental Protocols

Detailed Methodology for Isomerization using Nano-Crystalline Sulfated Zirconia

This protocol is based on a common and effective method for longifolene isomerization.[1][3]

1. Catalyst Activation:

  • Place the nano-crystalline sulfated zirconia catalyst in a quartz tube furnace.

  • Heat the catalyst to 400-450°C.[3]

  • Maintain this temperature for 2-4 hours under a flow of dry air or nitrogen to activate the acid sites.[3]

  • Cool the catalyst to room temperature in a desiccator before use.

2. Isomerization Reaction:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with longifolene.

  • Add the activated sulfated zirconia catalyst. The recommended reactant-to-catalyst weight ratio is between 2 and 10 weight percent.[1]

  • Heat the solvent-free mixture to the desired reaction temperature (typically between 120°C and 200°C) with vigorous stirring.[1]

  • Maintain the reaction for a period of 0.5 to 6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC).[1][3]

3. Product Isolation and Catalyst Separation:

  • After the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by simple filtration.[1][3] The filtrate contains the crude this compound.

  • The crude product can be further purified by distillation if required.

4. Catalyst Regeneration:

  • Wash the filtered catalyst with ethyl acetate (10 mL) to remove residual organic compounds.[1][3]

  • Dry the catalyst in an oven at 110°C for 2-4 hours.[3]

  • Recalcinate the dried catalyst in a furnace at 550°C for 4-8 hours to restore its activity for subsequent runs.[3]

Mandatory Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_regen Regeneration cat_act Catalyst Activation (Heating @ 400-450°C) add_cat Add Activated Catalyst cat_act->add_cat reac_prep Reactor Setup (Longifolene + Stirrer) reac_prep->add_cat heating Heat to Reaction Temp (120-200°C) add_cat->heating isomerize Isomerization (0.5 - 6 hours) heating->isomerize monitoring Reaction Monitoring (GC) isomerize->monitoring cooling Cool to Room Temp isomerize->cooling filtration Filtration cooling->filtration product Crude this compound filtration->product catalyst Spent Catalyst filtration->catalyst wash Wash (Ethyl Acetate) catalyst->wash dry Dry (110°C) wash->dry calcine Calcine (550°C) dry->calcine reused_cat Reusable Catalyst calcine->reused_cat

Caption: Experimental workflow for longifolene isomerization.

Logical_Relationships Temp Temperature Conversion Conversion Rate Temp->Conversion Increases rate Selectivity Selectivity (to this compound) Temp->Selectivity Optimum exists Catalyst Catalyst Choice (Acidity, Type) Catalyst->Conversion Determines activity Catalyst->Selectivity Crucial factor Time Reaction Time Time->Conversion Directly proportional (to a point)

Caption: Key parameter relationships in isomerization.

References

Preventing racemization during chiral synthesis of Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the chiral synthesis of Isolongifolene.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the acid-catalyzed rearrangement of enantiomerically enriched longifolene to this compound.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) of this compound Formation of a planar carbocation intermediate that allows for non-stereospecific rearrangement.[1]1. Catalyst Selection: Employ a chiral acid catalyst or a solid acid catalyst with a confined porous structure to create a chiral environment around the carbocation. 2. Lower Reaction Temperature: Reduce the reaction temperature to minimize the lifetime of the carbocation intermediate and favor a more concerted rearrangement mechanism. 3. Solvent Choice: Use a non-polar, aprotic solvent to reduce the stabilization of the carbocation intermediate.
Incomplete Conversion of Longifolene Insufficient catalyst activity or deactivation of the catalyst.1. Increase Catalyst Loading: Incrementally increase the catalyst-to-substrate ratio. 2. Catalyst Activation: Ensure proper activation of solid acid catalysts as per the manufacturer's protocol (e.g., heating to remove adsorbed water). 3. Use a Stronger Acid Catalyst: If using a weak acid, consider switching to a stronger one, but monitor for increased side product formation and racemization.
Formation of Side Products Over-reaction or alternative rearrangement pathways favored under harsh conditions.1. Optimize Reaction Time: Monitor the reaction progress closely using GC or other analytical techniques to stop the reaction upon reaching maximum this compound yield. 2. Milder Catalyst: Switch to a milder acid catalyst to reduce the likelihood of undesired side reactions. 3. Temperature Control: Maintain a consistent and optimized reaction temperature.
Difficulty in Catalyst Separation Use of a homogeneous acid catalyst.Transition to a heterogeneous solid acid catalyst (e.g., nano-crystalline sulfated zirconia, montmorillonite clay, or a suitable ion-exchange resin) which can be easily filtered off.[2][3]
Inconsistent Results Between Batches Variability in starting material purity, catalyst activity, or reaction conditions.1. Starting Material Analysis: Ensure the enantiomeric purity and chemical purity of the starting longifolene is consistent for each batch. 2. Catalyst Characterization: Characterize the solid acid catalyst before use to ensure consistent properties (e.g., acidity, surface area). 3. Strict Protocol Adherence: Maintain strict control over all reaction parameters, including temperature, stirring rate, and reaction time.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism leading to racemization during the synthesis of this compound?

The most common route to this compound is the acid-catalyzed rearrangement of longifolene.[2][3][4] This reaction proceeds through a carbocation intermediate. If the chiral center becomes part of a planar carbocation, the subsequent bond migration that forms this compound can occur from either face of this intermediate, leading to a mixture of enantiomers, and thus racemization.[1]

2. How can I minimize the formation of the planar carbocation intermediate?

Minimizing the lifetime and stability of the carbocation is key. This can be achieved by:

  • Lowering the reaction temperature: This reduces the overall energy of the system and can favor a more concerted, stereospecific rearrangement.

  • Using a less polar solvent: Polar solvents can stabilize the carbocation, prolonging its existence and increasing the chance of racemization.

  • Employing a catalyst that facilitates a more direct rearrangement: Certain solid acid catalysts with specific pore sizes and active site geometries may promote a more controlled rearrangement.

3. What type of catalysts are recommended for a stereoselective rearrangement?

While traditional mineral acids can be effective for the isomerization, they often lead to racemization.[2] For better stereocontrol, consider:

  • Solid Acid Catalysts: Nano-crystalline sulfated zirconia, certain clays like montmorillonite K10, and specific ion-exchange resins have shown high selectivity for this compound.[2][3] The confined spaces within these catalysts can create a chiral environment that influences the direction of the rearrangement.

  • Chiral Brønsted Acids: The use of a chiral acid catalyst can create a chiral environment that differentiates between the transition states leading to the different enantiomers, thus favoring the formation of one over the other.

4. How do I analyze the enantiomeric purity of my this compound product?

The enantiomeric excess (e.e.) of your product can be determined using chiral analytical techniques. The most common method is:

  • Chiral Gas Chromatography (GC): Using a GC equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) can separate the enantiomers of this compound, allowing for their quantification and the calculation of the e.e.

5. Can I use a chiral starting material other than (+)-longifolene?

Yes, the synthesis of this compound has been reported starting from other precursors, such as camphene-1-carboxylic acid in a multi-step process.[3] However, the most direct and common route remains the isomerization of longifolene. If you start with an enantiomerically pure precursor, the primary challenge throughout the synthesis will be to maintain that chirality.

Experimental Protocols

Key Experiment: Stereoretentive Isomerization of (+)-Longifolene to (+)-Isolongifolene using a Solid Acid Catalyst

This protocol is a generalized procedure based on literature reports for the isomerization using a solid acid catalyst, aiming to maximize the retention of stereochemistry.

Materials:

  • (+)-Longifolene (enantiomeric excess >98%)

  • Nano-crystalline sulfated zirconia (activated)

  • Anhydrous toluene (or other suitable non-polar solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Catalyst Activation: The nano-crystalline sulfated zirconia is activated by heating at 450 °C for 4 hours under a stream of dry air or nitrogen to remove any adsorbed moisture.

  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser under an inert atmosphere (N₂ or Ar), and a temperature probe is charged with 10 g of (+)-longifolene and 50 mL of anhydrous toluene.

  • Initiation of Reaction: The mixture is heated to the desired temperature (e.g., 80 °C). Once the temperature is stable, 0.5 g of the activated nano-crystalline sulfated zirconia is added.

  • Reaction Monitoring: The reaction is monitored by taking small aliquots at regular intervals (e.g., every 30 minutes), filtering the catalyst, and analyzing the composition by chiral GC.

  • Reaction Quenching and Workup: Once the desired conversion is achieved (as determined by GC analysis), the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure (+)-Isolongifolene.

  • Analysis: The enantiomeric excess of the purified product is determined by chiral GC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_catalyst Is a chiral or shape-selective catalyst being used? start->check_catalyst use_chiral_catalyst Action: Switch to a chiral Brønsted acid or a solid acid with defined porosity. check_catalyst->use_chiral_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes end Enantiomeric Excess Improved use_chiral_catalyst->end lower_temp Action: Lower the reaction temperature in increments. check_temp->lower_temp No check_solvent Is a non-polar, aprotic solvent in use? check_temp->check_solvent Yes lower_temp->end change_solvent Action: Switch to a non-polar solvent like toluene or hexane. check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: A flowchart for troubleshooting low enantiomeric excess.

Signaling Pathway of Acid-Catalyzed Rearrangement and Racemization

G Acid-Catalyzed Rearrangement and Potential Racemization longifolene (+)-Longifolene protonation Protonation by Acid Catalyst (H+) longifolene->protonation carbocation Tertiary Carbocation Intermediate (Chiral) protonation->carbocation rearrangement Wagner-Meerwein Rearrangement carbocation->rearrangement planar_carbocation Planar Carbocation Intermediate (Achiral - Potential for Racemization) rearrangement->planar_carbocation deprotonation_R Deprotonation planar_carbocation->deprotonation_R Attack from one face deprotonation_S Deprotonation planar_carbocation->deprotonation_S Attack from opposite face isolongifolene_R (+)-Isolongifolene isolongifolene_S (-)-Isolongifolene deprotonation_R->isolongifolene_R deprotonation_S->isolongifolene_S

Caption: The pathway of racemization during rearrangement.

References

Validation & Comparative

A Comparative Analysis of Isolongifolene and Longifolene Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene and longifolene are isomeric tricyclic sesquiterpenes, naturally occurring hydrocarbons found in the essential oils of various plants, particularly pine resins.[1] While structurally similar, emerging research indicates that these compounds possess distinct and varied bioactive profiles, making them compelling candidates for further investigation in drug discovery and development. This guide provides a comprehensive, data-driven comparison of the known bioactivities of this compound and longifolene, supported by experimental data and detailed methodologies to aid researchers in their exploration of these promising natural products.

Comparative Summary of Bioactivities

BioactivityThis compoundLongifolene
Antioxidant Potent activity demonstrated in various in vitro assays.[2][3]Limited data available.
Anti-inflammatory Reported anti-inflammatory properties.[4]Demonstrated anti-inflammatory effects.[2][5]
Anticancer/Cytotoxic Reported anticancer properties.[4]Demonstrated cytotoxic activity against prostate (DU-145) and oral (SCC-29B) cancer cell lines.[6][7]
Neuroprotective Attenuates rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in neuroblastoma cells.[4][8][9]Not reported.
Antimicrobial Not a primary reported activity.Exhibits antibacterial and antifungal properties.[2][10]
Other Tyrosinase inhibitor.[6]Used in fragrance industry.[2]

Quantitative Analysis of Bioactivity

This compound: In Vitro Antioxidant Activity

The antioxidant potential of this compound has been quantified through various in vitro assays, with the half-maximal effective concentration (EC50) values summarized below. Lower EC50 values indicate greater antioxidant activity.

AssayEC50 (μg/mL)Reference Compound
DPPH Radical Scavenging77.34Quercetin
ABTS Radical Scavenging40.9-
Hydroxyl Radical Scavenging16.27-
Nitric Oxide Radical Scavenging238.3-
Hydrogen Peroxide Scavenging25.01-
Superoxide Radical Scavenging16.79Sodium metabisulfite
Ferric Reducing Antioxidant Power (FRAP)1.311-
Total Radical-Trapping Antioxidant Parameter (TRAP)6.701-
Reducing Power0.418-
Data sourced from Rangasamy and Namasivayam, 2014.[2]
Longifolene: In Vitro Cytotoxic Activity

The cytotoxic potential of longifolene was evaluated against human cancer cell lines and a normal cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below. Lower IC50 values indicate greater cytotoxic potency.

Cell LineIC50 (µg/mL)Cell TypeReference Drug
DU-14578.64Prostate CancerDoxorubicin
SCC-29B88.92Oral CancerDoxorubicin
Vero246.3Normal KidneyDoxorubicin
Data sourced from Yadav et al., 2022.[6][7]

Signaling Pathways and Mechanisms of Action

This compound: Neuroprotective Signaling Pathway

This compound has been shown to exert its neuroprotective effects by modulating the PI3K/AKT/GSK-3β signaling pathway.[4][8][9] This pathway is crucial for cell survival and proliferation. In the context of rotenone-induced neurotoxicity, this compound treatment leads to the phosphorylation (activation) of PI3K and Akt, which in turn phosphorylates (inactivates) GSK-3β. This cascade of events helps to mitigate apoptosis and promote neuronal cell survival.

PI3K_AKT_Pathway Rotenone Rotenone PI3K PI3K Rotenone->PI3K This compound This compound This compound->PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B CellSurvival Cell Survival AKT->CellSurvival Apoptosis Apoptosis GSK3B->Apoptosis Antifungal_Mechanism Longifolene_Derivative Longifolene Derivative SDH Succinate Dehydrogenase (SDH) (Fungal Mitochondria) Longifolene_Derivative->SDH Inhibits Fungal_Growth Fungal Growth Inhibition Longifolene_Derivative->Fungal_Growth Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain Component of Fungal_Respiration Fungal Respiration Electron_Transport_Chain->Fungal_Respiration Essential for Fungal_Respiration->Fungal_Growth Leads to MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h for cell attachment Start->Incubate1 Treat Treat with Longifolene (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Analyze Calculate % viability and IC50 Measure->Analyze

References

Isolongifolene: A Viable Natural Alternative to Synthetic Repellents for Mosquito and Tick Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Repellent Efficacy and Methodologies for Researchers and Drug Development Professionals

The quest for effective and safe arthropod repellents is a continuous endeavor in public health. While synthetic compounds like DEET have long been the gold standard, concerns over their potential environmental and health impacts have spurred research into naturally derived alternatives. This guide provides a comprehensive comparison of the repellent activity of isolongifolene, a naturally occurring sesquiterpene, against that of established synthetic repellents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Repellent Efficacy

This compound, specifically its derivative (-)-isolongifolenone, has demonstrated significant repellent activity against both mosquitoes and ticks. The following tables summarize the quantitative data from key laboratory bioassays, comparing the efficacy of (-)-isolongifolenone with DEET, a widely used synthetic repellent.

Mosquito Repellency

The biting deterrent properties of (-)-isolongifolenone were evaluated using an in vitro bioassay system against Aedes aegypti and Anopheles stephensi mosquitoes. The data below represents the proportion of female mosquitoes that did not bite a treated cloth surface.

CompoundConcentration (nmol/cm²)Aedes aegypti (Proportion Not Biting)Anopheles stephensi (Proportion Not Biting)
(-)-Isolongifolenone 250.92[1]0.75[1]
DEET 250.81[1]0.65[1]
Control (Ethanol) N/A<0.4[1]<0.4[1]

Data sourced from Zhang et al., 2009, Journal of Medical Entomology.[1]

Tick Repellency

The repellent activity against tick nymphs was assessed using a fingertip bioassay. The data illustrates the proportion of ticks repelled from a treated area.

CompoundConcentration (nmol/cm²)Ixodes scapularis (Proportion Repelled)Amblyomma americanum (Proportion Repelled)
(-)-Isolongifolenone 781.0[1]0.45[1]
DEET 781.0[1]0.24[1]
Control (Ethanol) N/ANot specifiedNot specified

Data sourced from Zhang et al., 2009, Journal of Medical Entomology.[1]

At a concentration of 78 nmol/cm², both (-)-isolongifolenone and DEET repelled all Ixodes scapularis nymphs.[1] However, Amblyomma americanum nymphs were more tolerant to both compounds.[1]

Experimental Protocols

A clear understanding of the methodologies used to generate repellency data is crucial for the interpretation and replication of research findings. The following are detailed protocols for the key bioassays mentioned in the comparative data.

In Vitro Mosquito Biting Deterrent Bioassay (K&D Module)

This assay quantifies the biting deterrence of a compound without the use of human subjects.

  • Preparation of Repellent Solution: The test compound (e.g., (-)-isolongifolenone, DEET) is dissolved in a solvent, typically 95% ethanol, to achieve the desired concentration.

  • Treatment of Cloth: A piece of organdy cloth is treated with the repellent solution at a specific dosage (e.g., 25 nmol/cm²). A control cloth is treated with the solvent alone.

  • Bioassay Apparatus: The Klun & Debboun (K&D) module, a multi-well testing system, is used. Each well contains a blood reservoir covered by a membrane (e.g., Baudruche membrane). The treated cloth is placed over this membrane.

  • Mosquito Exposure: A cohort of female mosquitoes (e.g., 200 Aedes aegypti) is introduced into the module. The sliding doors of the module are opened for a set period (e.g., three minutes) to allow the mosquitoes access to the treated cloth.

  • Data Collection: After the exposure period, the number of mosquitoes that have fed (are engorged with blood) is counted. The proportion of non-biting mosquitoes is calculated for both the repellent-treated and control cloths.

  • Quality Control: Data from assays where the biting rate in the control group is below a certain threshold (e.g., less than three of five mosquitoes biting) are discarded to ensure the test population is actively seeking a blood meal.[1]

Tick Fingertip Bioassay

This in vivo assay evaluates the repellency of a compound against host-seeking ticks.

  • Preparation of Repellent Solution: The test compound is dissolved in a suitable solvent (e.g., 95% ethanol).

  • Application to Subject: A defined area on a human volunteer's finger is treated with the repellent solution. An untreated area is left as a control.

  • Tick Introduction: Nymphal ticks (e.g., Ixodes scapularis or Amblyomma americanum) are placed at the base of the finger.

  • Observation: The ticks are observed as they move up the finger. Their behavior upon reaching the boundary of the treated area is recorded.

  • Data Collection: The number of ticks that are repelled by the treated area (i.e., move away from it or drop off the finger) is counted. The proportion of repelled ticks is then calculated. For some species like A. americanum, repellency may be characterized by the ticks dropping off the finger, while for others like I. scapularis, it may be a retreat from the treated area.[2]

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in repellent validation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the underlying biological signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Compound Synthesis/ Acquisition B Preparation of Stock Solutions A->B C Serial Dilutions B->C D Treatment Application (Cloth/Skin) C->D E Vector Exposure (Mosquitoes/Ticks) D->E F Observation & Behavioral Recording E->F G Data Collection (e.g., % Repellency) F->G H Statistical Analysis (e.g., ANOVA, Probit) G->H I Determination of Efficacy (ED50, CPT) H->I J J I->J Conclusion & Comparison

Caption: A generalized workflow for the evaluation of arthropod repellents.

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Membrane cluster_transduction Signal Transduction Odorant Repellent Molecule (e.g., this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Orco Co-receptor (Orco) IonChannel Ion Channel Orco->IonChannel Forms G_Protein G-Protein Activation IonChannel->G_Protein Activation Second_Messenger Second Messengers (cAMP, IP3) G_Protein->Second_Messenger Depolarization Neuron Depolarization Second_Messenger->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Generates Brain Brain Action_Potential->Brain Signal to Brain Behavior Aversive Behavior (Repellency) Brain->Behavior Elicits

Caption: Simplified mosquito olfactory signaling pathway for repellent detection.

Conclusion

The available data indicates that (-)-isolongifolenone is a potent repellent against key mosquito and tick species, with efficacy comparable or superior to DEET in laboratory settings. Its natural origin and potential for cost-effective synthesis from turpentine oil feedstock make it a promising candidate for development as a commercial repellent.[1][3][4] Further research, including field trials and formulation development, is warranted to fully validate its potential as a safe and effective alternative to synthetic repellents for the protection of large populations against vector-borne diseases.

References

A Comparative Guide to the Biological Activity of Isolongifolene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. This guide provides a comprehensive comparison of the biological potency of various this compound derivatives against their parent compound, supported by experimental data. The primary activities explored include anticancer, antifungal, and insect repellent properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)
Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)DU-145 (Prostate)SCC-29B (Oral)Vero (Normal Kidney)Reference
This compound (as Longifolene) ----78.64 µg/mL88.92 µg/mL246.3 µg/mL[1][2]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) 0.33 ± 0.240.52 ± 0.133.09 ± 0.11----
Longifolene-derived tetralone derivative (6g) 4.42 ± 2.93------
Longifolene-derived tetralone derivative (6h) ---9.89 ± 1.77---
Isolongifolenone-based caprolactam derivative (E10) 0.32-1.361.39---
Pyrazole ring-containing isolongifolanone derivative (3b) Strongest antiproliferative ability------
Table 2: Antifungal Activity of this compound Derivatives (% Inhibition at 50 µg/mL)
Compound/DerivativePhysalospora piricolaGibberella zeaeCercospora arachidicolaAlternaria solaniFusarium oxysporumColletotrichum orbiculareRhizoctonia solaniReference
Longifolene-derived diacylhydrazine (5a) 97.567.1-72.1-80.5-
Longifolene-derived diphenyl ether carboxylic acid (7b) 81.4-82.785.9--82.7[3]

Note: Specific MIC values for the parent compound, this compound, against these phytopathogenic fungi were not found in the reviewed literature. The data presented is for derivatives of the related compound longifolene.

Table 3: Insect Repellent Activity of Isolongifolenone
CompoundMosquito SpeciesTick SpeciesEfficacy ComparisonReference
(-)-Isolongifolenone Aedes aegypti, Anopheles stephensiIxodes scapularis, Amblyomma americanumMore effective than DEET against Aedes aegypti and Anopheles stephensi. As effective as DEET against the tick species.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or parent compound) and incubated for a specified period (typically 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.[5][6]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Antifungal Activity: Agar Dilution Method

The agar dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]

Procedure:

  • Medium Preparation: A series of agar plates containing serial dilutions of the test compounds are prepared.[9]

  • Inoculum Preparation: A standardized suspension of the fungal spores or mycelial fragments is prepared in a suitable liquid medium.

  • Inoculation: A small volume of the fungal inoculum is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (typically 3-7 days), allowing for fungal growth.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[9]

Insect Repellent Activity: Arm-in-Cage Assay

The arm-in-cage assay is a standard method for evaluating the efficacy of topical insect repellents.[4][12][13][14]

Procedure:

  • Volunteer Preparation: A defined area on the forearm of a human volunteer is marked.

  • Repellent Application: A standard amount of the test repellent (e.g., isolongifolenone) or a control (e.g., DEET or ethanol) is applied evenly to the marked area.[4][12]

  • Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi) for a set period (e.g., 3 minutes).[12][14]

  • Data Collection: The number of mosquito landings and/or probings (attempts to bite) on the treated skin is recorded.

  • Efficacy Calculation: The repellent efficacy is often expressed as the percentage of protection or the complete protection time (the time until the first confirmed bite).[12]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add this compound/ Derivatives seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (Formazan formation) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 Values read->calculate signaling_pathway_apoptosis cluster_compound Compound Action cluster_cellular_response Cellular Response cluster_apoptosis_cascade Apoptosis Cascade compound This compound Derivative (e.g., Pyrazole derivative 3b) ros Increased ROS Production compound->ros mito Mitochondrial Depolarization ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 caspase Caspase Activation (e.g., Caspase-3) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

A Comparative Guide to Analytical Methods for Isolongifolene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the detection and quantification of Isolongifolene, a tricyclic sesquiterpene of significant interest in pharmaceutical research. The following sections present a comprehensive overview of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, including their performance metrics, experimental protocols, and visual workflows to aid in method selection and implementation.

Data Presentation: A Side-by-Side Look at Performance

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the nature of the study (e.g., routine quality control versus metabolic profiling). Below is a summary of the quantitative performance data for RP-HPLC and GC-MS methods for this compound analysis, compiled from validated studies.

Performance MetricRP-HPLCGC-MS
Linearity (R²) > 0.998[1]> 0.998 - 0.999
Precision (%RSD) < 2%[1]Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%
Accuracy (Recovery) 98.5% - 101.7%[1]80.23% - 115.41%
Limit of Quantification (LOQ) Not explicitly stated5.7 pptv (parts per trillion by volume)[2]
Specificity No interference from matrix components[1]High, especially with MS/MS
Robustness Minimal effect from slight variations in conditions[1]Generally robust, dependent on column and inlet maintenance

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and validated protocols are crucial for reproducible and reliable results. The following are representative experimental protocols for the RP-HPLC and GC-MS analysis of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and precise RP-HPLC method has been developed and validated for the quantification of this compound, particularly in nanoparticle formulations.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: The specific composition of the mobile phase (e.g., a mixture of acetonitrile and water) should be optimized for adequate separation.

  • Detection: UV detection at a specific wavelength determined by the UV spectrum of this compound.

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, precision (repeatability and intermediate precision), accuracy (recovery), and robustness.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and is widely used for the analysis of essential oils and other complex mixtures.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl methyl siloxane) is typically employed.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of this compound from other components in the sample.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a specific mass-to-charge (m/z) range. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be utilized.

Visualizing the Workflow: From Sample to Signal

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for RP-HPLC and GC-MS analysis of this compound.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: RP-HPLC workflow for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Quantification Quantification TIC->Quantification Identification Library Matching & Identification MassSpectrum->Identification

Caption: GC-MS workflow for this compound analysis.

References

A Comparative Analysis of Natural vs. Synthetic Isolongifolene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the sources, purity, and performance of natural and synthetic Isolongifolene, supplemented with detailed experimental protocols for evaluation.

This compound, a tricyclic sesquiterpene hydrocarbon, is a valuable ingredient in the fragrance, cosmetic, and pharmaceutical industries, prized for its characteristic woody and amber notes. It also shows promise as a natural insecticide and pesticide.[1] This guide provides a comparative overview of this compound derived from natural sources versus that produced through chemical synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection and application of this versatile compound.

Source and Production: Nature's Complexity vs. Synthetic Efficiency

Natural this compound is a constituent of various essential oils, most notably from coniferous trees like the Chir Pine (Pinus longifolia) and the leaves of the curry tree (Murraya koenigii).[2][3][4][5] The extraction of these essential oils is typically achieved through steam distillation of the plant material. The concentration of this compound within these oils can vary significantly based on the plant's geographical origin, genetics, and the specific extraction parameters used.[6] Natural this compound is therefore part of a complex mixture of other terpenes and volatile compounds, which can contribute to a more nuanced and multifaceted aroma profile.

Synthetic this compound , on the other hand, is predominantly produced through the acid-catalyzed isomerization of longifolene, a readily available sesquiterpene extracted from turpentine oil.[7][8] This process allows for large-scale, consistent production of this compound with high purity. Commercial grades of synthetic this compound are available at purities of 80%, 85%, and 90%.[7] Modern synthesis methods are also focusing on greener catalytic processes to minimize environmental impact.

G cluster_natural Natural this compound Extraction cluster_synthetic Synthetic this compound Production Plant_Material Plant Material (e.g., Pine Needles, Curry Leaves) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Essential Oil (Complex Mixture) Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation (Optional) Essential_Oil->Fractional_Distillation Natural_this compound Natural this compound (with co-constituents) Fractional_Distillation->Natural_this compound Longifolene Longifolene (from Turpentine Oil) Isomerization Isomerization Reaction Longifolene->Isomerization Acid_Catalyst Acid Catalyst Acid_Catalyst->Isomerization Purification Purification (e.g., Distillation) Isomerization->Purification Synthetic_this compound High-Purity Synthetic this compound Purification->Synthetic_this compound G cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis G cluster_workflow Comparative Analysis Workflow cluster_sourcing Sourcing cluster_analysis Analysis cluster_performance cluster_comparison Comparison Natural_Source Natural this compound (Essential Oil) Purity_Analysis Purity & Composition (GC-MS) Natural_Source->Purity_Analysis Performance_Testing Performance Testing Natural_Source->Performance_Testing Synthetic_Source Synthetic this compound Synthetic_Source->Purity_Analysis Synthetic_Source->Performance_Testing Comparative_Data Comparative Data Analysis Purity_Analysis->Comparative_Data Fragrance_Eval Fragrance Evaluation Performance_Testing->Fragrance_Eval Repellent_Assay Insect Repellent Bioassay Performance_Testing->Repellent_Assay Fragrance_Eval->Comparative_Data Repellent_Assay->Comparative_Data

References

A Greener Shift in Fragrance Chemistry: Benchmarking Modern Isolongifolene Synthesis Against Industrial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance industries, the synthesis of isolongifolene, a key sesquiterpene prized for its woody and amber notes, represents a classic case of industrial chemistry evolving towards more sustainable and efficient practices. Traditionally reliant on corrosive liquid acids, the production of this compound is now seeing a significant shift towards solid acid catalysts, offering higher yields, cleaner processes, and easier product isolation. This guide provides a comparative analysis of traditional and modern synthesis routes, supported by experimental data, to benchmark the performance of these evolving methodologies.

This compound is a crucial intermediate in the fragrance industry and a valuable chiral building block in the synthesis of pharmaceuticals.[1] Its efficient production is therefore of significant commercial interest. The primary industrial route to this compound is the acid-catalyzed isomerization of longifolene, a readily available sesquiterpene found in pine resin.[2] This comparison focuses on the evolution of this key isomerization reaction.

Performance Benchmarks: A Comparative Analysis

The industrial synthesis of this compound has transitioned from methods that, while effective, posed significant environmental and handling challenges, to cleaner, more efficient catalytic systems. The following table summarizes the key performance indicators of the traditional liquid acid catalysis against several modern solid acid alternatives.

Catalyst SystemCatalyst TypeTemperature (°C)Reaction Time (h)Longifolene Conversion (%)This compound Selectivity (%)Key Advantages & Disadvantages
Traditional Method
Sulfuric Acid / Acetic AcidHomogeneous Liquid Acid22-5270~66Not specified, side products formedDisadvantages: Corrosive, multi-step process, significant chemical waste, difficult product purification.[3][4]
Modern Alternatives
Sulfated ZirconiaHeterogeneous Solid Acid120-2000.5 - 6>90~100Advantages: High conversion & selectivity, reusable catalyst, solvent-free, single-step process.[3][5]
H₃PW₁₂O₄₀ / SiO₂Heterogeneous Solid Acid25-180310095-100Advantages: Excellent yield, reusable catalyst, can be performed with or without a solvent.[4]
D113 Cation Exchange ResinHeterogeneous Solid Acid50-806-10Not specified, high purity productNot specifiedAdvantages: Highly reusable catalyst (>1000 times), reduced production cost.[6]
Propylsulfonic Acid Functionalized Silica (SFS)Heterogeneous Solid Acid1800.67 (40 min)100~100Advantages: Very fast reaction time, complete conversion, high selectivity.[7]

Experimental Protocols

Traditional Synthesis: Isomerization using Sulfuric and Acetic Acid

This protocol is based on historical industrial practices and highlights the complexities of using homogeneous liquid acids.

Materials:

  • Longifolene (purity >95%)

  • Acetic Acid

  • Sulfuric Acid (50%)

  • Dioxane

  • Petroleum Ether

  • Ammonium Sulfate

  • Water

Procedure:

  • In a suitable reactor, a mixture of 500 mL of acetic acid and 40 mL of 50% sulfuric acid is prepared.

  • 475 mL of dioxane is added to the acid mixture.

  • 200 g of longifolene is added to the stirred mixture.

  • The reaction mixture is maintained at 22-24°C for 60 hours with continuous stirring.

  • The temperature is then raised to 52°C and maintained for an additional 10 hours.

  • After cooling, the reaction mixture is poured into 600 mL of water.

  • The aqueous layer is saturated with ammonium sulfate and then extracted three times with 50 mL portions of petroleum ether.

  • The combined organic extracts are washed with water until neutral and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product, containing approximately 66% this compound.[3]

  • Further purification by fractional distillation is required to isolate pure this compound.

Modern Synthesis: Isomerization using a Reusable Solid Acid Catalyst (Sulfated Zirconia)

This protocol exemplifies the streamlined and environmentally benign approach of modern synthesis methods.

Materials:

  • Longifolene (purity >95%)

  • Sulfated Zirconia catalyst

  • Ethyl Acetate (for washing the catalyst)

Procedure:

  • Catalyst Activation: The sulfated zirconia catalyst is activated by heating at 450°C in a muffle furnace for 2-4 hours prior to use.[5]

  • A two-necked round bottom flask equipped with a magnetic stirrer, condenser, and temperature controller is placed in an oil bath.

  • 2 g of longifolene is added to the flask.[5]

  • The oil bath temperature is raised to the desired reaction temperature (e.g., 160-180°C).[5]

  • 0.2 g of the pre-activated sulfated zirconia catalyst is added to the longifolene.[5]

  • The reaction is carried out under solvent-free conditions with vigorous stirring for 0.5 to 6 hours.[3][5]

  • The progress of the reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC).[5]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid product by simple filtration.[3]

  • The isolated product is high-purity this compound, as confirmed by GC analysis, showing >90% conversion and ~100% selectivity.[3][5]

  • Catalyst Recycling: The recovered catalyst is washed with ethyl acetate, dried in an oven at 110°C, and then calcined at 550°C for 4-8 hours to be ready for reuse in subsequent batches.[5]

Visualizing the Transformation and Process

The following diagrams illustrate the chemical transformation at the heart of this compound synthesis and the contrasting workflows of the traditional and modern approaches.

G cluster_reaction Chemical Transformation Longifolene Longifolene Carbocation Carbocation Intermediate (Wagner-Meerwein Rearrangement) Longifolene->Carbocation H⁺ (Acid Catalyst) This compound This compound Carbocation->this compound Deprotonation

Caption: Acid-catalyzed isomerization of longifolene to this compound via a carbocation intermediate.

G cluster_traditional Traditional Workflow (Liquid Acid) cluster_modern Modern Workflow (Solid Acid Catalyst) T_Start Start: Longifolene, Acids, Solvent T_Reaction Reaction (70 hours) T_Start->T_Reaction T_Quench Quenching (Water) T_Reaction->T_Quench T_Extraction Liquid-Liquid Extraction T_Quench->T_Extraction T_Wash Washing T_Extraction->T_Wash T_Waste Aqueous Acidic Waste T_Extraction->T_Waste T_Dry Drying T_Wash->T_Dry T_Evap Solvent Evaporation T_Dry->T_Evap T_Distill Fractional Distillation T_Evap->T_Distill T_Product This compound (~66% Yield before Dist.) T_Distill->T_Product M_Start Start: Longifolene, Solid Catalyst M_Reaction Reaction (0.5-6 hours) M_Start->M_Reaction M_Filter Filtration M_Reaction->M_Filter M_Product This compound (>90% Yield) M_Filter->M_Product M_Catalyst Catalyst Recycling M_Filter->M_Catalyst

Caption: Comparison of traditional vs. modern this compound synthesis workflows.

Conclusion

The data and methodologies presented clearly demonstrate the superiority of modern solid acid catalysts in the synthesis of this compound. The move away from corrosive and waste-generating liquid acids to reusable, highly selective, and efficient solid catalysts represents a significant advancement in industrial chemical synthesis. These "green" approaches not only offer improved economic viability through higher yields and simplified processes but also align with the growing demand for sustainable practices in the chemical industry. For researchers and drug development professionals, the adoption of these modern synthetic routes provides a more efficient and environmentally responsible pathway to this valuable chemical intermediate.

References

A Comparative Guide to the Efficacy of Isolongifolene Enantiomers in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene, has garnered interest in the scientific community for its potential biological activities. As with many chiral molecules, the spatial arrangement of atoms in its enantiomers, (+)-Isolongifolene and (-)-Isolongifolene, can lead to differential interactions with biological targets, resulting in varying efficacy. This guide provides a comprehensive comparison of the known biological activities of this compound enantiomers, supported by available experimental data and detailed methodologies.

Key Biological Activities and Enantioselective Effects

Current research has predominantly focused on the biological activities of (-)-Isolongifolene and its derivative, (-)-isolongifolenone . These activities primarily encompass neuroprotective and insect-repellent effects. Notably, there is a significant lack of publicly available data on the biological efficacy of (+)-Isolongifolene , precluding a direct comparative analysis at this time. This guide will therefore focus on the documented effects of the (-) enantiomer and will be updated as new information on the (+) enantiomer becomes available.

Neuroprotective Effects of (-)-Isolongifolene

Recent studies have highlighted the potential of (-)-Isolongifolene as a neuroprotective agent. Research indicates that it can mitigate rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[1][2] This protection is believed to be mediated through the modulation of the PI3K/AKT/GSK-3β signaling pathway.[1][2]

Quantitative Data: Neuroprotection

The neuroprotective effects of (-)-Isolongifolene have been quantified in vitro using the SH-SY5Y human neuroblastoma cell line.

Biological EffectCell LineTreatment ConcentrationObservation
Cytotoxicity AlleviationSH-SY5Y0-50 µMDose-dependent alleviation of rotenone-induced cytotoxicity.[1][2]
Apoptosis AttenuationSH-SY5Y10 µMAttenuation of rotenone-induced apoptosis.[1][2]
Experimental Protocols: Neuroprotective Assays

Objective: To assess the effect of (-)-Isolongifolene on the viability of SH-SY5Y cells exposed to a neurotoxin.

Protocol:

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[3]

  • Treatment: Cells are pre-treated with varying concentrations of (-)-Isolongifolene (e.g., 0, 1, 2.5, 5, 10, 20, and 50 µM) for a specified period.[2] Subsequently, rotenone is added to induce cytotoxicity, and the cells are incubated for 26 hours.[1][2]

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4] The plate is then incubated for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3] The plate is shaken for 10-15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to untreated control cells.

Objective: To investigate the effect of (-)-Isolongifolene on the expression of key proteins in the PI3K/Akt signaling pathway.

Protocol:

  • Cell Lysis: Following treatment with (-)-Isolongifolene and the neurotoxin, SH-SY5Y cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.[7]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and GSK-3β.[8]

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates GSK-3β GSK-3β Akt->GSK-3β Inhibits Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell_Survival Akt->Cell_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor This compound This compound This compound->PI3K Modulates

Caption: PI3K/Akt signaling pathway modulated by (-)-Isolongifolene.

Insect Repellent Efficacy of (-)-Isolongifolenone

(-)-Isolongifolenone, an oxidized derivative of (-)-Isolongifolene, has demonstrated significant repellent activity against various arthropod vectors, including mosquitoes and ticks.[9] Comparative studies have shown its efficacy to be comparable or even superior to the widely used synthetic repellent, DEET.[9]

Quantitative Data: Insect Repellency

The repellent activity of (-)-Isolongifolenone has been evaluated in laboratory bioassays against several vector species.

Vector SpeciesBioassay TypeConcentrationRepellency/DeterrencyComparison
Aedes aegypti (Mosquito)In vitro K&D Bioassay25 nmol/cm²Higher biting deterrence than DEET[9]
Anopheles stephensi (Mosquito)In vitro K&D Bioassay25 nmol/cm²Higher biting deterrence than DEET[9]
Ixodes scapularis (Tick)Vertical Filter Paper Assay78 nmol/cm²As effective as DEET[9]
Amblyomma americanum (Tick)Vertical Filter Paper Assay25 nmol/cm²As effective as DEET[9]
Experimental Protocols: Insect Repellency Assays

Objective: To quantify the biting deterrent properties of a compound against mosquitoes in a laboratory setting.

Protocol:

  • Apparatus: The Klun and Debboun (K&D) in vitro bioassay system is utilized.[9] This system typically consists of a heated reservoir covered by a membrane (e.g., collagen) through which mosquitoes can feed on a blood meal substitute.

  • Treatment: A defined area of the membrane is treated with the test compound (e.g., (-)-isolongifolenone) dissolved in a suitable solvent (e.g., ethanol). A solvent-only control and a positive control (e.g., DEET) are also prepared.

  • Mosquito Exposure: A cage containing a known number of female mosquitoes is placed over the treated membrane.

  • Data Collection: The number of mosquitoes that bite (probe) the treated and control areas within a specific time frame is recorded.

  • Analysis: The proportion of mosquitoes not biting in the treated areas is calculated and compared to the controls to determine the biting deterrent efficacy.

Objective: To assess the repellency of a compound against ticks.

Protocol:

  • Preparation: A strip of filter paper is treated with the test compound in a specific zone, leaving untreated zones at the top and bottom. A control strip is treated with solvent only.

  • Setup: The treated filter paper strip is suspended vertically. A petri dish moat is placed at the bottom to prevent ticks from escaping.

  • Tick Introduction: Ticks are released at the bottom of the filter paper.

  • Observation: The movement of the ticks is observed. Ticks that are repelled will either move down or drop off the filter paper. Ticks that are not repelled will cross the treated zone.

  • Data Analysis: The percentage of ticks repelled by the test compound is calculated and compared to the control.

Experimental Workflow Diagram

Repellency_Workflow cluster_mosquito Mosquito Biting Deterrent Assay cluster_tick Tick Repellent Assay M1 Prepare K&D Bioassay Module M2 Treat Membrane with Compound M1->M2 M3 Expose Mosquitoes to Membrane M2->M3 M4 Record Biting Behavior M3->M4 M5 Calculate Biting Deterrence M4->M5 End End M5->End T1 Prepare Treated Filter Paper T2 Suspend Filter Paper Vertically T1->T2 T3 Introduce Ticks at the Bottom T2->T3 T4 Observe Tick Movement T3->T4 T5 Calculate Percent Repellency T4->T5 T5->End Start Start Start->M1 Start->T1

Caption: Workflow for insect repellent bioassays.

Conclusion and Future Directions

The available scientific literature provides compelling evidence for the biological efficacy of (-)-Isolongifolene and its derivative, (-)-isolongifolenone, as a neuroprotective agent and an insect repellent, respectively. The data presented herein summarizes the quantitative effects and outlines the experimental protocols used to ascertain these activities.

A significant gap in the current understanding is the lack of research on the biological activities of (+)-Isolongifolene. To provide a complete comparative guide, future research should focus on:

  • Enantioselective Synthesis and Separation: Development of robust and scalable methods for the synthesis and chiral separation of both (+)- and (-)-Isolongifolene to ensure the availability of pure enantiomers for biological testing.

  • Comparative Efficacy Studies: Direct head-to-head comparisons of the neuroprotective and insect-repellent activities of (+)- and (-)-Isolongifolene.

  • Broader Biological Screening: Investigation of the enantioselective effects of this compound in other biological systems, such as anti-inflammatory, anti-cancer, and anti-microbial assays.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways differentially affected by each enantiomer to understand the basis of any observed stereoselective activity.

Addressing these research areas will be crucial for a comprehensive understanding of the therapeutic and commercial potential of this compound enantiomers.

References

Safety Operating Guide

Isolongifolene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Isolongifolene is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including flammability and potential health risks, this compound waste must be managed in accordance with established hazardous waste protocols. Adherence to these procedures minimizes the risk of fire, accidental exposure, and environmental contamination.

Researchers and laboratory personnel must handle this compound waste with care, utilizing appropriate personal protective equipment and designated waste collection systems. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, from initial collection in the laboratory to final removal by a licensed waste management service.

This compound: Properties and Hazards

A summary of key quantitative data and hazard classifications for this compound is provided below. This information is essential for a proper risk assessment before handling and disposal.

PropertyValueCitations
CAS Number 1135-66-6[1][2]
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [2][3]
Appearance Liquid[4]
Density 0.930 g/mL at 20 °C[1][2]
Flash Point 49 °C (120.2 °F) - closed cup[2]
Boiling Point 255-256 °C[2]
Water Solubility Insoluble[1]
GHS Hazard Statements H226: Flammable liquid and vapour.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H370: Causes damage to organs.H411: Toxic to aquatic life with long lasting effects.[1][3][5]
Storage Class Code 3 - Flammable liquids[2]
Water Hazard Class WGK 3 (highly hazardous to water)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all necessary safety measures are in place.

  • Engineering Controls : Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[3][6] Ensure an accessible safety shower and eye wash station are nearby.[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE to prevent exposure.[3]

    • Eye Protection : Use safety glasses with side-shields or a face shield.[1][3]

    • Hand Protection : Wear protective, chemical-resistant gloves.[1][3] Dispose of contaminated gloves after use.[1]

    • Body Protection : Wear a lab coat. For larger quantities or potential for splashing, use impervious clothing or flame-retardant antistatic protective clothing.[1][3]

    • Respiratory Protection : If ventilation is inadequate or if dealing with aerosols or mists, use a suitable respirator.[3][6]

Waste Collection and Containment

Proper containment is crucial to prevent leaks and spills.

  • Select a Suitable Container :

    • Use a container that is in good condition, free of leaks or cracks, and compatible with this compound.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

    • The container must have a leak-proof, screw-on cap.[9] Do not use corks or parafilm to seal the container.[9]

  • Segregate Waste :

    • Do not mix this compound waste with incompatible materials, such as oxidizing agents (e.g., nitrates, chlorine bleaches), as this may result in ignition.[4]

    • Collect this compound waste in a dedicated container.

  • Transferring Waste :

    • When transferring the waste, ground and bond the container and receiving equipment to prevent static discharge, which can cause a fire.[3]

    • Use only non-sparking tools.[3]

    • Keep the waste container closed except when actively adding waste.[7][9]

Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[7][8]

  • The label must include the following information in clear, legible English:[7][8]

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8] For mixtures, list all chemical components and their approximate quantities.[8]

    • The date when waste was first added to the container (generation date).[8]

    • The location of origin (e.g., building, room number).[8]

    • The name and contact information of the Principal Investigator or responsible person.[8]

    • Checkmarks indicating the appropriate hazard pictograms (e.g., flammable, toxic).[8]

Temporary On-Site Storage

Store the collected waste safely pending collection by a disposal service.

  • Storage Location : Store the waste container in a designated hazardous waste storage area that is cool and well-ventilated.[1][9]

  • Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[9][10] The secondary container should be able to hold at least 110% of the volume of the primary container.[9]

  • Accumulation Limits : Be aware of institutional and regulatory limits on the quantity of hazardous waste (e.g., not to exceed 55 gallons) and the accumulation time (e.g., must be collected within 90 days).[9][10]

Arranging for Final Disposal

This compound cannot be disposed of in the regular trash or poured down the drain.[1][8]

  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for collection and disposal.[1][8]

  • Disposal Method : The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.

  • Documentation : Complete any required waste information forms provided by your EHS office, ensuring all information is accurate and complete.[8]

Empty Container Disposal

Even empty containers that held this compound must be handled correctly.

  • A container that held this compound must be triple-rinsed with an appropriate solvent that can dissolve it.[7]

  • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste, adding it to your this compound waste stream.[7]

  • After triple-rinsing and air-drying, deface or remove all labels from the container.[10] It may then be disposed of as regular trash or reused for compatible waste.[7][10]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select & Prepare Compatible Waste Container ppe->container labeling 3. Affix 'Hazardous Waste' Label & Fill in Details container->labeling transfer 4. Transfer Waste to Container (Use Fume Hood, Ground Equipment) labeling->transfer storage 5. Store Container Securely (Closed Lid, Secondary Containment) transfer->storage check_full Container Full or Disposal Time Limit Reached? storage->check_full add_more Continue to Add Waste (as generated) check_full->add_more No arrange_pickup 6. Arrange for Disposal (Contact EHS/Licensed Vendor) check_full->arrange_pickup Yes add_more->transfer documentation 7. Complete Waste Pickup Documentation arrange_pickup->documentation end End: Waste Removed by Professional Service documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Isolongifolene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Isolongifolene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound, which include flammability, potential for skin sensitization, and aspiration toxicity if swallowed.[1][2] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] Contact lenses should not be worn as they can absorb irritants.[1]
Hands Chemical protective gloves (e.g., PVC).Gloves should be tested to a relevant standard (e.g., Europe EN 374, US F739). For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[1] Contaminated gloves must be replaced and disposed of properly.[1][3]
Body Lab coat or overalls. For larger quantities or significant exposure risk, impervious clothing, a PVC apron, or a flame-retardant antistatic protective suit may be necessary.[1][3]The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3] For large-scale use, tight-weave, non-static clothing without metallic fasteners is recommended.[1]
Feet Safety footwear or chemical-resistant boots (e.g., rubber).Non-sparking safety footwear should be used in environments where static discharge is a risk.[1]
Respiratory Work should be conducted in a well-ventilated area. If ventilation is insufficient or for exposure to high concentrations of vapor or aerosols, a respirator is required.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[3]

Operational Plan for Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a safety shower and eyewash station are readily accessible.[1][4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Identify and remove all potential ignition sources from the handling area, such as open flames, hot surfaces, and sparks.[1][3] this compound is a flammable liquid.[3]

  • Use only non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4]

  • Verify that all containers are properly labeled and free from leaks.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before handling the chemical.

  • Ensure gloves are inspected for any signs of degradation or puncture before use.

3. Handling the Chemical:

  • Avoid breathing vapors, mists, or gas.[3][5] Inhalation of vapors may cause drowsiness and dizziness.[1]

  • Prevent all contact with skin and eyes.[1][5]

  • When not in use, keep containers securely sealed.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][4]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

  • Work clothes should be laundered separately from other clothing.[1]

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Disposal Plan for this compound Waste

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, wipes), in a designated and clearly labeled flammable waste container.[1]

  • Use only approved containers, which may include plastic containers if they are rated for flammable liquids.[1]

  • Keep waste containers securely sealed when not in use.

2. Spill Management:

  • Minor Spills:

    • Remove all ignition sources immediately.[1]

    • Contain the spill using an absorbent, non-combustible material like vermiculite, sand, or earth.[1]

    • Use spark-free tools to collect the absorbed material and place it into a labeled container for disposal.[1]

    • Wash the spill area and prevent runoff from entering drains.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Move upwind from the spill.

    • Prevent the spill from entering drains or waterways.[1]

3. Final Disposal:

  • Engage a licensed professional waste disposal service to handle the disposal of this compound waste.[3]

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not discharge into sewers or waterways.[1] this compound is classified as an ignitable hazardous waste with EPA waste number D001.[1]

This compound Handling and Disposal Workflow

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) remove_ignition Remove Ignition Sources prep_area->remove_ignition ppe_check Inspect and Don PPE remove_ignition->ppe_check handle_chem Handle this compound ppe_check->handle_chem Proceed to Handling keep_sealed Keep Containers Sealed handle_chem->keep_sealed spill_manage Manage Spills Appropriately handle_chem->spill_manage In case of spill wash_hands Wash Hands Thoroughly keep_sealed->wash_hands After Use remove_ppe Remove and Dispose of PPE wash_hands->remove_ppe collect_waste Collect Waste in Labeled Container remove_ppe->collect_waste Contaminated PPE licensed_disposal Dispose via Licensed Service collect_waste->licensed_disposal spill_manage->collect_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.